molecular formula C3H2Cl6 B097311 1,1,2,2,3,3-Hexachloropropane CAS No. 15600-01-8

1,1,2,2,3,3-Hexachloropropane

Cat. No.: B097311
CAS No.: 15600-01-8
M. Wt: 250.8 g/mol
InChI Key: HVCSXHFGNRDDQR-UHFFFAOYSA-N
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Description

1,1,2,2,3,3-Hexachloropropane is a useful research compound. Its molecular formula is C3H2Cl6 and its molecular weight is 250.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,1,2,2,3,3-hexachloropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H2Cl6/c4-1(5)3(8,9)2(6)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCSXHFGNRDDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(Cl)Cl)(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871240
Record name 1,1,2,2,3,3-Hexachloropropane
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Molecular Weight

250.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15600-01-8
Record name 1,1,2,2,3,3-Hexachloropropane
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Record name 1,1,2,2,3,3-Hexachloropropane
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Record name 1,1,2,2,3,3-hexachloropropane
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Foundational & Exploratory

1,1,2,2,3,3-Hexachloropropane chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,1,2,2,3,3-Hexachloropropane: Structure, Properties, and Applications

Introduction: Situating a Complex Chlorinated Alkane

This compound (HCCP) is a synthetic, heavily chlorinated organic compound with the molecular formula C₃H₂Cl₆.[1] As a derivative of propane where six hydrogen atoms have been replaced by chlorine, it is a colorless to pale yellow liquid at ambient temperature.[2][3] This molecule is one of 29 possible chlorinated propane derivatives and is distinguished from its isomers, such as 1,1,1,3,3,3-hexachloropropane, by the specific arrangement of its chlorine atoms.[1][4] This structural distinction imparts unique physical and chemical properties that define its behavior and utility.[1][4] Within the broader class of organochlorine compounds, HCCP is notable for its high density, reduced flammability, and chemical stability, characteristics that stem directly from its high degree of chlorination.[1][2] While not as widely known as some other chlorinated hydrocarbons, its specific reactivity makes it a valuable intermediate in chemical synthesis and a compound of interest in specialized research fields.

Part 1: Molecular Structure and Physicochemical Properties

The defining feature of this compound is its structure: a three-carbon propane backbone where each carbon atom is bonded to two chlorine atoms and one hydrogen atom (Cl₂HC-CCl₂-CCl₂H).[3] This high level of symmetric chlorination significantly influences the molecule's electronic and steric properties, affecting its reactivity, polarity, and intermolecular interactions. The molecule is expected to be relatively stable at room temperature but can decompose under high heat or in the presence of strong acids or bases.[1]

Key Physicochemical and Identification Data

A summary of the core properties and identifiers for this compound is provided below for quick reference.

PropertyValueSource(s)
IUPAC Name This compound[3][5]
CAS Number 15600-01-8[1][3][5]
Molecular Formula C₃H₂Cl₆[1][2][3]
Molecular Weight 250.77 g/mol [3][5]
Appearance Colorless to pale yellow liquid[1][2]
Density 1.73 g/cm³[1][3]
Boiling Point 219 °C (426 °F; 492 K)[3]
Solubility Likely soluble in nonpolar organic solvents[1]
SMILES C(C(C(Cl)Cl)(Cl)Cl)(Cl)Cl[1][2][5]
InChI Key HVCSXHFGNRDDQR-UHFFFAOYSA-N[1][2][3]

Part 2: Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through several chlorination pathways, reflecting the principles of free-radical and catalyzed reactions common in organochlorine chemistry.

Synthesis Methodologies
  • Chlorination of Propane Derivatives : Direct, multi-step chlorination of less-chlorinated propanes, such as 1,1,3-trichloropropane or 1,1-dichloropropane, can yield the hexachloro- derivative.[1]

  • Photochlorination of Tetrachloropropane : A targeted method involves the photochlorination of 1,2,2,3-tetrachloropropane. Using UV irradiation, this process selectively adds chlorine atoms, achieving a 78% conversion to the hexachloro product within 12 hours.[1] Computational models show that the electron-withdrawing effects of the existing chlorine atoms direct further substitution.[1]

  • Addition Reactions : While more commonly used for its isomer, 1,1,1,3,3,3-hexachloropropane, the addition of carbon tetrachloride to 1,1-dichloroethene in the presence of a copper-based catalyst is a foundational method in synthesizing C3 chlorinated alkanes.[1][4][6]

The following diagram illustrates a generalized workflow for the synthesis and subsequent purification of hexachloropropanes.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Reactants (e.g., Tetrachloropropane, Cl₂) B Reaction Vessel (UV Irradiation / Catalyst) A->B Introduction C Crude Product Mixture B->C Chlorination E Solvent Removal C->E Transfer D Distillation Column F Final Product (this compound) D->F Fractionation G Byproducts / Unreacted Materials D->G E->D

Caption: Generalized workflow for hexachloropropane synthesis and purification.

Key Chemical Reactions

The reactivity of HCCP is dominated by elimination and substitution reactions, driven by its high chlorine content.

  • Dehydrochlorination : Under thermal conditions (200-400°C), HCCP undergoes an elimination reaction to lose hydrogen chloride (HCl), forming chlorinated alkenes like tetrachloropropene.[1] This reaction proceeds via a first-order kinetic pathway involving the homolytic cleavage of C-Cl bonds.[1]

  • Fluorination : Reaction with hydrogen fluoride (HF) at high temperatures (250-400°C) over a chromium oxide catalyst allows for the stepwise substitution of chlorine atoms with fluorine.[1] This is a critical pathway for producing valuable fluorinated hydrocarbons.[1]

  • Nucleophilic Substitution : The chlorine atoms on the HCCP molecule can be displaced by nucleophiles in reactions such as hydrolysis or alcoholysis, although conditions may need to be forcing due to the electron-withdrawing nature of the molecule.[1]

  • Thermal Decomposition : At very high temperatures or in the presence of strong oxidizing agents, HCCP decomposes, potentially releasing harmful substances like chlorine gas (Cl₂) and smaller chlorinated fragments.[1]

Part 3: Industrial and Research Applications

The specific properties of this compound have led to its use in several specialized areas.

  • Intermediate in Chemical Synthesis : It serves as a precursor for manufacturing other organochlorine and organofluorine compounds.[1] Its ability to undergo dehydrochlorination and fluorination makes it a versatile building block.

  • Agricultural Applications : HCCP has been utilized as a soil fumigant and insecticide, leveraging its toxicity against various soil-borne pests to improve crop yields.[1]

  • Proteomics Research : The unique structure of HCCP has found niche applications in the field of proteomics, the large-scale study of proteins.[1] While the exact mechanism is not fully elucidated, its interaction with proteins may relate to its ability to alter the solvent environment or react with specific amino acid residues.[1]

Part 4: Toxicology, Safety, and Environmental Fate

As with many highly chlorinated compounds, this compound presents significant health and environmental hazards that necessitate strict handling protocols.

Health Hazards and Toxicology

HCCP is classified as harmful and an irritant.[5][7] The Global Harmonized System (GHS) of Classification and Labelling of Chemicals identifies the following hazards:

  • H302 : Harmful if swallowed.[5][7]

  • H315 : Causes skin irritation.[5][7]

  • H319 : Causes serious eye irritation.[5][7]

  • H335 : May cause respiratory irritation.[5][7]

  • H412 : Harmful to aquatic life with long lasting effects.[5][7]

Toxicological studies in rats have established an acute toxicity (LD₅₀) of 827 mg/kg via injection.[1] Furthermore, inhalation exposure at concentrations as low as 25 ppm was found to have significant adverse effects on rat fetuses.[1][4]

Safe Handling and Emergency Protocols

Proper handling is critical to mitigate exposure risks. All work should be conducted in a well-ventilated area using appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and respiratory protection if exposure limits are exceeded.[7]

The following diagram outlines a standard workflow for responding to an accidental spill.

G A Spill Occurs B Evacuate Personnel to Safe Area A->B C Ensure Adequate Ventilation & Remove Ignition Sources A->C D Don PPE (Gloves, Respirator, Goggles) C->D E Contain Spill (Prevent entry into drains) D->E F Absorb with Inert Material (e.g., sand, earth) E->F G Collect into Closed Container for Disposal F->G H Decontaminate Area G->H

Caption: Emergency response workflow for a this compound spill.

Environmental Persistence

Due to its chemical stability and resistance to degradation, this compound is considered persistent in the environment.[2] Its classification as harmful to aquatic life with long-lasting effects underscores the need for proper disposal and the prevention of environmental release.[1][7] Like its close relative 1,2,3-trichloropropane, it is expected to leach from soil into groundwater, where it breaks down slowly.[8][9]

Conclusion

This compound is a highly functionalized molecule whose properties are a direct consequence of its heavily chlorinated structure. While its synthesis and reactivity follow established principles of organochlorine chemistry, its specific applications as a chemical intermediate and agricultural agent highlight its industrial relevance. However, its significant toxicological and environmental hazards demand a thorough understanding and rigorous application of safety protocols. For researchers and professionals in drug development and chemical synthesis, HCCP represents both a useful tool and a compound to be managed with the utmost care.

References

  • Wikipedia. (2025, September 14). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,1,1,3,3,3-Hexachloropropane. Retrieved from [Link]

  • Wikipedia. (n.d.). Hexachloropropene. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,1,2,3,3-Hexachloropropane. Retrieved from [Link]

  • Google Patents. (n.d.). CN104803821A - Hexachloropropane production method.
  • PubChem. (n.d.). 1,1,1,2,2,3-Hexachloropropane. Retrieved from [Link]

  • Wheeler Scientific. (2023, December 1). Synthesis of Hexachloropropene from Heptachloropropane and Analysis [Video]. YouTube. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,1,1,3,3,3-Hexachloro-propane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 1,2,3-Trichloropropane | ToxFAQs™. CDC. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 1,2,3-Trichloropropane. CDC. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Technical Fact Sheet – 1,2,3-Trichloropropane (TCP). Retrieved from [Link]

Sources

Synthesis pathways for 1,1,2,2,3,3-Hexachloropropane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis Pathways for 1,1,2,2,3,3-Hexachloropropane

Introduction

This compound (HCCP), a synthetic organochloride with the molecular formula C₃H₂Cl₆, represents a highly chlorinated aliphatic compound within the broader class of chloroalkanes.[1] Structurally, it is a propane backbone where all hydrogen atoms on the first and second carbon and two hydrogens on the third have been substituted by chlorine atoms.[1][2] This dense, colorless liquid has historical applications as a soil fumigant and insecticide and serves as an intermediate in the synthesis of other chlorinated and fluorinated hydrocarbons.[1]

As one of 29 possible chlorinated propane derivatives, its synthesis is emblematic of the challenges in selective halogenation chemistry.[1][3] The production of HCCP is not trivial; it often involves aggressive reaction conditions and can result in a complex mixture of isomers and other polychlorinated propanes, necessitating a deep understanding of the underlying reaction mechanisms to optimize yield and purity. This guide provides a detailed examination of the primary synthesis pathways for this compound, offering insights into the mechanistic details, experimental protocols, and comparative analysis of the available methods for researchers and professionals in chemical development.

Core Synthesis Pathway: Exhaustive Chlorination of Propane and Chlorinated Intermediates

The most fundamental approach to synthesizing this compound is through the progressive chlorination of propane or its partially chlorinated derivatives. This pathway is characterized by its reliance on radical chain reactions, which, while effective, present significant challenges in controlling selectivity.

Mechanism: Free Radical Chlorination

The direct chlorination of propane with chlorine gas (Cl₂) in the presence of ultraviolet (UV) light or high temperatures proceeds via a free radical chain mechanism.[4][5][6] This mechanism can be dissected into three distinct stages:

  • Initiation: The reaction begins with the homolytic cleavage of the chlorine molecule (Cl-Cl bond) by UV light or heat, generating two highly reactive chlorine radicals (Cl•).[5][6]

  • Propagation: A chlorine radical abstracts a hydrogen atom from the propane molecule to form hydrogen chloride (HCl) and a propyl radical. This can occur at a primary carbon (forming a 1°-propyl radical) or the secondary carbon (forming a more stable 2°-propyl radical).[5][7] This alkyl radical then reacts with another Cl₂ molecule to yield a chloropropane and a new chlorine radical, which continues the chain.[5][6] As the degree of chlorination increases, subsequent hydrogen atoms are replaced in a similar fashion, leading to di-, tri-, and eventually hexachlorinated products.

  • Termination: The reaction ceases when radicals combine with each other, for example, when two chlorine radicals form Cl₂ or an alkyl radical combines with a chlorine radical.

The primary challenge in this pathway is the lack of selectivity. The initial chlorination of propane already yields a mixture of 1-chloropropane and 2-chloropropane.[7][8] Further reactions create a complex cascade, producing a wide array of polychlorinated propane isomers, making the isolation of pure 1,1,2,2,3,3-HCCP difficult.[9]

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_further_chlorination Further Chlorination cluster_termination Termination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad UV Light / Heat Propane C₃H₈ Cl_rad->Propane Propyl_rad C₃H₇• Propane->Propyl_rad + Cl• - HCl Chloropropane C₃H₇Cl Propyl_rad->Chloropropane + Cl₂ Cl2_p Cl₂ Cl_rad_p Cl• Chloropropane_f C₃H₇Cl Chloropropane->Chloropropane_f Hexachloropropane C₃H₂Cl₆ Chloropropane_f->Hexachloropropane + 5 Cl₂ - 5 HCl (Multiple Steps) Cl_rad_t1 Cl• Cl2_t Cl₂ Cl_rad_t1->Cl2_t Cl_rad_t2 Cl• Cl_rad_t2->Cl2_t

Fig 1. Mechanism of Free Radical Chlorination of Propane.

Experimental Protocols

Protocol 1: Photochlorination of a Chlorinated Intermediate

This method leverages a more substituted starting material to increase the selectivity towards the desired product. The photochlorination of 1,2,2,3-tetrachloropropane provides a more direct route to this compound.

Objective: To synthesize this compound via UV-initiated chlorination of 1,2,2,3-tetrachloropropane.

Materials:

  • 1,2,2,3-Tetrachloropropane

  • Chlorine gas (Cl₂)

  • Inert solvent (e.g., carbon tetrachloride, CCl₄)

  • Quartz reaction vessel

  • UV lamp (e.g., 350 nm)

  • Gas dispersion tube

  • Condenser and scrubber (for HCl and excess Cl₂)

Procedure:

  • Setup: Assemble the quartz reaction vessel equipped with a magnetic stirrer, gas dispersion tube, condenser, and an outlet leading to a sodium hydroxide scrubber. Position the UV lamp to irradiate the vessel.

  • Charging the Reactor: Dissolve a known quantity of 1,2,2,3-tetrachloropropane in the inert solvent within the reaction vessel.

  • Initiation of Reaction: Begin stirring and start a slow, steady stream of chlorine gas through the gas dispersion tube into the solution.

  • Irradiation: Simultaneously, activate the UV lamp to initiate the chlorination reaction. Maintain the reaction temperature, using a cooling bath if necessary, as the reaction is exothermic.

  • Monitoring: Monitor the reaction progress using gas chromatography (GC) to analyze aliquots for the conversion of the starting material and the formation of the hexachlorinated product. A 78% conversion can be achieved within approximately 12 hours under optimal conditions.[1]

  • Work-up: Once the desired conversion is reached, stop the chlorine flow and turn off the UV lamp. Purge the system with an inert gas (e.g., nitrogen) to remove residual chlorine and HCl.

  • Purification: The crude product mixture is concentrated by removing the solvent via rotary evaporation. The resulting oil is then subjected to fractional distillation under reduced pressure to isolate the this compound from less and more chlorinated byproducts.

Protocol 2: Catalytic Ionic Chlorination

As an alternative to radical pathways, ionic chlorination using a Lewis acid catalyst can be employed. This method often proceeds under milder temperature conditions and can offer different product selectivity.

Objective: To synthesize polychloropropanes, including the hexachloro-isomer, using a Lewis acid catalyst.

Materials:

  • A suitable polychloropropane intermediate (e.g., dichloropropane or trichloropropane)

  • Chlorine gas (Cl₂)

  • Lewis acid catalyst (e.g., anhydrous ferric chloride, FeCl₃, or aluminum chloride, AlCl₃)

  • Glass reaction vessel (protected from light)

Procedure:

  • Setup: Use a standard three-neck round-bottom flask equipped with a mechanical stirrer, gas inlet, and a condenser connected to a scrubber.

  • Charging the Reactor: Add the starting polychloropropane and the Lewis acid catalyst (e.g., 1-5 mol%) to the flask.

  • Reaction: Heat the mixture to the target temperature (typically 80-120°C).[1] Begin bubbling chlorine gas into the stirred mixture.

  • Mechanism Insight: The Lewis acid polarizes the Cl-Cl bond, facilitating an electrophilic attack on the C-H bonds of the substrate. This ionic mechanism avoids the high-energy radical intermediates of photochlorination.

  • Monitoring and Work-up: Monitor the reaction by GC. Upon completion, cool the mixture and quench the catalyst by carefully adding water. Separate the organic layer, wash it with a dilute base (e.g., sodium bicarbonate solution) and then with brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and purify by fractional distillation under vacuum.

Alternative Pathway: Addition Reactions for Isomer Synthesis

While not a direct route to 1,1,2,2,3,3-HCCP, the synthesis of its isomer, 1,1,1,3,3,3-hexachloropropane, via an addition reaction is highly instructive and represents a key strategy in organochlorine chemistry. This process involves the reaction of 1,1-dichloroethene with carbon tetrachloride.[1][3]

The reaction is typically catalyzed by a copper-based system, such as copper(I) chloride, at elevated temperatures (80-150°C).[1][3] This pathway highlights a fundamentally different synthetic logic: building the carbon skeleton with the desired chlorination pattern through addition rather than exhaustive substitution. While this specific reaction yields a different isomer, it underscores the importance of selecting a synthetic strategy tailored to the target molecule's specific substitution pattern.

G cluster_workflow General Synthesis & Purification Workflow Start Starting Material (Propane or Polychloropropane) Reactor Reaction Vessel - Add Cl₂ - Apply Initiator (UV/Heat) or Catalyst (FeCl₃) Start->Reactor Crude Crude Product Mixture (Isomers & Byproducts) Reactor->Crude Quench Quenching / Neutralization (If Catalyst is Used) Crude->Quench Distill Fractional Distillation (Under Vacuum) Quench->Distill Final Purified This compound Distill->Final

Fig 2. A generalized workflow for the synthesis and purification of HCCP.

Comparative Analysis of Synthesis Pathways

The choice of synthesis pathway depends critically on the available starting materials, desired scale, and required purity of the final product.

PathwayStarting Material(s)Conditions / CatalystReported Yield/ConversionAdvantagesDisadvantages
Photochlorination Propane or PolychloropropanesUV Light (e.g., 350 nm), Heat78% conversion from 1,2,2,3-tetrachloropropane[1]Readily available starting materials; effective for exhaustive chlorination.Low selectivity, produces complex isomer mixtures; can be explosive with propane.[9]
Ionic Chlorination PolychloropropanesLewis Acids (FeCl₃, AlCl₃), 80-120°C[1]Varies; method is established but specific yields for HCCP are not detailed.Milder temperature conditions; may offer different selectivity than radical methods.Catalyst handling and removal required; risk of rearrangement reactions.
Addition Reaction 1,1-Dichloroethene, CCl₄Copper-based catalyst (e.g., CuCl), 80-150°C[1][3]30-71% yield (for 1,1,1,3,3,3-isomer)[10]High selectivity for a specific isomer; avoids complex mixtures.Not a direct route for 1,1,2,2,3,3-HCCP; requires specific precursors.

Conclusion

The synthesis of this compound is primarily achieved through the exhaustive free-radical chlorination of propane or its partially chlorinated derivatives. While effective, this pathway is hampered by a lack of selectivity, yielding complex product mixtures that necessitate rigorous purification. Photochlorination of advanced intermediates like tetrachloropropane offers a more targeted approach. Alternative methods such as ionic chlorination provide a different mechanistic pathway that may operate under milder conditions. Understanding these distinct synthetic strategies and their underlying principles is crucial for any researcher aiming to produce this and other specifically substituted polychlorinated alkanes, allowing for informed decisions that balance reaction efficiency, selectivity, and operational safety.

References

  • Smolecule. (n.d.). Buy this compound | 15600-01-8.
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  • Wikipedia. (2023). 1,1,1,3,3,3-Hexachloropropane. Retrieved from [Link].

  • AK Lectures. (n.d.). Photochlorination of Propane and Isobutane. Retrieved from [Link].

  • Khan Academy. (n.d.). Chlorination of Propane. Retrieved from [Link].

  • Chemistry Stack Exchange. (2020). Chlorination of Propane. Retrieved from [Link].

  • AK Lectures. (2013, July 23). Photochlorination of Propane and Isobutane [Video]. YouTube. Retrieved from [Link].

  • Google Patents. (n.d.). US2473161A - Propane chlorination.
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  • PubChem. (n.d.). This compound. Retrieved from [Link].

  • Khan Academy. (2022, August 1). Chlorination of Propane | Free Radical Reactions | Chemistry [Video]. YouTube. Retrieved from [Link].

  • Google Patents. (n.d.). CN104803821A - Hexachloropropane production method.

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Physical properties of 1,1,2,2,3,3-Hexachloropropane (boiling point, density)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 1,1,2,2,3,3-Hexachloropropane

Introduction

This compound (CAS No. 15600-01-8) is a fully chlorinated derivative of propane, belonging to the class of organochlorine compounds.[1][2] Its molecular structure, with the formula C₃H₂Cl₆, consists of a three-carbon backbone where six hydrogen atoms have been substituted by chlorine atoms, with two chlorine atoms bonded to each carbon.[1][3] At ambient temperature, it exists as a colorless liquid.[1][2] The high degree of chlorination significantly influences its physical and chemical properties, leading to a high density, low volatility, and characteristic solubility profiles.[1][2] These properties are critical for its application in specialized areas of scientific research, including proteomics, and for understanding its environmental fate and toxicological profile.[1]

This guide provides a detailed examination of two key physical properties of this compound: its boiling point and density. It includes established values from authoritative sources, a discussion of the theoretical principles behind their determination, and detailed experimental protocols for accurate measurement in a laboratory setting.

Core Physical Properties

The defining physical characteristics of a compound are crucial for its handling, application, and purification. For this compound, the boiling point and density are fundamental parameters.

PropertyValueUnitsSource(s)
Boiling Point 219°C[3]
Density 1.73g/cm³[1][3]
Molecular Formula C₃H₂Cl₆-[1][4]
Molar Mass 250.77 - 250.8 g/mol [3][4]

Theoretical Framework and Experimental Determination

Accurate determination of physical properties is paramount for compound characterization and quality control. The methodologies employed are grounded in fundamental principles of thermodynamics and fluid mechanics.

Boiling Point Determination

A liquid's boiling point is the temperature at which its vapor pressure equals the pressure of the gas above it.[5] At this temperature, the liquid undergoes a phase transition to a gas. For halogenated hydrocarbons, the boiling point is influenced by factors such as molecular weight and intermolecular forces. The strong dipole-dipole interactions and van der Waals forces resulting from the multiple chlorine atoms in this compound contribute to its relatively high boiling point compared to its non-chlorinated counterpart, propane.

Several methods are available for boiling point determination, ranging from simple distillation to micro-scale techniques like the Thiele tube method.[5][6] The choice of method often depends on the quantity of the substance available. The Thiele tube method is particularly advantageous for research applications as it requires only a small sample volume (less than 0.5 mL).[5]

Density Determination

Density is an intrinsic physical property defined as the mass of a substance per unit volume.[7] It is a temperature-dependent property; for most liquids, density decreases as temperature increases. The high atomic mass of chlorine compared to hydrogen results in this compound having a density significantly greater than water.[1]

While simple methods using graduated cylinders can provide an estimate, they lack precision due to the inherent uncertainty in reading the volume.[7][8] For high-accuracy density determination, a pycnometer (also known as a specific gravity bottle) is the preferred instrument. A pycnometer is a glass flask with a precisely calibrated volume, which allows for the accurate determination of a liquid's density by weighing the empty, filled with water, and filled with the sample liquid.[8]

Experimental Protocols

The following protocols describe validated, step-by-step procedures for the determination of boiling point and density suitable for a compound like this compound.

Protocol 1: Boiling Point Determination via Thiele Tube

Causality: This method leverages the definition of boiling point. An inverted capillary tube traps the compound's vapor. As the sample is heated, the trapped air and vapor expand. Upon cooling, the vapor pressure inside the capillary drops. When the external atmospheric pressure exceeds the internal vapor pressure, the liquid is drawn into the capillary. This precise moment signifies that the vapor pressure of the compound equals the atmospheric pressure, and the corresponding temperature is the boiling point.[5]

Methodology:

  • Sample Preparation: Add 0.3-0.5 mL of this compound into a small-diameter test tube (e.g., a Durham tube).

  • Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end down.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. Ensure the sample is aligned with the thermometer's bulb.

  • Thiele Tube Setup: Insert the thermometer and sample assembly into a Thiele tube containing high-boiling mineral oil, ensuring the sample is fully immersed below the oil level. The rubber band should remain above the oil to prevent dissolution.

  • Heating: Gently heat the side arm of the Thiele tube with a microburner or Bunsen burner. The design of the tube facilitates the circulation of oil, ensuring uniform heating.[5]

  • Observation (Heating Phase): As the temperature rises, a steady stream of bubbles will emerge from the inverted capillary tube. This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure. Continue heating until the temperature is approximately 10-15 °C above the expected boiling point (219 °C).

  • Observation (Cooling Phase): Remove the heat source and allow the apparatus to cool slowly.

  • Boiling Point Reading: The bubbling will slow and eventually stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample. Record this temperature.

  • Pressure Correction: Record the ambient barometric pressure. If it deviates significantly from standard pressure (760 mmHg), a pressure correction may be necessary for the observed boiling point.

Protocol 2: Density Determination via Pycnometer

Causality: This protocol is a self-validating system based on mass measurements, which are inherently more precise than volume measurements. By first calibrating the exact volume of the pycnometer using a reference substance of known density (deionized water), the density of the unknown liquid can be determined with high accuracy.[8]

Methodology:

  • Measure Mass of Empty Pycnometer: Thoroughly clean and dry a pycnometer and its stopper. Measure and record its mass to the nearest 0.1 mg using an analytical balance.

  • Calibrate Pycnometer Volume (with Deionized Water):

    • Fill the pycnometer to the brim with deionized water of a known temperature.

    • Insert the stopper, allowing excess water to exit through the capillary hole. This ensures the volume is precisely met.

    • Carefully wipe the outside of the pycnometer dry.

    • Measure and record the mass of the water-filled pycnometer.

    • Calculate the mass of the water (Mass of filled pycnometer - Mass of empty pycnometer).

    • Determine the exact volume of the pycnometer using the known density of water at the measured temperature (Volume = Mass of water / Density of water).

  • Measure Mass of Sample-Filled Pycnometer:

    • Empty and thoroughly dry the calibrated pycnometer.

    • Fill the pycnometer with this compound, following the same filling procedure as with the water.

    • Measure and record the mass of the sample-filled pycnometer.

  • Calculate Density of Sample:

    • Calculate the mass of the sample (Mass of sample-filled pycnometer - Mass of empty pycnometer).

    • Calculate the density of the sample using the calibrated volume (Density = Mass of sample / Calibrated volume of pycnometer).

    • Record the temperature at which the measurement was performed.

Workflow Visualization

The following diagram illustrates the logical workflow for the physical characterization of a liquid sample such as this compound.

G cluster_start cluster_density Density Determination cluster_bp Boiling Point Determination cluster_end start Liquid Sample (e.g., this compound) d1 1. Weigh empty, dry pycnometer b1 1. Assemble Thiele Tube Apparatus d2 2. Calibrate volume with DI Water d1->d2 d3 3. Weigh pycnometer with sample d2->d3 b2 2. Heat sample until rapid bubbling occurs d4 4. Calculate Mass / Volume d3->d4 b3 3. Allow to cool slowly d_result Result: Density (g/cm³) d4->d_result b4 4. Record temperature when liquid enters capillary b_result Result: Boiling Point (°C) end_node Complete Physical Property Profile d_result->end_node b1->b2 b2->b3 b3->b4 b4->b_result b_result->end_node

Caption: Workflow for the determination of density and boiling point.

Conclusion

The physical properties of this compound, specifically its boiling point of 219 °C and density of 1.73 g/cm³, are direct consequences of its highly chlorinated molecular structure.[1][3] These values are essential for its proper handling, for the design of synthetic or purification processes, and for modeling its behavior in various applications. The experimental protocols detailed in this guide provide robust and reliable methods for verifying these properties in a research or quality control setting. Adherence to these precise methodologies ensures the generation of trustworthy and reproducible data, which is the cornerstone of scientific integrity.

References

  • Smolecule. (n.d.). Buy this compound | 15600-01-8.
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  • Wikipedia. (2025, September 14). This compound.
  • Wikipedia. (n.d.). 1,1,1,3,3,3-Hexachloropropane.
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  • Scilit. (1992, August 31). Gas chromatographic identification of halogenated hydrocarbons by using the correlation between their retention and boiling points.
  • Journal of the Korean Industrial and Engineering Chemistry. (n.d.). Estimation of boiling and melting points of light, heavy and complex hydrocarbons by means of a modified group vector space method.
  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
  • PubChemLite. (n.d.). 1,1,1,2,3,3-hexachloropropane (C3H2Cl6).
  • PubMed. (2024, December 11). Determination of Volatile Halogenated Hydrocarbons in Drinking and Environmental Waters by Headspace Gas Chromatography.
  • Vernier. (n.d.). Determination of a Boiling Point > Experiment 3 from Organic Chemistry with Vernier.
  • Wikidata. (2025, November 4). 1,1,1,3,3,3-hexachloropropane.
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  • PubChem. (n.d.). N-methyl-2-pyrrolidone.
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The Solubility Profile of 1,1,2,2,3,3-Hexachloropropane in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: Understanding 1,1,2,2,3,3-Hexachloropropane

This compound (CAS No. 15600-01-8) is a halogenated alkane with the molecular formula C₃H₂Cl₆.[2][3][4] It presents as a colorless to pale yellow liquid at ambient temperatures and possesses a high density and low volatility.[1][2] Its molecular structure, featuring a propane backbone with six chlorine atom substitutions, renders it a highly chlorinated and relatively stable compound.[1] These physicochemical properties are paramount in dictating its solubility in different media. The solubility of HCP is a critical parameter in various industrial and research applications, including its use as a solvent and in chemical synthesis. A thorough understanding of its solubility is essential for process design, reaction optimization, and safety and handling protocols.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃H₂Cl₆[3][4]
Molecular Weight 250.77 g/mol [4]
Appearance Colorless to pale yellow liquid[1][2]
Density 1.73 g/cm³[4]
Boiling Point 219 °C[4]
CAS Number 15600-01-8[3][4]

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, its high degree of chlorination is the most significant factor influencing its solubility.

The six chlorine atoms on the propane backbone create a molecule with significant London dispersion forces. The presence of C-H bonds introduces a small degree of polarity, but the molecule is largely nonpolar. The potential for hydrogen bonding is negligible as it lacks hydrogen bond donors.

Therefore, the solubility of HCP in organic solvents can be predicted based on the following principles:

  • Nonpolar Solvents (e.g., hexane, toluene, carbon tetrachloride): HCP is expected to exhibit high solubility in nonpolar solvents. The dominant intermolecular forces in both HCP and these solvents are London dispersion forces. The similar nature of these forces allows for facile mixing and dissolution.

  • Polar Aprotic Solvents (e.g., acetone, tetrahydrofuran, ethyl acetate): Moderate to good solubility is anticipated in polar aprotic solvents. While these solvents possess dipole-dipole interactions, they also have significant nonpolar character that can interact favorably with the chlorinated hydrocarbon.

  • Polar Protic Solvents (e.g., methanol, ethanol, water): Low solubility is expected in polar protic solvents. The strong hydrogen bonding network in these solvents would be disrupted by the introduction of the nonpolar HCP molecules, making the dissolution process energetically unfavorable.

The following diagram illustrates the key factors influencing the solubility of this compound.

Caption: Factors governing the solubility of this compound.

Predictive Solubility of this compound in Common Organic Solvents

Based on the theoretical principles outlined above, a qualitative prediction of the solubility of this compound in various classes of organic solvents is presented in Table 2. It is crucial to note that this table is a predictive guide and should be confirmed by experimental determination for any critical application.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneHighStrong London dispersion forces in both solute and solvent.
Nonpolar Aromatic Hydrocarbons Toluene, Benzene, XyleneHighStrong London dispersion forces and potential for weak π-stacking interactions.
Halogenated Solvents Carbon Tetrachloride, DichloromethaneHighSimilar chemical nature and intermolecular forces.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to HighEthers have some polar character but are predominantly nonpolar, allowing for good interaction.
Ketones Acetone, Methyl Ethyl Ketone (MEK)ModerateKetones are polar aprotic, but their alkyl groups can interact with HCP.
Esters Ethyl AcetateModerateSimilar to ketones, the nonpolar portion of the ester can solvate HCP.
Alcohols Methanol, Ethanol, IsopropanolLowStrong hydrogen bonding in alcohols makes dissolution of the nonpolar HCP energetically unfavorable.
Water Very Low/InsolubleHighly polar, strong hydrogen bonding network.

Experimental Determination of Solubility: A Step-by-Step Protocol

For precise and reliable solubility data, experimental determination is indispensable. The shake-flask method is a widely accepted and accurate technique for determining the solubility of a liquid in a solvent. This protocol outlines the procedure, followed by quantification using gas chromatography (GC).

Materials and Equipment
  • This compound (high purity)

  • Organic solvents of interest (analytical grade or higher)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled shaker or water bath

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID or Electron Capture Detector - ECD) and a nonpolar capillary column.

  • Autosampler vials

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

G start Start prep Preparation of Saturated Solution (Excess HCP in Solvent) start->prep equilibrate Equilibration (Shaking at Constant Temperature) prep->equilibrate separate Phase Separation (Centrifugation/Settling) equilibrate->separate sample Sample Collection & Filtration (Aliquoting and Filtering Supernatant) separate->sample dilute Dilution (Prepare for GC Analysis) sample->dilute gc_analysis GC Analysis (Quantification) dilute->gc_analysis calculate Calculate Solubility gc_analysis->calculate end End calculate->end

Caption: Workflow for the experimental determination of solubility.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • To a series of glass vials, add a known volume of the organic solvent of interest (e.g., 5 mL).

    • Add an excess amount of this compound to each vial. The presence of a distinct, undissolved phase of HCP at the bottom of the vial is essential to ensure saturation.

    • Seal the vials tightly with PTFE-lined caps.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation to ensure that the solvent is fully saturated with the solute.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for several hours to allow for complete phase separation. Centrifugation can be used to expedite this process.

  • Sampling and Filtration:

    • Carefully withdraw an aliquot of the supernatant (the solvent saturated with HCP) using a syringe. Be cautious not to disturb the undissolved HCP layer.

    • Attach a syringe filter to the syringe and dispense the saturated solution into a clean, pre-weighed vial. The filtration step is critical to remove any undissolved micro-droplets of HCP.

  • Quantification by Gas Chromatography (GC):

    • Calibration: Prepare a series of calibration standards of known concentrations of HCP in the same organic solvent.

    • Sample Preparation: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration standards.

    • GC Analysis: Inject the calibration standards and the diluted sample into the GC.

    • Data Analysis: Construct a calibration curve by plotting the peak area from the GC detector against the concentration of the standards. Use the peak area of the diluted sample to determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of HCP in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mol/L, or as a weight percentage.

Safety and Handling Considerations

This compound is a chemical that requires careful handling. It is harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6] Consult the Safety Data Sheet (SDS) for detailed safety information before handling.[6]

Conclusion

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in readily accessible literature, a strong predictive understanding of its solubility can be derived from its physicochemical properties. Its highly chlorinated, nonpolar nature suggests high solubility in nonpolar solvents and progressively lower solubility in more polar solvents. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a reliable method for their determination. This document serves as a foundational resource for researchers, enabling informed solvent selection and facilitating further investigation into the properties and applications of this compound.

References

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The Spectroscopic Signature of 1,1,2,2,3,3-Hexachloropropane: A Multi-faceted Analytical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Scientists

In the realm of chemical analysis, the unambiguous identification and structural elucidation of a molecule are paramount. For complex halogenated compounds such as 1,1,2,2,3,3-hexachloropropane, a multi-technique spectroscopic approach is not just beneficial, but essential. This guide provides an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define this molecule. By understanding the principles behind the data acquisition and the interpretation of the resulting spectra, researchers can gain a comprehensive and confident characterization of this compound.

Molecular Structure and Symmetry Considerations

This compound possesses a propane backbone with six chlorine atoms distributed across its three carbon atoms. The symmetrical nature of its substitution pattern dictates the simplicity of its NMR spectra, a key feature in its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical and complementary information.

¹H NMR Spectroscopy: A Tale of a Single Peak

Experimental Rationale: The choice of solvent is critical in NMR spectroscopy to ensure the sample is fully dissolved and does not produce interfering signals. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds like halogenated alkanes due to its excellent dissolving power and the fact that its deuterium signal does not appear in the ¹H spectrum. A standard operating frequency, such as 300 or 500 MHz, provides sufficient resolution for most routine analyses of small molecules.

Data Interpretation: Due to the symmetrical nature of this compound, the two protons are chemically equivalent. This results in a single, sharp signal in the ¹H NMR spectrum. The extensive chlorination of the propane backbone significantly deshields the remaining protons, causing their resonance to appear at a characteristically downfield chemical shift.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.5Singlet2H-CHCl₂
¹³C NMR Spectroscopy: Unveiling the Carbon Environments

Experimental Rationale: Proton-decoupled ¹³C NMR is employed to simplify the spectrum by removing the splitting of carbon signals by attached protons. This results in a single peak for each unique carbon environment, making for a cleaner and more easily interpretable spectrum. The choice of a deuterated solvent like CDCl₃ is again standard practice.

Data Interpretation: The symmetry of this compound results in only two distinct carbon environments. The two terminal -CHCl₂ groups are equivalent, and the central -CCl₂- group is unique. The significant electronegativity of the chlorine atoms causes a substantial downfield shift for both carbon signals.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~85-CHCl₂
~100-CCl₂-

Workflow for NMR Analysis

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Fingerprinting the Molecule

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.

Experimental Rationale: For a liquid sample like this compound, the neat (undiluted) sample can be analyzed by placing a thin film between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. This method is straightforward and avoids the use of solvents that could obscure parts of the spectrum.

Data Interpretation: The IR spectrum of this compound is characterized by the absence of many common functional group absorptions (e.g., O-H, N-H, C=O). The key features are the C-H and C-Cl stretching and bending vibrations. The region below 1500 cm⁻¹ is the "fingerprint region," containing complex vibrations that are unique to the molecule as a whole.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeAssignment
~3000C-H stretch-CHCl₂
~1200C-H bend-CHCl₂
800-600C-Cl stretchC-Cl

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern upon ionization.

Experimental Rationale: Electron ionization (EI) is a common technique for volatile compounds like this compound. In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z).

Data Interpretation: The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of multiple chlorine atoms, this peak will appear as a characteristic isotopic cluster, reflecting the natural abundance of ³⁵Cl and ³⁷Cl. The fragmentation pattern is dominated by the loss of chlorine atoms and the cleavage of the carbon-carbon bonds.

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
248, 250, 252, ...[C₃H₂Cl₆]⁺ (Molecular Ion)
213, 215, 217, ...[C₃H₂Cl₅]⁺
178, 180, 182, ...[C₃H₂Cl₄]⁺
165, 167, 169[C₂HCl₄]⁺
130, 132, 134[C₂HCl₃]⁺
83, 85[CHCl₂]⁺

Fragmentation Pathway

Fragmentation M [C₃H₂Cl₆]⁺˙ m/z = 248, 250, ... F1 [C₃H₂Cl₅]⁺ m/z = 213, 215, ... M->F1 - Cl• F2 [C₂HCl₄]⁺ m/z = 165, 167, ... M->F2 - CCl₂H• F4 [C₃H₂Cl₄]⁺˙ m/z = 178, 180, ... F1->F4 - Cl• F5 [C₂HCl₃]⁺˙ m/z = 130, 132, ... F1->F5 - CCl₂ F3 [CHCl₂]⁺ m/z = 83, 85 F2->F3 - CCl₂

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion: A Cohesive Spectroscopic Portrait

The combination of NMR, IR, and Mass Spectrometry provides a robust and self-validating analytical framework for the characterization of this compound. The simplicity of the NMR spectra points to a symmetrical structure, which is consistent with the proposed molecule. IR spectroscopy confirms the presence of C-H and C-Cl bonds and the absence of other functional groups. Finally, mass spectrometry provides the definitive molecular weight and a fragmentation pattern that aligns with the expected bond cleavages. Together, these techniques offer a comprehensive and unambiguous spectroscopic signature of this compound, empowering researchers with the confidence needed for their scientific endeavors.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link][1]

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An In-Depth Technical Guide to the Potential Research Applications of 1,1,2,2,3,3-Hexachloropropane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,1,2,2,3,3-Hexachloropropane (HCCP) is a dense, non-flammable, and highly chlorinated organic compound with the chemical formula C₃H₂Cl₆. While its historical applications have been limited and its toxicological profile necessitates careful handling, the unique chemical properties of HCCP present a compelling case for its exploration in modern research and development. This guide provides an in-depth analysis of the potential research applications of HCCP, focusing on its utility as a versatile chemical intermediate, particularly in the synthesis of fluorinated compounds, and exploring its prospective roles in materials science and specialized solvent applications. Detailed hypothetical experimental protocols, safety considerations, and a forward-looking perspective on this intriguing molecule are provided for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

This compound, with the CAS number 15600-01-8, is a colorless to pale yellow liquid at room temperature.[1] Its high molecular weight and the presence of six chlorine atoms contribute to its high density and low volatility.[1] A comprehensive summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 15600-01-8[2][3][4]
Molecular Formula C₃H₂Cl₆[2][3][4]
Molecular Weight 250.77 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Density 1.73 g/cm³[3]
Boiling Point 219 °C[3]
Solubility Insoluble in water; likely soluble in nonpolar organic solvents[5]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the chlorination of propane or propene derivatives. One documented method involves the reaction of 1,1-dichloroethene with carbon tetrachloride in the presence of a copper-based catalyst at elevated temperatures (80-150 °C).[5] Another approach is the direct chlorination of propane derivatives such as 1,1,3-trichloropropane or 1,1-dichloropropane, which proceeds through multiple chlorination steps.[5]

Synthesis_of_HCCP cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 1_1_dichloroethene 1,1-Dichloroethene HCCP This compound 1_1_dichloroethene->HCCP + carbon_tetrachloride Carbon Tetrachloride carbon_tetrachloride->HCCP + catalyst Copper-based catalyst catalyst->HCCP temperature 80-150 °C temperature->HCCP

Caption: Synthesis of this compound.

Potential Research Applications

The high degree of chlorination in HCCP imparts it with unique reactivity, making it a valuable precursor for a range of specialized chemicals.

Chemical Intermediate for Fluorinated Compounds

A significant and promising research application of HCCP lies in its role as a precursor for the synthesis of hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs). These fluorinated compounds are of immense industrial interest as refrigerants, blowing agents, and solvents with low ozone depletion potential. The reaction of HCCP with hydrogen fluoride (HF) can lead to the substitution of chlorine atoms with fluorine, a process known as halogen exchange or fluorination.

1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) is a notable target molecule due to its application as a fire extinguishant and refrigerant.[3] The synthesis of HFC-236fa can be envisioned from a structural isomer of HCCP, 1,1,1,3,3,3-hexachloropropane, through fluorination with HF. While the direct conversion of this compound to a specific hexafluoropropane isomer is not explicitly detailed in the readily available literature, the general principle of fluorinating polychlorinated alkanes is well-established.

Hypothetical Experimental Protocol for the Synthesis of a Hexafluoropropane Isomer:

  • Reactor Setup: A corrosion-resistant reactor (e.g., Hastelloy C or nickel-lined) equipped with a stirrer, thermocouple, pressure gauge, and inlet/outlet ports for gases and liquids is required. The reactor should be connected to a scrubbing system to neutralize unreacted HF and HCl byproduct.

  • Catalyst: A fluorination catalyst, such as chromium oxide or a supported antimony pentachloride catalyst, is charged into the reactor.

  • Reaction Conditions:

    • The reactor is heated to a temperature range of 250-400 °C.

    • This compound is fed into the reactor as a liquid or vapor.

    • Anhydrous hydrogen fluoride is co-fed into the reactor at a molar excess.

    • The reaction is carried out under pressure to maintain the reactants in the desired phase.

  • Product Separation and Purification:

    • The gaseous effluent from the reactor, containing the desired hexafluoropropane isomer, partially fluorinated intermediates, HCl, and unreacted HF, is passed through a series of condensers and scrubbers.

    • The organic phase is separated from the aqueous phase.

    • Fractional distillation is employed to isolate the desired hexafluoropropane isomer from other reaction products.

Fluorination_of_HCCP HCCP This compound Reaction Halogen Exchange (Fluorination) HCCP->Reaction HF Hydrogen Fluoride HF->Reaction Hexafluoropropane Hexafluoropropane Isomer Reaction->Hexafluoropropane HCl Hydrogen Chloride Reaction->HCl

Caption: Fluorination of HCCP to produce a hexafluoropropane isomer.

Precursor for Chlorinated Alkenes

Dehydrochlorination of HCCP presents a pathway to various chlorinated alkenes, which are themselves valuable intermediates in organic synthesis. The elimination of hydrogen chloride from HCCP can be achieved thermally or through base-mediated reactions, leading to the formation of tetrachloropropenes and other unsaturated chlorinated hydrocarbons. These compounds can serve as building blocks for agrochemicals and polymers.

Potential Role in Agrochemical Synthesis

While direct use of HCCP as a pesticide is not well-documented, its derivatives, particularly chlorinated propenes, are known intermediates in the synthesis of herbicides. For instance, tetrachloropropenes, which can be derived from HCCP, are used in the production of certain thiolcarbamate herbicides. Research in this area could focus on developing efficient and selective dehydrochlorination and subsequent functionalization of HCCP to produce novel agrochemical candidates.

Niche Solvent Applications

The high density and non-polar nature of HCCP suggest its potential use as a specialized solvent in certain applications. For instance, it could be employed in reactions requiring a dense, non-reactive medium for phase separation or as a solvent for specific polymers or organometallic complexes. However, its toxicity and environmental persistence are significant hurdles for its widespread use as a solvent.

Materials Science and Polymer Chemistry

Polychlorinated alkanes, as a class, have been used as plasticizers and flame retardants in various polymers.[6][7][8] The high chlorine content of HCCP makes it a candidate for imparting flame retardant properties to materials. Research could be directed towards incorporating HCCP or its derivatives into polymer matrices to enhance their fire resistance. Furthermore, the reactivity of the C-Cl bonds in HCCP could be exploited for grafting onto polymer backbones to modify their surface properties.

Safety and Toxicological Profile

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed and can cause skin and respiratory irritation.[5] Studies on related short-chain chlorinated paraffins indicate that they are persistent, bioaccumulative, and toxic to aquatic organisms.[9] The US Environmental Protection Agency has expressed concern over short-chain chlorinated paraffins due to their environmental and health risks.[9]

Handling and Safety Recommendations:

  • All work with HCCP should be conducted in a well-ventilated fume hood.

  • Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Waste disposal should be in accordance with local, state, and federal regulations for hazardous chemicals.

Future Research Directions and Conclusion

The primary value of this compound in modern research lies in its potential as a versatile and highly functionalized C3 building block. Future research should focus on developing selective and efficient catalytic methods for its transformation into high-value fluorinated compounds and functionalized chlorinated alkenes. While its direct application in areas like proteomics remains speculative without further evidence, its unique physical properties may yet find niche applications in materials science and as a specialized solvent.

The exploration of HCCP's reactivity and potential applications must be balanced with a thorough understanding and mitigation of its toxicological and environmental risks. For the informed researcher, this compound represents a challenging yet potentially rewarding starting point for the development of novel and valuable chemical entities.

References

  • Kalantzi, O. I. (2015). Short-chain chlorinated paraffins in biota – levels and effects. Global NEST Journal, 17(1), 66-71. Retrieved from [Link]

  • Kalantzi, O. I. (2015). Short-chain chlorinated paraffins in biota - Levels and effects. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,1,1,2,3,3-Hexachloropropane. PubChem. Retrieved from [Link]

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An In-Depth Technical Guide to the Thermal Decomposition Products of 1,1,2,2,3,3-Hexachloropropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,2,2,3,3-Hexachloropropane, a highly chlorinated alkane, presents significant interest in the context of thermal stability and degradation pathways. Understanding its decomposition products is critical for environmental remediation strategies, industrial process safety, and toxicological assessment. This technical guide synthesizes the established principles of polychlorinated alkane pyrolysis to elucidate the expected thermal decomposition products of this compound. While direct experimental studies on this specific isomer are not extensively available in peer-reviewed literature, a robust predictive framework can be constructed based on analogous compounds. The primary decomposition mechanism is anticipated to be dehydrochlorination, yielding tetrachloropropene isomers and hydrogen chloride. At elevated temperatures, carbon-carbon bond scission, cyclization, and aromatization are expected to produce a complex mixture of smaller chlorinated hydrocarbons and polychlorinated aromatic compounds. This guide provides a detailed overview of these predicted pathways, the analytical methodologies for their investigation, and the toxicological implications of the resulting products.

Introduction: The Significance of this compound Decomposition

This compound (C₃H₂Cl₆) is a synthetic organochlorine compound.[1] Its chemical structure, characterized by a high degree of chlorination on a propane backbone, imparts considerable chemical stability. However, under thermal stress, such as in industrial processes or during incineration for waste disposal, this stability breaks down, leading to the formation of a cascade of decomposition products. The nature of these products is of paramount concern due to their potential for increased toxicity and environmental persistence compared to the parent compound.

This guide serves as a comprehensive resource for understanding the anticipated thermal decomposition of this compound. By examining the fundamental reaction mechanisms common to polychlorinated alkanes, we can predict the likely products and provide a scientifically grounded framework for researchers in related fields.

Predicted Thermal Decomposition Pathways

The thermal decomposition of this compound is expected to proceed through a series of temperature-dependent reactions. The principal pathways are dehydrochlorination, C-C bond cleavage, and subsequent cyclization and aromatization reactions.

Primary Decomposition: Dehydrochlorination

The most favorable initial decomposition pathway for polychlorinated alkanes at moderate temperatures is dehydrochlorination, the elimination of a hydrogen chloride (HCl) molecule. In the case of this compound, this would lead to the formation of tetrachloropropene isomers. The presence of hydrogen on the terminal carbons makes this a likely initial step.

The two possible initial dehydrochlorination products are:

  • 1,1,2,3-Tetrachloropropene

  • 1,2,3,3-Tetrachloropropene

Further dehydrochlorination of these tetrachloropropenes could lead to the formation of trichloropropynes or other highly unsaturated chlorinated C3 molecules. The synthesis of 1,1,2,3-tetrachloropropene often involves the dehydrochlorination of pentachloropropanes, which lends support to this predicted decomposition pathway.[2][3]

Diagram of Predicted Dehydrochlorination of this compound

G A This compound B 1,1,2,3-Tetrachloropropene + HCl A->B -HCl C 1,2,3,3-Tetrachloropropene + HCl A->C -HCl

Caption: Initial dehydrochlorination pathways.

Secondary Decomposition: Carbon-Carbon Bond Scission

As the temperature increases, C-C bond cleavage becomes a more significant decomposition pathway. The scission of the propane backbone will generate a variety of smaller chlorinated radicals. These highly reactive species can then recombine or react with other molecules to form a complex mixture of products.

Expected C-C bond scission products would include chlorinated methanes, ethanes, and ethenes.

Tertiary Decomposition: Cyclization and Aromatization

At higher temperatures, typically above 500°C, the smaller, unsaturated chlorinated molecules formed from the primary and secondary decomposition steps can undergo cyclization and subsequent aromatization. This can lead to the formation of highly stable and often more toxic polychlorinated aromatic compounds (PCAHs).

Based on studies of other highly chlorinated alkanes, the following classes of aromatic compounds could be formed:

  • Polychlorinated Benzenes (PCBs)

  • Polychlorinated Toluenes

  • Polychlorinated Naphthalenes (PCNs)

  • Polychlorinated Biphenyls (PCBs)

The formation of these compounds is a significant concern from a toxicological and environmental standpoint.

Analytical Methodologies for Product Identification

The definitive identification of the thermal decomposition products of this compound requires sophisticated analytical techniques. The method of choice for such investigations is Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) .

Experimental Protocol: Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

This protocol outlines a general procedure for the analysis of the thermal decomposition products of this compound.

  • Sample Preparation: A small, accurately weighed sample of this compound is placed in a pyrolysis sample cup.

  • Pyrolysis: The sample is introduced into a pyrolyzer, which is rapidly heated to a set temperature (e.g., in the range of 300-900°C) in an inert atmosphere (e.g., helium).

  • Gas Chromatographic Separation: The volatile decomposition products are swept from the pyrolyzer into a gas chromatograph. The GC column separates the individual components of the mixture based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometric Detection: As the separated components elute from the GC column, they enter a mass spectrometer. The MS ionizes the molecules and fragments them into characteristic patterns, which allows for their identification by comparison to mass spectral libraries and standards.

Diagram of Py-GC/MS Experimental Workflow

G A Sample of this compound B Pyrolyzer A->B C Gas Chromatograph B->C Volatile Products D Mass Spectrometer C->D Separated Components E Data Analysis D->E Mass Spectra

Caption: Py-GC/MS workflow for decomposition analysis.

Predicted Decomposition Products and Their Toxicological Significance

Based on the established chemistry of polychlorinated alkane decomposition, the following table summarizes the predicted products of this compound pyrolysis and their potential toxicological significance.

Temperature Range Primary Decomposition Pathway Predicted Products Toxicological Significance
Low-to-Moderate (e.g., 200-400°C) DehydrochlorinationTetrachloropropene isomers, Hydrogen Chloride (HCl)Irritants, potential precursors to more toxic compounds.
Moderate-to-High (e.g., 400-600°C) C-C Bond ScissionChlorinated methanes, ethanes, ethenesVarying toxicities, some are known or suspected carcinogens.
High (e.g., >600°C) Cyclization & AromatizationPolychlorinated benzenes, naphthalenes, biphenylsMany are persistent organic pollutants (POPs) and are known or suspected carcinogens and endocrine disruptors.

Conclusion and Future Research Directions

While a definitive experimental profile of the thermal decomposition products of this compound is not yet available in the public domain, a scientifically sound prediction of its behavior can be made based on the well-understood chemistry of analogous polychlorinated alkanes. The primary decomposition products are expected to be tetrachloropropene isomers and HCl, with a host of smaller chlorinated hydrocarbons and highly toxic polychlorinated aromatic compounds forming at higher temperatures.

Future research should focus on conducting detailed pyrolysis studies of this compound using Py-GC/MS to experimentally verify these predicted products and quantify their formation under various temperature and atmospheric conditions. Such data are crucial for developing effective risk assessments, optimizing industrial processes, and designing safe and efficient disposal technologies for this and similar chlorinated compounds.

References

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An In-Depth Technical Guide to the Isomers of Hexachloropropane: Synthesis, Properties, and Toxicological Profiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Hexachloropropane (C₃H₂Cl₆) represents a group of chlorinated hydrocarbons with four structural isomers, each exhibiting unique physicochemical properties and toxicological profiles. These compounds, while not as widely studied as some other chlorinated solvents, are of significant interest to researchers in environmental science, toxicology, and chemical synthesis. Their utility as intermediates in the production of fluorinated compounds, as well as their potential environmental persistence and toxicity, necessitates a thorough understanding of their individual characteristics. This guide provides a comprehensive overview of the known isomers of hexachloropropane, detailing their synthesis, properties, and biological effects to support ongoing research and drug development efforts.

There are four structural isomers of hexachloropropane:

  • 1,1,1,2,2,3-Hexachloropropane

  • 1,1,1,2,3,3-Hexachloropropane

  • 1,1,1,3,3,3-Hexachloropropane

  • 1,1,2,2,3,3-Hexachloropropane

This guide will delve into the specifics of each isomer, with a particular focus on the more extensively studied 1,1,1,3,3,3-hexachloropropane and this compound, for which a greater body of scientific literature is available.

Isomer Profiles

1,1,1,3,3,3-Hexachloropropane

Also known as HCC-230fa, this is the most well-documented isomer of hexachloropropane. It was first synthesized in 1950 by A. W. Davis and A. M. Whaley.[1]

Two primary methods for the synthesis of 1,1,1,3,3,3-hexachloropropane have been reported:

  • Chlorination of Tetrachloropropanes: The original synthesis involved the reaction of 1,1,3,3-tetrachloropropane and/or 1,1,1,3-tetrachloropropane with chlorine at temperatures ranging from 80-100 °C. This reaction proceeds through a 1,1,1,3,3-pentachloropropane intermediate.[2]

  • Telomerization of Vinylidene Chloride and Carbon Tetrachloride: A more modern and quantitative approach involves the telomerization reaction of vinylidene chloride (1,1-dichloroethene) and carbon tetrachloride.[2][3] This reaction is typically carried out at 120-150°C under a pressure of 20 kPa in the presence of a copper-based catalyst, such as copper(I) chloride or copper(II) chloride, and an amine co-catalyst.[1][2] A patented method utilizes a catalyst system of copper nitrate and ethanolamine to improve the conversion rate.[3]

Experimental Protocol: Synthesis of 1,1,1,3,3,3-Hexachloropropane via Telomerization [3]

  • Reactor Setup: A reaction kettle is charged with the catalyst (e.g., copper nitrate and ethanolamine), a solvent, and carbon tetrachloride according to the desired molar ratios.

  • Inert Atmosphere: The reaction vessel is purged with nitrogen to replace any oxygen.

  • Reactant Addition: Vinylidene chloride is introduced into the reactor.

  • Reaction Conditions: The reaction mixture is heated to 120-150°C and maintained at a pressure of 20 kPa for 4-6 hours.

  • Workup and Purification: Following the reaction, the crude product is subjected to reduced pressure distillation to remove and recycle the solvent. Continued reduced pressure distillation of the residue yields the purified 1,1,1,3,3,3-hexachloropropane.

G cluster_synthesis Synthesis of 1,1,1,3,3,3-Hexachloropropane vcl Vinylidene Chloride (CH₂=CCl₂) product 1,1,1,3,3,3-Hexachloropropane (CCl₃CH₂CCl₃) vcl->product Telomerization ccl4 Carbon Tetrachloride (CCl₄) ccl4->product catalyst Copper Catalyst (e.g., CuNO₃/Ethanolamine) catalyst->product conditions 120-150 °C 20 kPa conditions->product

Caption: Synthesis of 1,1,1,3,3,3-Hexachloropropane.

PropertyValueReference(s)
CAS Number 3607-78-1[1]
Molecular Formula C₃H₂Cl₆[1]
Molar Mass 250.77 g/mol [1]
Appearance Liquid[1]
Density 1.68 g/mL at 20°C[1]
Melting Point -27 °C[1]
Boiling Point 206 °C at 760 torr[1]
Refractive Index 1.5179 at 20°C[1]

1,1,1,3,3,3-Hexachloropropane has been the subject of several toxicological studies, primarily focusing on inhalation exposure in rats.

  • Subchronic Toxicity: In a 15-week inhalation study, male and female rats were exposed to concentrations of 0, 0.5, 2.5, and 25 ppm. At 25 ppm, both sexes exhibited lower mean body weights and food consumption. Pathological examination revealed hepatocellular hypertrophy in males and an increased incidence of chronic progressive nephropathy in males at the highest dose. A statistically significant decrease in epididymal sperm number, percent motile sperm, and percent normal sperm morphology was also observed at 25 ppm. The no-observed-adverse-effect level (NOAEL) was determined to be 2.5 ppm.[4]

  • Developmental Toxicity: In a developmental toxicity study, pregnant rats were exposed to the same concentrations. At 25 ppm, significant maternal toxicity (reduced body weight and food consumption) and developmental toxicity (reduced fetal weight, increased malformations such as filamentous tail and situs inversus) were observed.[5]

  • Genotoxicity: The genotoxicity of this isomer was assessed in a bacterial reversion assay and in micronucleus studies. While it did not show mutagenicity in the bacterial assay, it did induce a significant increase in micronucleated erythrocytes in both rats (inhalation) and mice (intraperitoneal injection), suggesting it affects rapidly dividing cells.[5]

  • Acute Toxicity: The LD₅₀ (injection, rats) has been reported as 827 mg/kg.[2]

The primary application of 1,1,1,3,3,3-hexachloropropane is as a chemical intermediate in the production of 1,1,1,3,3,3-hexafluoropropane, which is achieved through a reaction with hydrogen fluoride.[1][2]

This compound

This isomer is a colorless to pale yellow liquid and is noted for its stability and resistance to degradation.[4]

The synthesis of this compound can be achieved through the chlorination of various propane derivatives, such as 1,1,3-trichloropropane or 1,1-dichloropropane, via multiple chlorination steps.[6] Another method involves the reaction of 1,1-dichloroethene with carbon tetrachloride in the presence of a copper-based catalyst at elevated temperatures (80-150 °C).[6]

PropertyValueReference(s)
CAS Number 15600-01-8[7]
Molecular Formula C₃H₂Cl₆[7]
Molar Mass 250.77 g/mol [7]
Appearance Colorless to pale yellow liquid[4]
Density 1.73 g/cm³[7]
Boiling Point 219 °C[7]
Flash Point 108 °C[7]
  • ¹H NMR: A ¹H NMR spectrum for this compound is available in the literature.[8]

  • ¹³C NMR and Mass Spectrometry: ¹³C NMR and mass spectrometry data are also available through various chemical databases.[9]

This compound is classified as harmful if swallowed and can cause skin and eye irritation, as well as respiratory irritation.[7] It is also considered harmful to aquatic life with long-lasting effects.[7] Due to its persistence in the environment, it is subject to regulatory scrutiny.[4] Exposure may pose health risks, including potential effects on the liver and possible carcinogenicity.[4]

This isomer has several industrial and agricultural applications:

  • Solvent: It is used as an industrial solvent.[4]

  • Chemical Intermediate: It serves as an intermediate in the synthesis of other chlorinated compounds and fluorinated hydrocarbons.[4]

  • Soil Fumigant and Insecticide: In agriculture, it has been used for pest control to improve crop yields.[6]

G cluster_applications Applications of this compound hccp This compound solvent Industrial Solvent hccp->solvent intermediate Chemical Intermediate hccp->intermediate fumigant Soil Fumigant/ Insecticide hccp->fumigant

Caption: Applications of this compound.

1,1,1,2,3,3-Hexachloropropane

Information on this isomer is more limited compared to the previous two.

PropertyValueReference(s)
CAS Number 5406-70-2[10]
Molecular Formula C₃H₂Cl₆[10]
Molar Mass 250.77 g/mol [10]

GC-MS data for 1,1,1,2,3,3-hexachloropropane is available in public databases.[10]

According to GHS classifications, this isomer is considered harmful if swallowed and causes skin and serious eye irritation.[10]

1,1,1,2,3,3-Hexachloropropane has been described as a fluorinated hydrocarbon used as a catalyst in the fluorination of organic compounds.[9]

1,1,1,2,2,3-Hexachloropropane

This is the least studied of the four isomers, with very limited information available in the scientific literature.

PropertyValueReference(s)
CAS Number 31621-43-9[1]
Molecular Formula C₃H₂Cl₆[1]
Molar Mass 250.77 g/mol [1]

Further research is needed to fully characterize the synthesis, properties, and toxicological profile of this isomer.

Comparative Analysis and Future Directions

The available data clearly indicate significant differences in the properties and toxicological effects of the hexachloropropane isomers. The symmetrical 1,1,1,3,3,3-hexachloropropane and this compound are the most well-characterized, likely due to their more straightforward synthesis and historical or current industrial relevance.

The toxicological data for 1,1,1,3,3,3-hexachloropropane highlights the potential for reproductive and developmental effects, as well as genotoxicity. The environmental persistence of this compound and its potential for liver toxicity and carcinogenicity are also of concern. For the other two isomers, the lack of comprehensive toxicological data represents a significant knowledge gap that should be addressed in future research.

The metabolism and environmental fate of hexachloropropane isomers are not well understood. Studies on related compounds like hexachlorocyclohexane isomers have shown that the spatial arrangement of chlorine atoms significantly influences their persistence and metabolic pathways.[11] Similar investigations are warranted for the hexachloropropane isomers to better assess their environmental impact.

Conclusion

The isomers of hexachloropropane present a diverse set of chemical and toxicological characteristics. While significant progress has been made in understanding 1,1,1,3,3,3-hexachloropropane and this compound, further research is critically needed to fully elucidate the properties and potential hazards of 1,1,1,2,2,3-hexachloropropane and 1,1,1,2,3,3-hexachloropropane. A comprehensive understanding of all four isomers is essential for informed risk assessment, the development of safer chemical alternatives, and the responsible management of these compounds in industrial and environmental contexts.

References

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An In-depth Technical Guide to the Environmental Fate and Persistence of 1,1,2,2,3,3-Hexachloropropane

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,2,2,3,3-Hexachloropropane (HCCP) is a synthetic organochlorine compound whose environmental fate and persistence are of significant interest due to its high degree of chlorination. This technical guide provides a comprehensive analysis of the available data and predictive assessments of its behavior in the environment. In the absence of extensive empirical data for HCCP, this guide synthesizes information from analogous chlorinated propanes and other polychlorinated alkanes to provide a scientifically grounded overview of its likely environmental distribution, degradation pathways, and potential for bioaccumulation. This guide is intended to serve as a foundational resource for researchers and professionals engaged in environmental risk assessment and management of chlorinated hydrocarbons.

Introduction: The Nature of this compound

This compound (CAS RN: 15600-01-8) is a highly chlorinated derivative of propane, with the chemical formula C₃H₂Cl₆.[1][2] Its structure consists of a three-carbon chain where six hydrogen atoms have been substituted by chlorine atoms, with two chlorine atoms on each carbon.[3] This high degree of chlorination significantly influences its physicochemical properties and, consequently, its environmental behavior.[3] While specific large-scale industrial applications for this particular isomer are not widely documented, chlorinated propanes, in general, have seen use as solvents, intermediates in chemical synthesis, and components in fumigants.[4][5] The environmental presence of such compounds can arise from industrial discharges, improper disposal, and as byproducts of other chemical processes.[5] Given its structure, 1,1,2,2,3,3-HCCP is expected to exhibit persistence in the environment, a characteristic common to many polychlorinated alkanes.[6]

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental partitioning and fate of a chemical are fundamentally governed by its physicochemical properties. For this compound, a combination of available experimental data and estimated values provides insight into its likely behavior.

PropertyValueSource/MethodImplication for Environmental Fate
Molecular Formula C₃H₂Cl₆[3]High chlorine content suggests low water solubility and high lipophilicity.
Molecular Weight 250.77 g/mol [3]Influences volatility and diffusion rates.
Physical State Colorless to pale yellow liquid[3][6]Can exist as a dense non-aqueous phase liquid (DNAPL) in aquatic systems.
Density 1.73 g/cm³[1]Denser than water, will sink in aquatic environments.
Boiling Point 219 °C[1]Indicates low volatility under ambient conditions.
Vapor Pressure 0.101 mmHg at 25°C[7]Low volatility suggests limited partitioning to the atmosphere from water and soil.
Water Solubility Estimated: LowQSPR ModelsLow mobility in aqueous systems, preference for sorption to organic matter.
Octanol-Water Partition Coefficient (log Kow) Estimated: HighQSPR ModelsHigh potential for bioaccumulation in fatty tissues of organisms.

Environmental Distribution and Transport: Where Does It Go?

Based on its physicochemical properties, this compound is expected to exhibit specific partitioning behavior in the environment.

Atmospheric Fate

With a low vapor pressure, significant volatilization from water or soil surfaces is not anticipated to be a primary transport pathway.[7] For any fraction that does enter the atmosphere, the primary degradation process is likely to be reaction with photochemically produced hydroxyl radicals. The atmospheric half-life for the related compound 1,2,3-trichloropropane is estimated to be between 15 and 46 days, suggesting that atmospheric degradation of HCCP would be a slow process.[10]

Aquatic Fate

Due to its high density and low water solubility, if released into an aquatic environment, this compound is expected to sink and partition to sediments.[1] Dissolved concentrations in the water column are likely to be low. The primary removal process from the water column would be sorption to suspended organic matter and eventual deposition into the sediment.

Terrestrial Fate

In soil environments, the mobility of this compound will be governed by its tendency to adsorb to soil organic matter. A high log Kow value suggests a high soil organic carbon-water partitioning coefficient (Koc). This strong sorption will limit its leaching into groundwater.[10] Consequently, it is expected to be relatively immobile in most soil types, with the highest concentrations found in the upper soil layers, particularly those rich in organic content.

Environmental_Fate_of_HCCP cluster_atmosphere Atmosphere cluster_aquatic Aquatic Environment cluster_terrestrial Terrestrial Environment Atmosphere Atmospheric HCCP Hydroxyl_Radicals OH• Radicals Atmospheric_Degradation Slow Degradation Products Atmosphere->Atmospheric_Degradation Photochemical Reaction Water Water Column (Low Concentration) Sediment Sediment (Primary Sink) Water->Sediment Sorption & Deposition Soil Soil (Immobile) Groundwater Groundwater (Limited Leaching) Soil->Groundwater Low Mobility Release HCCP Release Release->Atmosphere Volatilization (minor) Release->Water Release->Soil

Predicted environmental distribution of this compound.

Abiotic Degradation: The Slow Pace of Transformation

The high degree of chlorination and the stable carbon-chlorine bonds suggest that this compound will be resistant to abiotic degradation processes.[6]

Hydrolysis

Hydrolysis is a chemical process where water reacts with a substance, leading to its breakdown. For highly chlorinated alkanes, this process is generally very slow under neutral pH conditions.[11] The hydrolysis of the analogous compound, 1,2,3-trichloropropane, is not considered a significant removal process in natural waters, with a half-life estimated to be around 44 years at a pH range of 5-9.[11] Given the increased steric hindrance and the greater number of electron-withdrawing chlorine atoms in HCCP, its rate of hydrolysis is expected to be even slower. Alkaline conditions can favor base-catalyzed hydrolysis of some chlorinated propanes, but this typically requires elevated temperatures to be significant.[12]

Hydrolysis_Pathway HCCP This compound C₃H₂Cl₆ Products Pentachloropropanol Isomers + HCl HCCP->Products  Very Slow Hydrolysis (Nucleophilic Substitution) H2O H₂O

Predicted slow hydrolysis of this compound.
Photolysis

Direct photolysis, the breakdown of a chemical by direct absorption of light, is not expected to be a significant degradation pathway for this compound in aquatic or soil environments. Saturated alkanes do not typically absorb sunlight in the environmentally relevant spectrum (>290 nm).[11] Indirect photolysis, mediated by other light-absorbing substances in the water, may contribute to some degradation, but this is likely to be a minor pathway.

Biotic Degradation: A Challenging Transformation for Microbes

The high chlorine content of this compound is expected to make it highly recalcitrant to microbial degradation.[6] However, insights can be drawn from studies on other chlorinated propanes.

Aerobic Biodegradation

Aerobic biodegradation of highly chlorinated alkanes is generally a slow process.[13] The initial step often involves an oxidation reaction catalyzed by monooxygenase or dioxygenase enzymes. However, the high degree of chlorination in HCCP can inhibit the activity of these enzymes.[13] Cometabolism, where the degradation of the pollutant is facilitated by the metabolism of another substrate, is a potential but likely inefficient pathway. For instance, methanotrophs expressing soluble methane monooxygenase (sMMO) and propane-oxidizing bacteria have been shown to co-oxidize less chlorinated propanes like 1,2-dichloropropane and 1,2,3-trichloropropane.[14][15] It is plausible that similar mechanisms could slowly act on HCCP, though at a much-reduced rate.

Anaerobic Biodegradation

Under anaerobic conditions, highly chlorinated compounds can serve as electron acceptors in a process called reductive dechlorination.[14] This process involves the sequential removal of chlorine atoms, which are replaced by hydrogen atoms. Specific groups of anaerobic bacteria, such as Dehalogenimonas and some Dehalococcoides strains, are known to reductively dehalogenate chlorinated propanes.[14] This process typically leads to the formation of less chlorinated and potentially more biodegradable daughter products. Dichloroelimination, the removal of two adjacent chlorine atoms to form a double bond, is another possible anaerobic pathway.[14] Given its structure, 1,1,2,2,3,3-HCCP could potentially undergo sequential reductive dechlorination or dichloroelimination to form various tetrachloro- and trichloropropenes.

Biotic_Degradation_Pathways cluster_aerobic Aerobic Cometabolism (Very Slow) cluster_anaerobic Anaerobic Reductive Dechlorination HCCP_aerobic This compound Aerobic_Intermediates Hydroxylated Intermediates HCCP_aerobic->Aerobic_Intermediates Oxidation Monooxygenase Monooxygenase (e.g., sMMO) Aerobic_Products Further Degradation Products Aerobic_Intermediates->Aerobic_Products HCCP_anaerobic This compound Pentachloropropane Pentachloropropane Isomers HCCP_anaerobic->Pentachloropropane Reductive Dechlorination Dehalogenimonas Dehalogenimonas spp. Tetrachloropropene Tetrachloropropene Isomers Pentachloropropane->Tetrachloropropene Further Dechlorination

Predicted potential biotic degradation pathways for this compound.

Bioaccumulation and Ecotoxicity: Potential for Environmental Impact

Bioaccumulation Potential

The high estimated log Kow of this compound indicates a strong potential for bioaccumulation in the fatty tissues of organisms.[16] Chemicals with high lipophilicity can be readily absorbed by organisms from their environment and can biomagnify up the food chain.[17] Studies on short-chain chlorinated paraffins (SCCPs), which share structural similarities with HCCP, have shown a high potential for bioaccumulation.[18][19] The bioaccumulation factor (BAF) for SCCPs has been shown to be positively correlated with their log Kow values.[17] Therefore, it is reasonable to infer that HCCP would also have a significant bioaccumulation potential.

Ecotoxicity

Specific ecotoxicity data for this compound is scarce. However, chlorinated propanes and other short-chain chlorinated alkanes are known to be toxic to aquatic organisms, with chronic effects often observed at low concentrations.[18][20] For SCCPs, chronic toxicity to fish and high toxicity to aquatic invertebrates and algae have been reported.[18][20][21] Given these findings for structurally related compounds, 1,1,2,2,3,3-HCCP should be considered a substance with the potential for significant adverse effects on aquatic ecosystems.

Experimental Protocols for Environmental Fate Assessment

To address the data gaps for this compound, standardized experimental protocols should be employed.

Protocol for Determining Hydrolysis as a Function of pH (Based on OECD Guideline 111)

This test determines the rate of abiotic hydrolysis of a chemical in water at environmentally relevant pH values.[7][22][23][24][25]

Methodology:

  • Preparation of Sterile Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Test Substance Application: Add a known concentration of this compound to the buffer solutions. The concentration should not exceed half of its water solubility.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C for a preliminary test).

  • Sampling: At appropriate time intervals, take samples from each solution.

  • Analysis: Analyze the samples for the concentration of the parent compound and any potential hydrolysis products using a suitable analytical method such as gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: Determine the rate of hydrolysis and the half-life at each pH.

OECD_111_Workflow start Start prep Prepare Sterile Buffers (pH 4, 7, 9) start->prep add_hccp Add HCCP to Buffers prep->add_hccp incubate Incubate in Dark (Constant Temperature) add_hccp->incubate sample Periodic Sampling incubate->sample analyze Analyze by GC-MS sample->analyze calculate Calculate Hydrolysis Rate and Half-life analyze->calculate end End calculate->end

Experimental workflow for OECD Guideline 111.
Protocol for Determining Ready Biodegradability (Based on OECD Guideline 301)

This set of screening tests assesses the potential for a chemical to undergo rapid and ultimate biodegradation in an aerobic aqueous medium.[26][27][28][29]

Methodology (Example: OECD 301 F - Manometric Respirometry):

  • Preparation of Mineral Medium: Prepare a mineral medium containing essential inorganic salts.

  • Inoculum: Obtain an inoculum of mixed microorganisms, typically from the activated sludge of a domestic wastewater treatment plant.

  • Test Setup: In sealed respirometer flasks, combine the mineral medium, inoculum, and a known concentration of this compound. Include control flasks with only inoculum and reference flasks with a readily biodegradable substance (e.g., sodium benzoate).

  • Incubation: Incubate the flasks at a constant temperature (e.g., 20-25°C) in the dark with continuous stirring.

  • Measurement: Measure the oxygen consumption in each flask over a 28-day period.

  • Data Analysis: Calculate the percentage of biodegradation based on the measured oxygen consumption relative to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a pass level (e.g., 60% of ThOD) within a 10-day window during the 28-day test.

OECD_301F_Workflow start Start prep_media Prepare Mineral Medium start->prep_media add_inoculum Add Activated Sludge Inoculum prep_media->add_inoculum setup_flasks Set up Respirometer Flasks (HCCP, Control, Reference) add_inoculum->setup_flasks incubate Incubate with Stirring (28 days) setup_flasks->incubate measure_o2 Measure Oxygen Consumption incubate->measure_o2 calculate_biodegradation Calculate % Biodegradation measure_o2->calculate_biodegradation end End calculate_biodegradation->end

Experimental workflow for OECD Guideline 301F.

Conclusion: A Persistent and Bioaccumulative Substance of Concern

While specific experimental data for this compound is limited, a comprehensive analysis based on its chemical structure and data from analogous chlorinated alkanes allows for a robust prediction of its environmental fate and persistence. It is expected to be a persistent compound, resistant to both abiotic and biotic degradation under typical environmental conditions. Its low water solubility, high density, and high lipophilicity suggest that it will primarily partition to sediment in aquatic systems and be immobile in soils, with a significant potential for bioaccumulation and biomagnification in food webs. The ecotoxicological profile of similar compounds indicates a potential for adverse effects on aquatic organisms. Further experimental studies following standardized protocols are crucial to definitively characterize the environmental risks associated with this compound.

References

  • Microbial Insights. (n.d.). Chlorinated Propanes | Biodegradation Evaluation. Retrieved from [Link]

  • Enviro.wiki. (2022). 1,2,3-Trichloropropane. Retrieved from [Link]

  • OECD. (2004). Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. Retrieved from [Link]

  • OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3. OECD Publishing. Retrieved from [Link]

  • Tox Lab. (n.d.). Test No. 301: Ready Biodegradability. Retrieved from [Link]

  • Schaefer, C. E., et al. (2010). Fate and remediation of 1, 2, 3-trichloropropane.
  • Analytice. (2021). Hydrolysis and function of PH according to OECD test no. 111. Retrieved from [Link]

  • BPC Instruments. (n.d.). OECD Guidelines Test No. 301 C & F. Retrieved from [Link]

  • ASTM. (n.d.). OECD 301: Ready Biodegradability. Retrieved from [Link]

  • Wang, C., et al. (2013). Occurrence, bioaccumulation and long-range transport of short-chain chlorinated paraffins on the Fildes Peninsula at King George Island, Antarctica. Environmental Pollution, 179, 134-139.
  • ECETOC. (2009). Guidance on Assessment of Persistence, Bioaccumulation and Toxicity. Technical Report No. 105.
  • Situ Biosciences. (n.d.). OECD 301B: Ready Biodegradability. Retrieved from [Link]

  • ATSDR. (2011). Toxicological Profile for 1,2,3-Trichloropropane. Agency for Toxic Substances and Disease Registry.
  • ibacon. (n.d.). OECD 111: Hydrolysis as a Function of pH. Retrieved from [Link]

  • NICNAS. (2001). Short chain chlorinated paraffins (SCCPs) Priority Existing Chemical Assessment Report No. 16.
  • U.S. EPA. (2014). Technical Fact Sheet – 1,2,3-Trichloropropane (TCP).
  • U.S. EPA. (2009). Short-Chain Chlorinated Paraffins (SCCPs) Action Plan.
  • Chen, X., et al. (2019). The environmental distribution and toxicity of short-chain chlorinated paraffins and underlying mechanisms: Implications for further toxicological investigation. Science of The Total Environment, 695, 133834.
  • Tratnyek, P. G., et al. (2010). Degradation of 1,2,3-Trichloropropane (TCP): Hydrolysis, Elimination, and Reduction by Iron and Zinc. Environmental Science & Technology, 44(2), 787-793.
  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Ma, Y., et al. (2022). Occurrence, Bioaccumulation, and Trophic Transfer of Short-Chain Chlorinated Paraffins (SCCPs) in a Marine Food Web from Laizhou Bay, Bohai Sea (Eastern China). International Journal of Environmental Research and Public Health, 19(21), 14358.
  • GreenSpec. (n.d.). Short-Chain Chlorinated Paraffins (SCCPs) (aka Chlorinated alkanes). Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chen, D., et al. (2019). Bioaccumulation and biomagnification of short-chain chlorinated paraffins in marine organisms from the Pearl River Estuary, South China. Environmental Pollution, 252, 103-110.
  • Hou, M., et al. (2021). Occurrence, Bioaccumulation, and Trophic Transfer of Short-Chain Chlorinated Paraffins (SCCPs)
  • Wang, B., et al. (2016). Cometabolic biodegradation of 1,2,3-trichloropropane by propane-oxidizing bacteria.
  • Wikipedia. (n.d.). Hexachloropropene. Retrieved from [Link]

  • U.S. EPA. (n.d.). Risk Management for Short-Chain Chlorinated Paraffins. United States Environmental Protection Agency. Retrieved from [Link]

  • Schaefer, C. E., et al. (2011). Cometabolic biodegradation of 1,2,3-trichloropropane by propane-oxidizing bacteria.
  • Li, Y., et al. (2018). Short-, Medium-, and Long-Chain Chlorinated Paraffins in Wildlife from Paddy Fields in the Yangtze River Delta. Environmental Science & Technology, 52(4), 1834-1842.
  • Segura, A., et al. (2012). Why are chlorinated pollutants so difficult to degrade aerobically? Redox stress limits 1,3-dichloprop-1-ene metabolism by Pseudomonas pavonaceae. Philosophical Transactions of the Royal Society B: Biological Sciences, 367(1593), 1335-1345.
  • Bhatt, P., et al. (2007). Biodegradation of Chlorinated Compounds—A Review. Critical Reviews in Environmental Science and Technology, 37(2), 165-197.
  • Gramatica, P., & Papa, E. (2003). QSPR prediction of n-octanol/water partition coefficient for polychlorinated biphenyls.
  • Ren, S., & Fry, R. C. (2008). QSAR models for predicting in vivo aquatic toxicity of chlorinated alkanes to fish. Chemical Research in Toxicology, 21(10), 1957-1965.
  • Marvin, C., et al. (2011). Recommended terms and abbreviations for polychlorinated alkanes (PCAs) as the predominant component of chlorinated paraffins (CPs). Chemosphere, 82(9), 1253-1255.
  • Zuas, O. (2008). WHIM-3D-QSPR APPROACH FOR PREDICTING AQUEOUS SOLUBILITY OF CHLORINATED HYDROCARBONS. Indonesian Journal of Chemistry, 8(1), 65-71.
  • Ren, S., & Fry, R. C. (2008). QSAR Models for Predicting in Vivo Aquatic Toxicity of Chlorinated Alkanes to Fish. Chemical Research in Toxicology, 21(10), 1957-1965.

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An In-depth Technical Guide to the Toxicological Profile of 1,1,2,2,3,3-Hexachloropropane

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1,1,2,2,3,3-Hexachloropropane (CAS RN: 15600-01-8) is a synthetic chlorinated hydrocarbon whose toxicological profile is largely uncharacterized in publicly accessible literature. This guide addresses the significant data gap by providing a comprehensive overview of its known physical and chemical properties and hazard classifications. Due to the scarcity of direct toxicological studies, this document establishes an inferred toxicological profile based on structure-activity relationships with its isomers, particularly 1,1,1,3,3,3-hexachloropropane, and other short-chain chlorinated alkanes. The primary target organs for toxicity are inferred to be the liver and kidneys, with potential for reproductive and developmental effects. This guide emphasizes the need for empirical toxicological studies to validate these inferences and proposes a framework for such research. This document is intended for researchers, scientists, and drug development professionals who may encounter or be required to evaluate the safety of this and structurally related compounds.

Introduction to this compound

This compound is an organochlorine compound and one of several isomers of hexachloropropane.[1] Like many chlorinated hydrocarbons, it has seen use in industrial applications, including as a solvent and as an intermediate in chemical synthesis.[2] Its chemical stability and resistance to degradation contribute to its persistence in the environment.[2] The high degree of chlorination in its structure is a key determinant of its physicochemical properties and, by extension, its likely toxicological behavior.[1] A comprehensive understanding of its toxicology is critical for risk assessment and ensuring occupational and environmental safety. However, a review of the scientific literature reveals a significant lack of specific toxicological data for this particular isomer, necessitating a predictive approach grounded in the toxicological profiles of structurally similar compounds.

Physical and Chemical Properties

The physical and chemical properties of a compound are fundamental to understanding its absorption, distribution, metabolism, excretion (ADME), and overall toxicity. The known properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 15600-01-8[3][4][5]
Molecular Formula C₃H₂Cl₆[4][5]
Molecular Weight 250.77 g/mol [4][5]
Appearance Colorless to pale yellow liquid[2]
Density 1.73 g/cm³[5]
Boiling Point 219 °C[5]
Flash Point 108 °C[3]
Solubility Likely more soluble in nonpolar organic solvents than in water.[1]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[3][4]

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

  • H412: Harmful to aquatic life with long lasting effects.[3]

These classifications indicate that the compound is acutely toxic via the oral route and is an irritant to the skin, eyes, and respiratory system. Its potential for long-term adverse effects on aquatic ecosystems is also recognized.

Review of Available Toxicological Data for Hexachloropropane Isomers

Direct toxicological data for this compound is extremely limited. To build an inferred profile, it is essential to review the data available for its isomers, most notably 1,1,1,3,3,3-hexachloropropane (also known as HCC-230fa).

Subchronic Inhalation Toxicity of 1,1,1,3,3,3-Hexachloropropane

A 15-week inhalation study in rats exposed to 1,1,1,3,3,3-hexachloropropane revealed several key toxicological endpoints.[6]

ParameterObservationConcentration
Body Weight Lower mean body weights and weight gains.25 ppm
Hematology Minimally decreased total leukocyte and lymphocyte counts.25 ppm
Histopathology (Male) Hepatocellular hypertrophy and an increased incidence/severity of chronic progressive nephropathy.25 ppm
Sperm Parameters Statistically significant decreases in epididymal sperm number, percent motile sperm, and percent normal sperm morphology.25 ppm
NOAEL No-Observed-Adverse-Effect Level2.5 ppm

These findings highlight the liver, kidneys, and male reproductive system as primary targets for the toxicity of this isomer.[6]

Developmental and Genotoxicity of 1,1,1,3,3,3-Hexachloropropane

Developmental toxicity studies in rats exposed to 1,1,1,3,3,3-hexachloropropane via inhalation showed significant maternal and developmental effects at 25 ppm.[7] These included reduced maternal body weight and food consumption, as well as reduced fetal weight and an increase in fetal malformations and variations.[7] No evidence of maternal or developmental toxicity was observed at 0.5 or 2.5 ppm.[7]

Inferred Toxicological Profile of this compound

Based on the data from its isomers and the broader class of chlorinated hydrocarbons, the following toxicological profile for this compound can be inferred.

Toxicokinetics (Inferred)
  • Absorption: As a relatively small, lipophilic molecule, absorption is likely to occur via inhalation, dermal contact, and ingestion.

  • Distribution: Following absorption, it is expected to distribute to various tissues, with a potential for accumulation in adipose tissue, a common characteristic of chlorinated hydrocarbons.[8]

  • Metabolism: The metabolism of chlorinated propanes can proceed through both anaerobic and aerobic pathways.[9] It is plausible that this compound is metabolized by cytochrome P450 enzymes, potentially leading to the formation of reactive intermediates that contribute to its toxicity, particularly in the liver.[10] Dechlorination is a critical initial step in its breakdown.[10]

Caption: Inferred metabolic pathway of this compound.

  • Excretion: Metabolites are likely excreted primarily in the urine, with some potential for fecal excretion of the parent compound or its metabolites.[11]

Acute and Subchronic Toxicity (Inferred)

The GHS classification of "Harmful if swallowed" suggests moderate acute oral toxicity.[3][4] One commercial source reports an LD50 of 827 mg/kg in rats via injection, but this may be a conflation with data for its isomer, 1,1,1,3,3,3-hexachloropropane, and should be treated with caution.[1][12] Based on structure-activity relationships, the primary target organs for toxicity are expected to be the liver and kidneys, consistent with findings for other chlorinated propanes.[8] Effects could range from hepatocellular hypertrophy to necrosis and nephropathy with repeated exposure.[6][8]

Genotoxicity and Carcinogenicity (Inferred)

The genotoxic potential of this compound is unknown. However, other chlorinated propanes have shown positive results in genotoxicity assays.[7] Given that metabolism can produce reactive intermediates, a potential for genotoxicity cannot be ruled out. The carcinogenicity of this compound has not been evaluated. Short-chain chlorinated paraffins are considered "reasonably anticipated to be a human carcinogen" by the U.S. National Toxicology Program, which suggests that this compound warrants investigation.[13]

Reproductive and Developmental Toxicity (Inferred)

Studies on the isomer 1,1,1,3,3,3-hexachloropropane demonstrate clear reproductive and developmental toxicity, including adverse effects on sperm parameters and fetal development in rats at an inhalation concentration of 25 ppm.[6][7] It is plausible that this compound could exert similar effects, potentially by targeting rapidly dividing cells in the testes and developing fetus.[7]

Environmental Fate and Transport (Inferred)

As a dense, stable, and likely volatile chlorinated hydrocarbon, this compound is expected to be persistent in the environment.[2] If released into water, it is likely to slowly volatilize into the atmosphere and may leach into groundwater.[14] Its low expected water solubility and lipophilic nature suggest a potential for bioaccumulation in aquatic organisms.[1] Biodegradation under both aerobic and anaerobic conditions is possible but likely to be a slow process.[9]

Proposed Methodologies for Toxicological Assessment

To address the data gaps for this compound, a structured toxicological evaluation is necessary.

In Vitro Assays
  • Genotoxicity: A standard battery of tests, including the Ames bacterial reverse mutation assay and an in vitro micronucleus assay using mammalian cells, should be conducted to assess mutagenic and clastogenic potential.

  • Cytotoxicity: Assays using relevant cell lines (e.g., HepG2 for liver cells, HK-2 for kidney cells) can determine the concentrations at which the compound causes cell death and provide insights into potential mechanisms.

In Vivo Studies

A tiered approach is recommended:

  • Acute Toxicity: Determination of LD50 values via oral, dermal, and inhalation routes in a rodent model (e.g., rat) to confirm GHS classifications.

  • Repeated Dose Toxicity (28-day): Oral or inhalation administration in rats to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL). This study should include comprehensive clinical pathology and histopathology.

  • Reproductive/Developmental Toxicity Screening: A screening assay to evaluate effects on fertility and fetal development.

Analytical Methods for Biological Samples

The analysis of this compound in biological matrices like blood and tissue would likely involve extraction with an organic solvent, followed by analysis using gas chromatography coupled with a sensitive detector, such as a mass spectrometer (GC-MS) or an electron capture detector (GC-ECD).[15][16]

Caption: Proposed experimental workflow for toxicological assessment.

Conclusion and Recommendations for Future Research

The toxicological profile of this compound is largely undefined, posing a challenge for accurate risk assessment. Based on data from its isomers and other chlorinated hydrocarbons, it is inferred to be a compound of moderate acute toxicity that targets the liver and kidneys and may pose a risk to the male reproductive system and developing organisms. However, these are extrapolations and not substitutes for empirical data.

It is strongly recommended that foundational toxicological studies be conducted on this compound to provide the necessary data for a definitive risk assessment. This should include, at a minimum, studies on its acute toxicity, subchronic toxicity, and genotoxicity. Further research into its toxicokinetics and potential for carcinogenicity and reproductive toxicity is also warranted to ensure the safety of its handling and use in industrial settings and to understand its potential environmental impact.

References

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Methodological & Application

Gas chromatography-mass spectrometry (GC/MS) analysis of 1,1,2,2,3,3-Hexachloropropane

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed framework for the robust analysis of 1,1,2,2,3,3-hexachloropropane (HCP) using gas chromatography-mass spectrometry (GC/MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying principles and critical decision points in method development and execution. Our focus is on creating a self-validating system that ensures data of the highest quality and integrity.

Introduction: Understanding this compound

This compound (CAS No. 15600-01-8) is a highly chlorinated aliphatic compound with the molecular formula C₃H₂Cl₆.[1] Its structure, featuring a propane backbone saturated with chlorine atoms, imparts a high density and low volatility.[1] While it has applications as a soil fumigant and an intermediate in chemical synthesis, its persistence in the environment and potential toxicity necessitate sensitive and specific analytical methods for its detection and quantification.[1] Exposure to HCP can pose health risks, including potential liver effects and carcinogenicity. This application note details a reliable GC/MS methodology for the analysis of HCP in various matrices.

Core Principles of the Analytical Workflow

The successful analysis of this compound by GC/MS hinges on a systematic approach that encompasses sample preparation, chromatographic separation, and mass spectrometric detection. Each stage is optimized to ensure the accurate and precise quantification of the analyte, even at trace levels.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC/MS Analysis cluster_data Data Processing A Sample Collection B Extraction A->B Matrix-specific C Cleanup & Concentration B->C Isolate & Purify D Injection C->D Final Extract E GC Separation D->E Vaporization F MS Detection E->F Ionization & Fragmentation G Peak Identification F->G Raw Data H Quantification G->H Calibration Curve I Reporting H->I Final Results

Caption: High-level overview of the GC/MS analytical workflow.

Sample Preparation: The Foundation of Accurate Analysis

The choice of sample preparation technique is dictated by the sample matrix and the target concentration of HCP. The overarching goal is to efficiently extract the analyte from the matrix, remove interfering compounds, and concentrate it to a level suitable for GC/MS analysis.

Aqueous Matrices (e.g., Water)

For aqueous samples, liquid-liquid extraction (LLE) is a robust and widely used technique, as outlined in EPA methods for chlorinated hydrocarbons.[2][3]

Protocol: Liquid-Liquid Extraction for Water Samples

  • Sample Collection: Collect water samples in clean glass containers. To prevent loss of volatile compounds, do not pre-rinse the bottles.[3] If residual chlorine is present, preserve the sample with sodium thiosulfate. Cool samples to 4°C and adjust the pH to <2.

  • Extraction:

    • Transfer a 1 L sample to a 2 L separatory funnel.

    • Add 60 mL of a suitable organic solvent, such as dichloromethane.

    • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate for a minimum of 10 minutes.[2]

    • Drain the lower organic layer into a collection flask.

    • Repeat the extraction two more times with fresh 60 mL aliquots of the solvent, combining the extracts.

  • Drying and Concentration:

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.

    • Concentrate the extract to a final volume of 1-10 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen.

  • Solvent Exchange (Optional): If the extraction solvent is not ideal for GC injection, it can be exchanged to a more suitable solvent like hexane during the concentration step.[3]

Solid Matrices (e.g., Soil, Sediment)

For solid matrices, accelerated solvent extraction (ASE) or Soxhlet extraction are effective methods for extracting chlorinated hydrocarbons.[4][5]

Protocol: Accelerated Solvent Extraction for Soil/Sediment

  • Sample Preparation: Homogenize the soil or sediment sample. Mix 10 g of the sample with 20 g of silica sand and place it in the extraction cell.[4]

  • Extraction:

    • Use a mixture of dichloromethane and acetone (4:1 v/v) as the extraction solvent.[4]

    • Perform the extraction at an elevated temperature and pressure (e.g., 100°C, 1500 psi).

    • Multiple extraction cycles may be necessary for optimal recovery.

  • Cleanup and Concentration:

    • The extract can be passed through a cleanup column containing Florisil or silica gel to remove polar interferences.[6]

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

Biological Tissues

The analysis of HCP in biological tissues requires rigorous cleanup to remove lipids and other co-extractives that can interfere with the GC/MS analysis.

Protocol: Extraction and Cleanup for Biological Tissues

  • Homogenization and Extraction:

    • Homogenize the tissue sample with anhydrous sodium sulfate to create a dry, free-flowing powder.

    • Extract the homogenized tissue using a Soxhlet apparatus with a suitable solvent like a hexane/acetone mixture.

  • Lipid Removal (Gel Permeation Chromatography - GPC):

    • GPC is a highly effective technique for separating the target analytes from high-molecular-weight lipids.

    • Dissolve the concentrated extract in the GPC mobile phase (e.g., dichloromethane/cyclohexane) and process through the GPC system.

    • Collect the fraction containing the chlorinated hydrocarbons.

  • Final Concentration: Concentrate the cleaned extract to the final desired volume.

GC/MS Instrumentation and Parameters: The Analytical Engine

The heart of the analysis lies in the gas chromatograph coupled to a mass spectrometer. The following parameters provide a robust starting point for the analysis of this compound.

GCMS_Parameters GC Gas Chromatograph Injector: Split/Splitless, 250°C Column: DB-5ms (30m x 0.25mm, 0.25µm) Carrier Gas: Helium, 1.0 mL/min Oven Program: 40°C (2 min), ramp 10°C/min to 280°C (5 min) MS Mass Spectrometer Ionization: Electron Ionization (EI), 70 eV Mode: Full Scan (m/z 40-350) or SIM Source Temp: 230°C Quad Temp: 150°C GC->MS Transfer Line: 280°C

Caption: Recommended GC/MS instrument parameters.

Causality Behind Parameter Choices:

  • Injector Temperature: A temperature of 250°C ensures the rapid and complete vaporization of HCP without causing thermal degradation.

  • GC Column: A non-polar DB-5ms column (or equivalent 5% phenyl-methylpolysiloxane) is recommended. This stationary phase provides good separation for a wide range of volatile and semi-volatile organic compounds, including chlorinated hydrocarbons, based on their boiling points.

  • Oven Program: The initial low temperature allows for efficient trapping of the analyte at the head of the column, leading to sharp peaks. The temperature ramp separates compounds based on their volatility.

  • Electron Ionization (EI): At 70 eV, EI provides reproducible fragmentation patterns that can be compared to spectral libraries for confident identification.

  • Scan Mode: Full scan mode is useful for initial method development and for identifying unknown compounds. For enhanced sensitivity and quantitative analysis, Selected Ion Monitoring (SIM) mode is preferred.

Data Analysis and Interpretation

Identification

The identification of this compound is based on two key parameters:

  • Retention Time: The time it takes for the analyte to elute from the GC column should match that of a known standard analyzed under the same conditions.

  • Mass Spectrum: The fragmentation pattern of the analyte must match the reference spectrum.

Mass Spectrum of this compound (EI, 70 eV)

The mass spectrum of HCP is characterized by a series of isotopic clusters due to the presence of multiple chlorine atoms (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

m/z Relative Abundance (%) Plausible Fragment Ion
130/132/134100[C₂HCl₃]⁺
83/85~80[CHCl₂]⁺
165/167/169~60[C₂Cl₃]⁺
213/215/217/219~40[M-Cl]⁺
248/250/252/254Low[M]⁺ (Molecular Ion)

Note: The relative abundances are approximate and can vary slightly between instruments.

Fragmentation Pathway Rationale:

The fragmentation of chlorinated alkanes in EI-MS is driven by the cleavage of C-C and C-Cl bonds. The high degree of chlorination in HCP leads to the formation of stable chlorinated fragments. The base peak at m/z 130 is likely due to the formation of the trichloroethenyl cation, a stable fragment. The loss of a chlorine radical from the molecular ion results in the [M-Cl]⁺ cluster.

Quantification

Quantification is typically performed using an internal standard method. An internal standard is a compound with similar chemical properties to the analyte but is not expected to be present in the samples.

Protocol: Quantitative Analysis

  • Calibration: Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard (e.g., 1,3,5-tribromobenzene).

  • Analysis: Analyze the calibration standards and samples under the same GC/MS conditions.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantification: Determine the concentration of HCP in the samples by interpolating their peak area ratios on the calibration curve.

Method Validation and Quality Control

A robust analytical method requires thorough validation to ensure its performance.

Parameter Description Typical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.995
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1
Accuracy The closeness of the measured value to the true value, often assessed through spike recovery studies.80-120% recovery
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative Standard Deviation (RSD) < 15%

Troubleshooting Common Issues

Troubleshooting A Problem: Peak Tailing B Cause: Active Sites in Inlet/Column A->B D Cause: Improper Column Installation A->D C Solution: Replace Liner, Trim Column B->C E Solution: Reinstall Column Correctly D->E F Problem: Poor Sensitivity G Cause: Leak in the System F->G I Cause: Contaminated MS Source F->I H Solution: Perform Leak Check G->H J Solution: Clean Ion Source I->J

Sources

Protocol for the Use of 1,1,2,2,3,3-Hexachloropropane as a Specialized Solvent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe and effective use of 1,1,2,2,3,3-hexachloropropane as a solvent in research and development settings. Due to its high density, thermal stability, and non-polar nature, this chlorinated hydrocarbon presents unique opportunities for specific applications in organic synthesis and materials science. This guide furnishes detailed protocols on handling, safety, potential applications, and waste disposal, underpinned by a thorough review of its chemical and physical properties. The causality behind experimental choices is explained to ensure both safety and experimental success.

Introduction: Unveiling a Niche Solvent

This compound (HCP) is a dense, high-boiling point, non-polar solvent with the chemical formula C₃H₂Cl₆.[1][2] While not as commonly employed as other chlorinated solvents like dichloromethane or chloroform, its distinct physical properties merit its consideration for specialized applications where high temperatures are required, or specific solubility characteristics are advantageous. This protocol aims to provide researchers, scientists, and drug development professionals with the necessary information to safely and effectively utilize HCP in their work.

Historically, chlorinated propanes have been used as intermediates in chemical synthesis and as fumigants.[3] this compound, a colorless to pale yellow liquid, is noted for its chemical stability and resistance to degradation.[1] However, this persistence also raises environmental and health considerations that must be addressed with rigorous safety protocols.

Physicochemical Properties and Data

A thorough understanding of the physical and chemical properties of a solvent is paramount for its effective and safe use. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₃H₂Cl₆[4][5][6]
Molecular Weight 250.77 g/mol [2][4]
CAS Number 15600-01-8[1][4][5]
Appearance Colorless to pale yellow liquid[1]
Density 1.73 g/cm³[2]
Boiling Point 219 °C[2][4]
Melting Point Not readily available (literature indicates 342°C for a related isomer)[4]
Flash Point 108 °C[4]
Solubility Likely more soluble in nonpolar organic solvents than in water.[7]

Health and Safety: A Self-Validating System of Precaution

The use of this compound necessitates strict adherence to safety protocols due to its potential health hazards. The GHS classification indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][5]

Hazard Identification and Personal Protective Equipment (PPE)

A thorough risk assessment must be conducted before any experiment involving HCP. The following diagram outlines the necessary PPE and engineering controls.

PPE_Protocol cluster_Controls Engineering Controls cluster_PPE Personal Protective Equipment (PPE) Fume Hood Fume Hood Safety Goggles Safety Goggles Gloves Gloves Lab Coat Lab Coat Respirator Respirator Researcher Researcher Researcher->Fume Hood Mandatory Use Researcher->Safety Goggles Eye Protection Researcher->Gloves Chemical Resistant Researcher->Lab Coat Impervious Researcher->Respirator If ventilation is inadequate

Caption: Mandatory engineering controls and personal protective equipment for handling this compound.

Expert Insight: The high boiling point of HCP reduces its volatility at room temperature compared to other chlorinated solvents. However, any operation involving heating must be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

First Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Spill Management Protocol

In the event of a spill, the primary objective is to contain the material and prevent its spread.

Spill_Protocol Spill Occurs Spill Occurs Evacuate Evacuate Spill Occurs->Evacuate Immediate Action Ventilate Ventilate Evacuate->Ventilate Ensure Safety Absorb Absorb Ventilate->Absorb Use inert material (e.g., vermiculite, sand) Collect Collect Absorb->Collect Use non-sparking tools Dispose Dispose Collect->Dispose As hazardous waste

Caption: Step-by-step protocol for managing a spill of this compound.

Application Notes: Leveraging Unique Solvent Properties

While specific published applications of this compound as a primary reaction solvent are scarce, its properties suggest its utility in several areas. As a highly chlorinated, non-polar solvent, it can be considered for reactions involving non-polar reactants, particularly at elevated temperatures.

Potential Applications in Organic Synthesis
  • High-Temperature Reactions: With a boiling point of 219 °C, HCP can serve as a solvent for reactions requiring sustained high temperatures, such as certain types of thermal rearrangements or reactions with high activation energies.

  • Chlorination Reactions: Although reactive under certain conditions, its inertness in others could make it a suitable medium for specific chlorination reactions where the solvent is not intended to participate.

  • Reactions with Water-Sensitive Reagents: Due to its immiscibility with water, HCP can be an effective solvent for reactions involving water-sensitive reagents, provided the solvent is rigorously dried beforehand.

Causality in Solvent Choice: The decision to use HCP should be driven by a clear need for its specific properties. For instance, if a high-boiling, non-polar, and relatively inert medium is required, and more common solvents like diphenyl ether or sulfolane are unsuitable due to reactivity or solubility issues, HCP could be a viable alternative.

Solubility Considerations

The principle of "like dissolves like" is a good starting point for predicting solubility in HCP.[7] Non-polar organic compounds are expected to exhibit good solubility.

Experimental Protocol: Solubility Test

  • To a clean, dry 1-dram vial, add approximately 10 mg of the solute.

  • Add 0.5 mL of this compound.

  • Agitate the mixture at room temperature for 1-2 minutes.

  • Observe for complete dissolution.

  • If the solute is not fully dissolved, gently warm the mixture in a sand bath (in a fume hood) to the desired reaction temperature and observe for dissolution.

  • Record the solubility as "soluble," "partially soluble," or "insoluble" at the tested temperature.

Experimental Protocols: A Framework for Use

The following are generalized protocols that should be adapted to specific experimental needs.

General Reaction Setup
  • Drying the Solvent: If the reaction is sensitive to moisture, dry the this compound over a suitable drying agent (e.g., calcium hydride) and distill under reduced pressure. Store the dried solvent over molecular sieves.

  • Reaction Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and magnetic stirrer) in a fume hood. Ensure all glassware is oven-dried.

  • Charging the Flask: Charge the reaction flask with the reactants and a stir bar.

  • Solvent Addition: Add the desired volume of this compound via a syringe or cannula.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature using a heating mantle and a temperature controller. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS).

Reaction Work-up and Solvent Removal

The high boiling point of HCP presents a challenge for its removal post-reaction. Standard rotary evaporation is often impractical.[8][9]

Protocol for High-Boiling Point Solvent Removal:

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Aqueous Wash (if applicable): If the product is not water-sensitive, the reaction mixture can be diluted with a low-boiling point organic solvent (e.g., diethyl ether, ethyl acetate) and washed with water or an appropriate aqueous solution to remove inorganic byproducts.

  • Solvent Partitioning:

    • Transfer the diluted reaction mixture to a separatory funnel.

    • Wash with water or brine. The high density of the HCP solution will likely result in it being the lower layer.

    • Separate the layers.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Solvent Removal:

    • Azeotropic Removal: Add a lower-boiling point solvent with which HCP might form an azeotrope (e.g., toluene) and remove the solvents via rotary evaporation. This may need to be repeated.[10]

    • High-Vacuum Distillation: For thermally stable products, the HCP can be removed by distillation under high vacuum.

    • Chromatography: Directly load the crude reaction mixture onto a silica gel column and elute with an appropriate solvent system. The non-polar HCP will likely elute quickly.

Waste Disposal Protocol

Proper disposal of this compound and its waste is crucial to mitigate environmental impact and comply with regulations.

Waste_Disposal HCP Waste HCP Waste Segregate Segregate HCP Waste->Segregate Halogenated Waste Label Label Segregate->Label Clearly identify contents Store Store Label->Store Sealed, compatible container Dispose Dispose Store->Dispose Via certified hazardous waste handler

Caption: Workflow for the proper disposal of this compound waste.

Expert Insight: Never dispose of chlorinated solvents down the drain.[11] All waste containing HCP must be collected in a designated, properly labeled, and sealed container for halogenated organic waste. This waste should be disposed of through a licensed chemical destruction facility, often via controlled incineration with flue gas scrubbing.[11]

Spectroscopic Data for Reference

For the convenience of the researcher, reference spectroscopic data for this compound is provided below.

  • ¹H NMR: A proton NMR spectrum is available for reference.[12]

  • ¹³C NMR: A carbon-13 NMR spectrum is available for reference.[5]

Researchers should acquire their own spectra of the solvent batch being used to ensure purity and for accurate comparison with their reaction mixtures.

Conclusion

This compound is a specialized solvent with a unique set of properties that can be advantageous for specific applications in chemical research. Its high boiling point, non-polar nature, and density make it a valuable tool for reactions that are difficult to perform in more conventional solvents. However, its use demands a high level of caution and strict adherence to the safety and disposal protocols outlined in this guide. By understanding its properties and implementing these self-validating systems of operation, researchers can safely explore the potential of this niche solvent in their synthetic endeavors.

References

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  • Workup for Polar and Water-Soluble Solvents. University of Rochester Department of Chemistry. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Subchronic Inhalation Toxicity of the Chlorinated Propane 1,1,1,3,3,3-Hexachloropropane (HCC-230fa). Toxicological Sciences. [Link]

  • How to remove high boiling solvent from crude- Reaction work up. YouTube. (2023-09-16). [Link]

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  • 1,1,1,3,3,3-Hexachloro-propane - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Common Name: HEXACHLOROPROPENE HAZARD SUMMARY. NJ.gov. [Link]

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  • 1,1,1,2,3,3-Hexachloropropane | C3H2Cl6 | CID 222065. PubChem. [Link]

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Application Notes and Protocols for 1,1,2,2,3,3-Hexachloropropane as an Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polychlorinated Propane Scaffolds

In the landscape of organic synthesis, polychlorinated alkanes serve as robust and versatile intermediates. Their utility stems from the carbon-chlorine bond's reactivity, which allows for a diverse range of subsequent transformations. Among these, 1,1,2,2,3,3-hexachloropropane (HCP) is a molecule of significant synthetic potential, particularly as a precursor to valuable fluorinated compounds. The specific arrangement of six chlorine atoms across a three-carbon backbone imparts a unique reactivity profile, making it a strategic choice for introducing complex functionality.[1]

This guide provides an in-depth exploration of this compound, detailing its synthesis and its application as a key intermediate. We will delve into the mechanistic underpinnings of its primary transformations—fluorination and dehydrochlorination—and provide detailed, field-tested protocols for these reactions. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic utility of this polychlorinated scaffold.

Physicochemical Properties and Safety Data

A thorough understanding of the physical properties and hazard profile of a reagent is a prerequisite for its safe and effective use in any synthetic protocol.

PropertyValueSource
Molecular Formula C₃H₂Cl₆[2]
Molecular Weight 250.77 g/mol [2]
Appearance Colorless liquid[1]
Density 1.73 g/cm³[3]
Boiling Point 219 °C[4]
CAS Number 15600-01-8[2]

Safety and Handling: this compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2][5]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4]

  • Spill & Disposal: In case of a spill, absorb the material with an inert, non-combustible absorbent and place it in a suitable container for chemical waste. All waste containing chlorinated hydrocarbons must be disposed of according to local, state, and federal regulations, typically through high-temperature incineration.[1][6][7] Do not discharge into the environment.[4]

Protocol I: Synthesis of this compound

The synthesis of this compound can be achieved via the free-radical photochlorination of a suitable tetrachlorinated precursor. This method leverages the propensity of UV light to initiate the homolytic cleavage of molecular chlorine, generating highly reactive chlorine radicals that subsequently abstract hydrogen atoms from the alkane backbone.[8]

Principle of the Reaction: A Free-Radical Chain Mechanism

The photochlorination of polychlorinated alkanes proceeds through a classic free-radical chain reaction, consisting of three key stages: initiation, propagation, and termination. The selectivity of the chlorination is influenced by the stability of the resulting carbon radical intermediate.[9][10]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I1 Cl₂ I2 2 Cl• I1->I2 UV Light (hν) P1 R-H + Cl• P2 R• + HCl P1->P2 P3 R• + Cl₂ P4 R-Cl + Cl• P3->P4 T1 2 Cl• → Cl₂ T2 2 R• → R-R T3 R• + Cl• → R-Cl G Start This compound (Gas) + Anhydrous HF (Gas) Reactor Packed Bed Reactor (Cr₂O₃ Catalyst) High Temperature (e.g., 250-400°C) Start->Reactor Products Mixture of Chlorofluoropropanes (e.g., C₃H₂ClₓFᵧ) + HCl Reactor->Products Separation Condensation & Distillation Products->Separation Final Purified Fluorinated Propane Separation->Final Byproduct HCl Separation->Byproduct

Sources

Application Note: 1,1,2,2,3,3-Hexachloropropane in Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

Ref: AN-HCP-PR2026

Subject: Assessment of 1,1,2,2,3,3-Hexachloropropane for Applications in Proteomics Research

Introduction

As part of our ongoing efforts to explore novel chemical tools and methodologies in proteomics, this document addresses the potential utility of this compound. The inquiry into its applications is driven by the continuous need for new reagents that may offer advantages in protein extraction, solubilization, or sample preparation for mass spectrometry-based analyses. This note provides a summary of our findings based on a thorough review of current scientific literature and chemical databases.

Executive Summary

A comprehensive search of scientific literature and chemical databases was conducted to identify any established applications of this compound within the field of proteomics. The investigation yielded no documented use of this compound as a reagent, solvent, or tool in any proteomics-related workflow. Its mention in the scientific literature is primarily confined to toxicology and chemical property listings. Therefore, the creation of detailed application notes or protocols for its use in proteomics is not feasible at this time, as it would be purely speculative and lack the necessary scientific validation.

Analysis of Findings

Chemical Profile of this compound

This compound is a halogenated hydrocarbon with the following key identifiers:

PropertyValueReference
Chemical Formula C₃H₂Cl₆[1][2]
Molar Mass 250.77 g/mol [2]
CAS Number 15600-01-8[1][2]
Physical State Liquid at ambient temperature[2]
Synonyms Propane, 1,1,2,2,3,3-hexachloro-[1]

While its properties as a dense, non-polar solvent might suggest potential for selective extraction, there is no empirical evidence in the literature to support this in the context of protein research.

Context in Toxicological Research

The primary scientific context in which this compound and its isomers are discussed is toxicology. The field of "toxicoproteomics" investigates the impact of toxic compounds on the proteome of an organism.[3][4][5] In such studies, a compound like hexachloropropane would be the substance under investigation for its toxic effects, rather than a tool used in the analytical process.[6][7] The goal of toxicoproteomics is to identify protein biomarkers and understand the mechanisms of toxicity at the molecular level.[5]

Comparison with Other Solvents in Proteomics

In proteomics, especially for mass spectrometry, the choice of solvents is critical and governed by several factors, including:

  • Volatility: Solvents must be easily removable without affecting the sample.

  • Compatibility with Ionization: Solvents should not suppress the ionization of peptides or proteins in techniques like electrospray ionization (ESI).[8]

  • Solubilization Power: The ability to effectively solubilize a wide range of proteins without causing denaturation or aggregation is crucial.[9]

Commonly used solvents in proteomics sample preparation include acetonitrile, methanol, and water, often with additives like formic acid to improve chromatographic separation and ionization efficiency.[8] While other chlorinated solvents such as chloroform are used in classical biochemical extractions (e.g., lipid removal), their use in modern proteomics workflows is generally avoided due to their potential to interfere with mass spectrometry analysis and their poor miscibility with aqueous systems typically used for enzymatic digestion and liquid chromatography.

Conclusion and Recommendations

Based on the available scientific evidence, This compound has no established application in proteomics research. Consequently, no validated protocols or application notes can be provided. The development of any new methodology involving this compound would require extensive foundational research to determine its efficacy, safety, and compatibility with standard proteomics instrumentation and workflows.

For researchers and drug development professionals seeking robust and validated methods, it is recommended to continue using established protocols and reagents that are well-documented in peer-reviewed literature. We will continue to monitor the literature for any emerging applications of novel chemical entities in proteomics and will update our technical documentation accordingly.

References

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  • Lizano-Fallas, V. (2023). Toxicoproteomics, from finding molecular targets to evaluating the impact on human health. Diva-portal.org. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. [Link]

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  • Villeneuve, D. C., et al. (1985). Results of a 90-day toxicity study on 1,2,3- and 1,1,2-trichloropropane administered via the drinking water. The Science of the Total Environment, 47, 421-426. [Link]

  • Torkelson, T. R., et al. (1961). Toxicologic investigations of 1,2-dibromo-3-chloropropane. Toxicology and Applied Pharmacology, 3, 545-559. [Link]

  • Paladino, A., Balasco, N., Graziano, G., & Vitagliano, L. (2022). The Action of Chemical Denaturants: From Globular to Intrinsically Disordered Proteins. International Journal of Molecular Sciences, 23(10), 5737. [Link]

  • Zecha, J., et al. (2023). Decrypting drug actions and protein modifications by dose- and time-resolved proteomics. Science, 380(6640), eade3925. [Link]

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Application Notes and Protocols for the Safe Handling and Storage of 1,1,2,2,3,3-Hexachloropropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2,2,3,3-Hexachloropropane (CAS No. 15600-01-8) is a synthetic, chlorinated hydrocarbon with the molecular formula C₃H₂Cl₆.[1][2] It presents as a colorless to pale yellow liquid and is characterized by its high density and low volatility.[2] Its stability and resistance to degradation make it a persistent compound.[2] While it has applications in industrial chemistry, including as a solvent and an intermediate in chemical synthesis, its use is carefully controlled due to significant health and environmental risks.[2] Exposure to this compound can pose health hazards, including potential liver effects and carcinogenicity.[2] Therefore, stringent adherence to safety protocols is paramount for all personnel handling this compound.

These application notes provide a comprehensive guide to the safe handling and storage of this compound, designed to empower researchers to work with this chemical safely and effectively. The protocols outlined below are grounded in established safety principles and data from authoritative sources.

Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with this compound is the foundation of safe laboratory practices.

GHS Classification and Hazards

This compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

  • Skin Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[4][5]

  • Hazardous to the Aquatic Environment, Long-Term (Chronic) Hazard (Category 3): Harmful to aquatic life with long-lasting effects.[5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₃H₂Cl₆[5][6]
Molecular Weight 250.77 g/mol [5][7]
Appearance Colorless to pale yellow liquid[2][8]
Density 1.73 g/cm³[7][9]
Boiling Point 219 °C (lit.)[5][7]
Melting Point 342 °C (lit.)[5]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential to minimize exposure.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[5][10] A certified chemical fume hood is mandatory to control the release of vapors.

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[11]

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5][10] A face shield should be worn in situations with a high risk of splashing.

  • Skin Protection:

    • Gloves: Wear chemical-impermeable gloves that have been inspected for integrity before each use.[5] The selected protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[5]

    • Protective Clothing: Wear fire/flame resistant and impervious clothing.[5][10] A lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of splashing, chemical-resistant overalls should be worn.

  • Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, a full-face respirator should be used.[10]

Protocols for Safe Handling and Storage

Risk Assessment Workflow

The following diagram illustrates the logical flow of a risk assessment prior to handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_emergency Emergency Preparedness start Identify Need to Use This compound sds Review Safety Data Sheet (SDS) start->sds spill_plan Review Spill Cleanup Protocol start->spill_plan first_aid Review First Aid Procedures start->first_aid hazards Identify Hazards: - Acute Oral Toxicity - Skin/Eye Irritation - Respiratory Irritation - Aquatic Toxicity sds->hazards ppe_eng Determine Required Engineering Controls & PPE hazards->ppe_eng handling_proc Follow Safe Handling Protocol ppe_eng->handling_proc storage_proc Follow Safe Storage Protocol handling_proc->storage_proc waste_proc Follow Waste Disposal Protocol storage_proc->waste_proc

Caption: Risk Assessment Workflow for this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that the chemical fume hood is functioning correctly.

    • Confirm that an emergency eyewash station and safety shower are accessible and operational.

    • Don the required PPE as detailed above.

  • Dispensing:

    • Use non-sparking tools when handling the container.[5][10]

    • Prevent fire caused by electrostatic discharge.[5][10]

    • Carefully open the container in the fume hood.

    • Dispense the required amount of this compound, avoiding splashing and the formation of aerosols.[5]

  • During Use:

    • Keep the container tightly closed when not in use.[5]

    • Avoid contact with skin and eyes.[5]

    • Do not eat, drink, or smoke in the work area.[5]

  • Post-Handling:

    • Thoroughly wash hands and any potentially exposed skin with soap and water after handling.[5]

    • Decontaminate all equipment used.

    • Properly store or dispose of the chemical.

Storage Protocol
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][10]

  • The storage area should be a designated and locked chemical storage cabinet.[5]

  • Store away from incompatible materials and foodstuff containers.[5]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[5]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if skin irritation occurs.[5]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes.[5] Forcibly hold the eyelids open and rotate the eyeballs to ensure all surfaces are rinsed.[12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]

Spill Response Protocol

The following diagram outlines the general workflow for responding to a spill of this compound.

G cluster_spill Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect and Containerize Waste absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Spill Response Workflow for this compound.

Step-by-Step Spill Cleanup
  • Evacuate and Secure: Evacuate non-essential personnel from the spill area.[11] Eliminate all sources of ignition.[5]

  • Personal Protection: Don appropriate PPE, including respiratory protection if necessary.

  • Containment: Prevent further spillage or leakage if it is safe to do so.[5] Do not let the chemical enter drains.[5]

  • Cleanup:

    • For liquid spills, cover with an inert absorbent material such as vermiculite or sand.[13]

    • Work from the outside of the spill inwards to prevent spreading.[14]

    • Collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[5][10]

  • Decontamination:

    • Ventilate the area and wash the spill site after material pickup is complete.[11]

    • Thoroughly decontaminate all tools and equipment used in the cleanup.

  • Disposal: Dispose of the collected waste and any contaminated PPE as hazardous waste in accordance with local, state, and federal regulations.[11]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a suitable, labeled, and closed container.[5]

  • Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[5]

  • Do not discharge into the environment.[5]

References

  • This compound - Wikipedia. Available at: [Link]

  • This compound | C3H2Cl6 | CID 582658 - PubChem. Available at: [Link]

  • 1,1,1,2,3,3-Hexachloropropane | C3H2Cl6 | CID 222065 - PubChem. Available at: [Link]

  • Common Name: HEXACHLOROPROPENE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKP - NJ.gov. Available at: [Link]

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Experimental setup for the chlorination of propane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Laboratory-Scale Chlorination of Propane Derivatives

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental setups and protocols for the chlorination of propane and its derivatives. It moves beyond simple procedural lists to explain the underlying chemical principles, ensuring that experimental choices are understood and protocols can be adapted with confidence. This document covers free-radical photochlorination and nucleophilic substitution methodologies, emphasizing rigorous safety procedures, detailed experimental setups, and robust analytical techniques for product characterization. The guide is structured to provide both foundational knowledge and actionable protocols for the synthesis of key chlorinated propane intermediates.

Part 1: Foundational Safety Protocols for Chlorination Reactions

The chlorination of hydrocarbons involves hazardous materials, most notably chlorine gas, which is toxic, corrosive, and a strong oxidizer. Adherence to strict safety protocols is not merely a matter of compliance but a prerequisite for safe and successful experimentation.

1.1. Chlorine Gas: Handling and Storage

Chlorine gas is approximately 2.5 times heavier than air and can accumulate in low-lying areas.[1] Exposure is irritating to the eyes, nose, and throat, and high concentrations can cause severe injury or death.[1]

  • Dedicated Space : All work with chlorine gas must be conducted in a well-ventilated fume cupboard.[2] The area should be equipped with a chlorine gas detection system and a visual alarm.[2]

  • Cylinder Handling :

    • Never move a chlorine cylinder without the valve cap securely in place.[3]

    • Use a proper hand truck with a support clamp to move cylinders; never lift by the valve cap.[3]

    • Securely fasten all cylinders (both full and empty) with chains or straps.[1][2]

  • Storage : Cylinders must be stored in a cool, dry, well-ventilated area away from heat sources, direct sunlight, and incompatible materials such as ammonia, hydrocarbons, and flammable substances.[1][2][3]

  • Equipment : Use only regulators, valves, and tubing specifically rated for chlorine gas service.

1.2. Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling chlorine gas and corrosive reagents like hydrochloric acid.

  • Respiratory Protection : A self-contained breathing apparatus (SCBA) or a chemical cartridge respirator with cartridges rated for chlorine is required when there is any risk of exposure.[4][5] Canister-type masks are insufficient for high concentrations.[3]

  • Eye Protection : Chemical splash goggles are essential.

  • Hand and Body Protection : Use chemical-resistant gloves (neoprene or specific plastics/rubbers) and a lab coat.[5]

1.3. Emergency Response

  • Leak Detection : If a leak is suspected, do not enter the area without proper respiratory protection.[3] An ammonia-soaked cloth can be used to detect leaks, as it will form a white cloud of ammonium chloride upon reaction with chlorine.

  • Spill/Leak Procedure : If a leak occurs, immediately shut off the cylinder valve if it is safe to do so. Ventilate the area to the outdoors.[3] Small leaks can be neutralized with a solution of caustic soda or sodium bisulfite, though this reaction is exothermic and produces hazardous byproducts.[5]

  • Exposure : In case of inhalation, move the victim to fresh air immediately and seek medical attention.[5] For skin or eye contact, flush with copious amounts of water for at least 15 minutes.[5]

Part 2: Understanding the Mechanisms of Chlorination

The strategy for chlorinating a propane derivative is dictated by the starting material and the desired product. The two most common laboratory approaches are free-radical substitution on an alkane and nucleophilic substitution on a functionalized propane.

2.1. Free-Radical Photochlorination of Propane

This method is used to directly substitute a hydrogen atom on an alkane with a chlorine atom. The reaction is initiated by ultraviolet (UV) light or heat and proceeds via a chain reaction mechanism.[6][7]

  • Initiation : UV light provides the energy to break the Cl-Cl bond homolytically, generating two highly reactive chlorine radicals (Cl•).[8] Cl₂ + hv → 2 Cl•

  • Propagation : A chlorine radical abstracts a hydrogen atom from propane, creating a propyl radical and HCl. This propyl radical then reacts with another Cl₂ molecule to form a chloropropane product and a new chlorine radical, which continues the chain.[6][7] CH₃CH₂CH₃ + Cl• → CH₃CH₂CH₂• (primary) or CH₃CH•CH₃ (secondary) + HCl Propyl Radical + Cl₂ → Chloropropane + Cl•

  • Termination : The reaction stops when two radicals combine. Cl• + Cl• → Cl₂ Propyl Radical + Cl• → Chloropropane

A key feature of propane chlorination is the formation of isomeric products: 1-chloropropane and 2-chloropropane.[9] The secondary hydrogens on the central carbon are more reactive than the six primary hydrogens on the terminal carbons because the resulting secondary radical is more stable.[10][11] Consequently, 2-chloropropane is the major product, even though there are fewer secondary hydrogens.[11] For example, chlorination at 25°C yields approximately 55% 2-chloropropane and 45% 1-chloropropane, demonstrating this selectivity.[10][11]

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad hv Propane Propane (CH₃CH₂CH₃) Cl_rad->Propane Propyl_rad Propyl Radical (Primary or Secondary) Propane->Propyl_rad + Cl• Cl2_2 Cl₂ Chloropropane Chloropropane (1-Cl or 2-Cl) Propyl_rad->Chloropropane + Cl₂ Cl_rad_2 Cl• Cl_rad_2->Propane Regenerates Chain rad1 Radical Stable Stable Product rad1->Stable rad2 Radical rad2->Stable

Caption: Free-Radical Chlorination Mechanism.

2.2. Nucleophilic Substitution

This approach is employed when the starting material already contains a functional group, typically a hydroxyl group (-OH), that can be replaced by a chlorine atom. The alcohol is treated with a chlorinating agent, such as hydrochloric acid (HCl), thionyl chloride (SOCl₂), or phosphorus pentachloride (PCl₅). For example, 2-chloropropane can be synthesized from 2-propanol using concentrated HCl, often with a catalyst like zinc chloride (ZnCl₂).[12] Similarly, 3-chloro-1-propanol can be synthesized from 1,3-propanediol and HCl.[13] This method offers high regioselectivity, as the position of the chlorine atom is determined by the location of the initial functional group.

Part 3: Experimental Setups and Protocols

This section provides detailed, step-by-step protocols for the synthesis of chlorinated propane derivatives via the mechanisms discussed above.

3.1. Protocol 1: Free-Radical Photochlorination of Propane

Objective: To synthesize a mixture of 1-chloropropane and 2-chloropropane via gas-phase photochlorination.

Apparatus: A laboratory-scale photochemical reactor is required.[14][15][16] This setup typically includes:

  • A borosilicate glass reaction vessel with gas inlet and outlet ports.

  • A double-jacketed quartz immersion well that sits inside the vessel.

  • A medium-pressure mercury UV lamp (e.g., 125W or 250W) that is inserted into the dry, central part of the immersion well.[16][17]

  • A cooling system (chiller) to circulate cold water or coolant through the outer jacket of the immersion well to absorb heat from the lamp.[14]

  • Gas flow controllers for propane and chlorine.

  • A gas outlet leading to a neutralization trap (e.g., a bubbler containing sodium hydroxide solution).

G cluster_reactor Photochemical Reactor Assembly PropaneCylinder Propane Cylinder PropaneMFC Mass Flow Controller (C₃H₈) PropaneCylinder->PropaneMFC ChlorineCylinder Chlorine Cylinder ChlorineMFC Mass Flow Controller (Cl₂) ChlorineCylinder->ChlorineMFC ReactorVessel Reaction Vessel (Borosilicate Glass) PropaneMFC->ReactorVessel Gas Inlet ChlorineMFC->ReactorVessel Gas Inlet Outlet ReactorVessel->Outlet ImmersionWell Quartz Immersion Well CoolantOut ImmersionWell->CoolantOut UVLamp UV Lamp Chiller Chiller CoolantIn Chiller->CoolantIn Coolant Flow CoolantIn->ImmersionWell CoolantOut->Chiller Trap Neutralization Trap (NaOH Solution) Outlet->Trap Vent Fume Hood Vent Trap->Vent

Caption: Experimental Setup for Photochlorination.

Procedure:

  • Assembly & Safety Check : Assemble the dry photochemical reactor in a fume hood. Ensure all glass joints are properly sealed. Perform a leak test on the gas lines using an inert gas (e.g., nitrogen).

  • Cooling : Start the chiller and circulate coolant through the immersion well jacket. Ensure a steady flow and temperature (e.g., 10-15 °C).

  • Purge System : Purge the entire system with an inert gas like nitrogen or argon for 10-15 minutes to remove air and moisture.

  • Introduce Reactants :

    • Begin a slow, controlled flow of propane gas into the reactor.

    • Once a steady flow of propane is established, slowly introduce chlorine gas at the desired molar ratio (e.g., 1:1 propane to chlorine). Caution: Do not introduce chlorine first.

  • Initiate Reaction : With the gases flowing and the cooling system active, turn on the UV lamp to initiate the reaction.[15] The reaction is exothermic; monitor the temperature of the reaction vessel.

  • Reaction Monitoring : The reaction can be monitored by observing the disappearance of the yellow-green color of the chlorine gas. Samples can be taken periodically from the outlet stream for GC analysis.

  • Product Collection : The chlorinated products, along with unreacted propane and HCl, will exit the reactor. The stream can be passed through a cold trap (e.g., dry ice/acetone bath) to condense the chloropropanes.

  • Shutdown :

    • Turn off the UV lamp.

    • Shut off the chlorine gas flow.

    • Continue the propane flow for a few minutes to purge the reactor of any remaining chlorine.

    • Shut off the propane flow.

    • Purge the entire system with nitrogen.

  • Workup : The condensed liquid product is a mixture of 1-chloropropane, 2-chloropropane, and potentially some dichlorinated products. Wash the crude product carefully with a cold, dilute sodium bicarbonate solution to neutralize dissolved HCl, then with water. Dry the organic layer over anhydrous magnesium sulfate.

3.2. Protocol 2: Nucleophilic Synthesis of 2-Chloropropane from 2-Propanol

Objective: To synthesize 2-chloropropane via SN1 reaction using 2-propanol and concentrated hydrochloric acid.

Apparatus:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Simple distillation apparatus

Procedure:

  • Setup : In a round-bottom flask, combine 0.5 moles of anhydrous zinc chloride and 40 mL of concentrated hydrochloric acid. Cool the mixture in an ice bath.[12]

  • Reactant Addition : Slowly add 0.25 moles of 2-propanol to the cold acid mixture while stirring.

  • Reflux : Attach a reflux condenser and gently heat the mixture to reflux for 1-2 hours.[12]

  • Distillation : After reflux, rearrange the apparatus for simple distillation. Collect the fraction that distills below 75 °C. The main product, 2-chloropropane, has a boiling point of 36 °C.

  • Workup :

    • Transfer the collected distillate to a separatory funnel.

    • Wash with an equal volume of cold water to remove unreacted HCl and 2-propanol.

    • Wash with a 5% sodium bicarbonate solution to neutralize any remaining acid.

    • Wash again with water.

    • Separate the organic layer and dry it over anhydrous calcium chloride.

  • Final Purification : A final fractional distillation can be performed to obtain high-purity 2-chloropropane.

Part 4: Product Analysis and Characterization

Analysis of the product mixture is critical to determine the success of the reaction and the ratio of isomers formed.

4.1. Analytical Workflow

The typical workflow for analyzing a crude chlorination product mixture involves sample preparation followed by instrumental analysis. The crude product from the workup step is typically diluted in a suitable solvent (e.g., hexane or dichloromethane) before injection into the analytical instrument.

4.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier technique for analyzing the volatile products of propane chlorination.[18][19]

  • Gas Chromatography (GC) : The GC separates the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. 1-Chloropropane (b.p. 47 °C) and 2-chloropropane (b.p. 36 °C) are easily separated. The retention time of each peak is characteristic of the compound.

  • Mass Spectrometry (MS) : As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for unambiguous identification by comparing it to a spectral library.

The relative area of the peaks in the gas chromatogram can be used to determine the molar ratio of the products, providing a quantitative measure of the reaction's selectivity. For complex mixtures of chlorinated paraffins, high-resolution MS may be necessary to distinguish between different isomers and congeners.[20][21]

Part 5: Data Presentation

Clear presentation of experimental data is essential for comparison and interpretation.

Table 1: Physical Properties of Key Propane Derivatives

CompoundCAS NumberMolecular FormulaBoiling Point (°C)
Propane74-98-6C₃H₈-42
1-Chloropropane540-54-5C₃H₇Cl47
2-Chloropropane75-29-6C₃H₇Cl36
1,2-Dichloropropane78-87-5C₃H₆Cl₂96
1,3-Dichloropropane142-28-9C₃H₆Cl₂120-122
3-Chloro-1-propanol627-30-5C₃H₇ClO160

Table 2: Product Distribution in Free-Radical Chlorination of Propane

Reaction Temperature1-Chloropropane (%)2-Chloropropane (%)Selectivity (Secondary:Primary)
25 °C45%55%~3.6 : 1
300 °C60%40%~2.0 : 1
600 °C67%33%~1.5 : 1

Note: Selectivity is calculated by normalizing the product ratio by the number of available hydrogens (6 primary vs. 2 secondary).[10] Higher temperatures decrease selectivity, leading to product ratios that more closely approach the statistical distribution.

References

  • Bureau of Reclamation. (n.d.). Chlorine Gas System Safety Program.
  • Toll Gas & Welding Supply. (n.d.). What safety measures should be taken when handling chlorine gas?
  • Special Gas Instruments. (n.d.). Chlorine gas handling tips.
  • Environment Surveillance Centre & Emergency Response Centre, Bhopal. (n.d.). Safety guidelines for chlorine.
  • Techinstro. (2025). Photochemical Reactor Uv Lamp.
  • Quora. (2023). What is the chlorination of propane for the boards?
  • Techinstro. (2025). Photochemical Reactor.
  • University of West Florida. (2024). Storing, Handling and Changing Out Chlorine Gas Cylinders.
  • MDPI. (2024). Chloropropanols and Their Esters in Food: An Updated Review.
  • Trident Labortek. (n.d.). Photochemical Reactors.
  • Shilpent. (n.d.). Photochemical Reactor.
  • EKATO. (2016). EKATO Photochemical Reactor Systems.
  • Khan Academy. (n.d.). Chlorination of Propane.
  • Khan Academy. (2022). Chlorination of Propane | Free Radical Reactions | Chemistry.
  • Chad's Prep. (2020). The Free Radical Halogenation Mechanism | Organic Chemistry.
  • Ashenhurst, J. (2025). Selectivity In Free Radical Reactions. Master Organic Chemistry.
  • hohPublica. (2024). NMR and GC/MS analysis of industrial chloroparaffin mixtures.
  • Google Patents. (n.d.). CN110668918A - Chemical synthesis method of 3-chloro-1-propanol.
  • National Institutes of Health. (2020). NMR and GC/MS analysis of industrial chloroparaffin mixtures.
  • Agilent. (2017). A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry.
  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis and Production of 1,2-Dichloropropane.
  • Thermo Fisher Scientific. (n.d.). Orbitrap GC-MS: An Opportunity to Help Address the Challenges of Chlorinated Paraffins Analysis.
  • Sciencemadness.org. (2005). Synthesis of 2-chloropropane.
  • Chemistry LibreTexts. (2019). 15.5 Chlorination of Other Alkanes.

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Analytical methods for detecting 1,1,2,2,3,3-Hexachloropropane in environmental samples

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analysis of 1,1,2,2,3,3-Hexachloropropane in Environmental Matrices

Introduction: The Environmental Significance of this compound

This compound (HCP), a synthetic organochlorine compound with the chemical formula C₃H₂Cl₆, belongs to the class of chlorinated hydrocarbons.[1] It is a colorless to pale yellow liquid at room temperature, characterized by high density, low volatility, and considerable chemical stability.[1][2] This stability, while beneficial for its industrial applications as a solvent and chemical intermediate, contributes to its persistence in the environment.[1] Due to its potential toxicity and environmental impact, including being harmful if swallowed and causing skin and eye irritation, rigorous and sensitive analytical methods are imperative for its monitoring in environmental compartments such as water and soil.[3]

This document serves as a comprehensive technical guide for researchers and analytical scientists, providing detailed protocols for the detection and quantification of HCP in environmental samples. The methodologies detailed herein are grounded in established principles of environmental analytical chemistry, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS), the gold-standard technique for such analyses.[4][5]

Core Analytical Strategy: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of semi-volatile organochlorine compounds like HCP in complex environmental matrices presents several challenges, including the need for low detection limits and high selectivity to differentiate the analyte from matrix interferences. Gas chromatography is exceptionally well-suited for separating volatile and thermally stable compounds, while mass spectrometry provides definitive identification based on a molecule's unique mass-to-charge ratio, acting as a chemical fingerprint.[5][6]

The combined GC-MS technique offers unparalleled sensitivity and specificity.[4] The gas chromatograph separates HCP from other components in the sample extract based on its boiling point and affinity for the GC column's stationary phase. The separated HCP then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is highly specific to HCP, allowing for unambiguous identification and quantification, even at trace levels.

Overall Analytical Workflow

The end-to-end process for analyzing HCP in environmental samples involves several critical stages, from sample collection to final data analysis. Each step is designed to ensure the integrity of the sample and the accuracy of the final result.

Analytical_Workflow cluster_pre Pre-Analysis cluster_lab Laboratory Analysis cluster_post Reporting Collect Sample Collection (Water/Soil) Preserve Sample Preservation (Refrigeration, pH adj.) Collect->Preserve Maintain Integrity Prep Sample Preparation (Extraction & Cleanup) Preserve->Prep Analysis GC-MS Instrumental Analysis Prep->Analysis Inject Extract Data Data Processing & Quantification Analysis->Data Acquire Data Report Final Report & QA/QC Review Data->Report

Caption: High-level overview of the HCP analytical workflow.

Part 1: Sample Collection and Handling

The foundation of reliable analysis is impeccable sample collection and preservation. The objective is to collect a representative sample and maintain its chemical composition from the field to the laboratory.

  • Water Samples: Collect samples in 1-liter amber glass bottles with Polytetrafluoroethylene (PTFE)-lined screw caps. Amber glass is crucial to prevent photodegradation of the analyte. Fill bottles to the brim to eliminate headspace, which reduces volatilization losses.

  • Soil/Sediment Samples: Collect samples using stainless steel trowels or core samplers and place them in wide-mouthed amber glass jars with PTFE-lined lids.

  • Preservation: Immediately after collection, all samples should be cooled and maintained at 4°C. For water samples, preservation with hydrochloric acid (HCl) to a pH < 2 is recommended to inhibit microbial degradation.[7]

  • Holding Time: Samples should be extracted within 14 days of collection to ensure analyte stability.[7]

Part 2: Sample Preparation and Extraction Protocols

Extraction is the most critical step, designed to isolate HCP from the sample matrix and concentrate it into a small volume of organic solvent suitable for GC-MS injection. The choice of method depends on the sample matrix.[8]

Protocol 2.1: Aqueous Sample Preparation via Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a preferred method for water samples as it is efficient, uses minimal solvent, and is amenable to automation.[9] It involves passing the water sample through a solid sorbent cartridge that retains the HCP, which is then eluted with a small amount of solvent.

SPE_Workflow Start 1L Water Sample Spike Spike with Surrogates & Internal Standards Start->Spike Load Load Sample onto Cartridge Spike->Load Condition Condition SPE Cartridge (e.g., C18 or HLB) Condition->Load Wash Wash Cartridge (Remove Interferences) Load->Wash Elute Elute HCP with Solvent (e.g., Dichloromethane) Wash->Elute Concentrate Concentrate Extract (Nitrogen Evaporation) Elute->Concentrate End Final Extract for GC-MS Concentrate->End

Caption: Workflow for Solid-Phase Extraction (SPE) of water samples.

Step-by-Step Protocol:

  • Standard Spiking: Allow the 1L water sample to reach room temperature. Spike the sample with a known amount of surrogate standards (e.g., d6-Hexachlorobenzene) to monitor extraction efficiency.

  • Cartridge Conditioning: Condition a C18 or Oasis HLB SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the entire 1L water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Interference Wash: After loading, wash the cartridge with 5-10 mL of reagent water to remove polar impurities. Dry the cartridge by pulling a vacuum for 10-15 minutes.

  • Analyte Elution: Elute the HCP from the cartridge by passing 5-10 mL of dichloromethane through the cartridge into a collection vial.

  • Drying and Concentration: Dry the eluate by passing it through a small column of anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.[10]

  • Internal Standard Addition: Add the internal standard (e.g., Chrysene-d12) to the final extract just prior to analysis for quantification.

Protocol 2.2: Solid Sample Preparation via Pressurized Fluid Extraction (PFE)

Pressurized Fluid Extraction (PFE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient technique for extracting analytes from solid matrices like soil and sediment. It uses conventional solvents at elevated temperatures and pressures to increase extraction speed and efficiency.[11]

Step-by-Step Protocol:

  • Sample Homogenization: Weigh approximately 10-20 g of the soil sample. If wet, mix it with an equal amount of anhydrous sodium sulfate until a free-flowing powder is obtained.[11]

  • Standard Spiking: Spike the sample with surrogate standards.

  • Cell Loading: Load the homogenized sample into a PFE extraction cell.

  • Extraction: Place the cell into the PFE instrument. Extract the sample using a solvent mixture such as Hexane:Acetone (1:1) at a temperature of 100°C and a pressure of 1500 psi. Perform one or two static extraction cycles.

  • Extract Cleanup (If Necessary): For soils with high organic content, a cleanup step may be required. This typically involves passing the extract through a cartridge containing Florisil or silica gel to remove interfering compounds.

  • Concentration and Solvent Exchange: Concentrate the collected extract to approximately 1 mL using a nitrogen evaporator. If necessary, exchange the solvent to one compatible with the GC-MS system (e.g., hexane).

  • Internal Standard Addition: Add the internal standard to the final 1 mL extract before injection.

Part 3: Instrumental Analysis Protocol

Accurate and reproducible results depend on a well-calibrated and stable GC-MS system. The following parameters provide a robust starting point for the analysis of HCP.

Parameter Typical Setting Rationale
GC System
Injection ModeSplitlessMaximizes sensitivity for trace-level analysis.
Injection Volume1-2 µLStandard volume for capillary columns.
Inlet Temperature250°CEnsures rapid and complete vaporization of HCP.
Carrier GasHelium, Constant Flow (~1.2 mL/min)Inert gas providing good chromatographic efficiency.
Column30m x 0.25mm ID, 0.25µm film (e.g., DB-5ms, HP-5ms)A non-polar column providing excellent separation for chlorinated hydrocarbons.
Oven ProgramInitial 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 minTemperature program designed to separate HCP from other potential contaminants.
MS System
Ionization ModeElectron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns.
Ion Source Temp.230°CStandard operating temperature to maintain system cleanliness and performance.
Quadrupole Temp.150°CStandard operating temperature for the mass filter.
Acquisition ModeSelected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring only characteristic ions of HCP.
HCP Quant/Qual Ionsm/z 177 (Quantifier), 141, 213 (Qualifiers)These ions are characteristic fragments of HCP, providing high confidence in identification.

Part 4: Quality Assurance and Quality Control (QA/QC)

A robust QA/QC protocol is essential for generating legally defensible and scientifically valid data. This involves analyzing a suite of quality control samples in each analytical batch.[12]

QC Sample Purpose Frequency Acceptance Criteria
Method Blank Assess laboratory contamination.1 per 20 samplesBelow Method Detection Limit (MDL)
Lab Control Sample (LCS) Monitor method accuracy and performance.1 per 20 samples70-130% Recovery
Matrix Spike (MS) Assess matrix interference and accuracy in a sample matrix.1 per 20 samples70-130% Recovery
Matrix Spike Duplicate (MSD) Assess method precision in a sample matrix.1 per 20 samples< 20% Relative Percent Difference (RPD)
Surrogate Standards Monitor extraction efficiency for each individual sample.In every sample60-140% Recovery

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the reliable analysis of this compound in environmental water and soil samples. By combining meticulous sample preparation with the sensitivity and selectivity of GC-MS, researchers can achieve the low detection limits required for environmental monitoring. Adherence to the described methodologies and rigorous quality control practices will ensure the generation of high-quality, defensible data, which is critical for assessing environmental contamination and safeguarding public health.

References

  • Bamberger, J. R., et al. (2001). Subchronic Inhalation Toxicity of the Chlorinated Propane 1,1,1,3,3,3-Hexachloropropane (HCC-230fa). Toxicological Sciences. [Link]

  • Bamberger, J. R., et al. (2001). Developmental Toxicity and Genotoxicity Studies of 1,1,1,3,3,3-Hexachloropropane (HCC-230fa) in Rats. Toxicological Sciences. [Link]

  • Wikipedia. (2025). This compound. Wikipedia, The Free Encyclopedia. [Link]

  • Bamberger, J. R., et al. (2001). Subchronic inhalation toxicity of the chlorinated propane 1,1,1,3,3,3-hexachloropropane (HCC-230fa). PubMed. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1,1,1,2,3,3-Hexachloropropane. National Center for Biotechnology Information. [Link]

  • Analytical Method Summaries. (2022). Environmental Analysis Laboratory. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Hexachloroethane. ATSDR. [Link]

  • Soil Sample Preparation Protocol. (n.d.). Paleo-Research Institute. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Dichloropropenes. ATSDR. [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Method 525.3: Determination of Semivolatile Organic Chemicals in Drinking Water by Gas Chromatography/Mass Spectrometry. The Royal Society of Chemistry. [Link]

  • Analytical Methods. (n.d.). Japan Environmental Sanitation Center. [Link]

  • ResearchGate. (2025). Combined solid-phase extraction and gas chromatography-mass spectrometry used for determination of chloropropanols in water. Request PDF. [Link]

  • MDPI. (2025). Analytical Approaches Using GC-MS for the Detection of Pollutants in Wastewater Towards Environmental and Human Health Benefits: A Comprehensive Review. International Journal of Molecular Sciences. [Link]

  • Eurofins. (n.d.). 1,2,3-Trichloropropane. Journal of Environmental Measurement Technology. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. EPA. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Chemical Sample Prep Method Summary: EPA SW-846 Method 3545A. EPA Homeland Security Research. [Link]

  • Chemistry Kiosk. (2022). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). YouTube. [Link]

  • Velocity Scientific Solutions. (n.d.). EPA 500 Methods. Velocity Scientific Solutions Catalog. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Hexachlorobenzene - Analytical Methods. NCBI Bookshelf. [Link]

  • Brazilian Journal of Analytical Chemistry. (2020). Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples. BrJAC. [Link]

  • MARLAP Manual. (n.d.). Volume II: Chapter 12, Laboratory Sample Preparation. EPA. [Link]

  • Organomation. (n.d.). Pesticide Sample Preparation. Organomation Associates, Inc.. [Link]

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Application Notes & Protocols for 1,1,2,2,3,3-Hexachloropropane (HCCP) as a Research Soil Fumigant

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Note on Application and Responsibility

The following document provides a detailed technical guide for the use of 1,1,2,2,3,3-Hexachloropropane (HCCP) as a soil fumigant within controlled research settings. HCCP is a highly chlorinated aliphatic compound, and like many substances in its class, it possesses significant biocidal properties alongside potential environmental and health risks.[1][2] Its use is intended for experienced researchers, scientists, and professionals who can adhere to stringent safety and environmental protocols. This guide is built on the foundational principles of soil fumigation established for analogous compounds, such as 1,3-dichloropropene (1,3-D), and integrates critical data on the chemical properties, environmental fate, and safety considerations for chlorinated hydrocarbons.[3][4] Users of this guide bear the full responsibility for ensuring compliance with all institutional, local, and federal regulations governing the use of chemical fumigants.

Section 1: Scientific Foundation & Rationale

Compound Profile: this compound (HCCP)

This compound (CAS No. 15600-01-8) is a dense, synthetic organic compound characterized by a propane backbone with six chlorine atom substitutions.[5][6] This high degree of chlorination is central to its physical properties and its potential as a broad-spectrum biocide.[7] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource(s)
Chemical Formula C₃H₂Cl₆[6][8]
Molar Mass 250.77 g/mol [8]
Appearance Colorless to pale yellow liquid[5]
Density 1.73 g/cm³[8]
Boiling Point 219 °C[8]
CAS Number 15600-01-8[6]
Postulated Mechanism of Biocidal Action

While specific mechanistic studies on HCCP are not widely available in public literature, the biocidal activity of short-chain chlorinated hydrocarbons is understood to be non-specific and disruptive to fundamental cellular processes. The high lipophilicity of HCCP allows it to readily partition into cell membranes of soil microorganisms (fungi, bacteria, nematodes), disrupting membrane integrity and function.

Furthermore, the mechanism can be inferred from the degradation pathways of related compounds. Under anaerobic conditions, chlorinated propanes can undergo reductive dechlorination by specific microorganisms like Dehalogenimonas.[8] Aerobically, cometabolism by bacteria expressing monooxygenase enzymes can occur.[8][9] This enzymatic interaction, whether for degradation or not, suggests that HCCP can interfere with essential enzyme systems within target pests, leading to toxicity. The mode of action is therefore considered to be broad-spectrum narcosis and cellular disruption rather than targeted inhibition of a specific enzyme.

Principles of Soil Fumigation Dynamics

The efficacy of any soil fumigant, including HCCP, is governed by its ability to diffuse through soil pores as a gas and maintain a sufficient concentration over a specific duration to be lethal to target organisms. This "Concentration x Time" (CT) product is influenced by several critical soil factors.[3]

  • Soil Texture and Porosity: Fumigants move primarily through air-filled pores. Coarse, sandy soils allow for rapid diffusion, while fine-textured clay soils have smaller pores, slowing diffusion and requiring careful management.

  • Soil Moisture: Water fills soil pores, impeding gas movement. Optimal fumigation occurs when soil moisture is between 50-80% of field capacity.[10] This ensures pests are metabolically active and susceptible while leaving sufficient air-filled porosity for fumigant distribution. Excessive moisture restricts movement, while overly dry soil allows the fumigant to escape too quickly.[11]

  • Soil Temperature: Higher temperatures increase the vapor pressure of HCCP, accelerating its diffusion through the soil.[3] However, temperatures that are too high can cause rapid volatilization from the soil surface, reducing the effective CT value. A typical range for effective fumigation is 10-25°C.

  • Organic Matter: Soils high in organic matter can adsorb fumigants, reducing their concentration in the soil air and thus their efficacy.[11][12] This may necessitate higher application rates, which must be determined experimentally.

Section 2: Safety & Hazard Management

The use of HCCP mandates a comprehensive safety plan. The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[13]

Hazard Identification and Required PPE
Hazard ClassGHS PictogramRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Harmful) Gloves: Chemical-resistant (e.g., Viton®, Barrier®). Inspect prior to use.[14]
Skin Irritation Protective Clothing: Chemical-resistant apron or full-body suit.[14]
Serious Eye Irritation Eye Protection: Tightly fitting safety goggles with side-shields or a full-face shield.[14]
Respiratory Irritation Respiratory Protection: Use only in a well-ventilated area or chemical fume hood. If exposure limits may be exceeded, use a full-face respirator with appropriate organic vapor cartridges.[14]
Emergency Procedures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[14]

  • Skin Contact: Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[14]

  • Spills: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Contain the spill using inert absorbent material (e.g., vermiculite, sand). Collect and place in a suitable, sealed container for disposal.[14]

Section 3: Experimental Design & Application Protocols

Pre-Application Planning Workflow

Successful fumigation research requires meticulous planning. The following workflow outlines the critical decision points before application.

Pre_Application_Workflow cluster_0 Phase 1: Objective & Site Assessment cluster_1 Phase 2: Protocol Development cluster_2 Phase 3: Final Checks A Define Research Objectives (e.g., Efficacy, Dose-Response) B Characterize Target Pest(s) (e.g., Nematodes, Fungi) A->B C Analyze Soil Properties (Texture, %OM, pH, Moisture) B->C D Determine Application Rate (Based on literature/preliminary tests) C->D Informs Rate & Method E Select Application Method (Injection, Drench) D->E F Establish Safety Plan & PPE E->F G Prepare Soil to Optimal Conditions (Tillage, Moisture Adjustment) F->G H Calibrate Application Equipment G->H I Secure Site & Post Warnings H->I J Ready for Fumigation I->J Proceed to Application

Caption: Pre-fumigation decision and preparation workflow.

Protocol: Small Plot Soil Fumigation via Liquid Injection

This protocol is designed for treating small research plots (e.g., 1m x 1m microplots) and is adapted from standard methods for fumigants like 1,3-D.[10][15]

3.2.1. Materials & Equipment

  • This compound (HCCP), ≥95% purity

  • Appropriate PPE (See Table 2)

  • Glass gas-tight syringe or precision liquid dispenser

  • Soil injection probe (e.g., stainless steel tube with a sealed, pointed tip and side ports for dispensing)

  • Graduated cylinders and beakers

  • Inert solvent for dilution if necessary (e.g., acetone), pre-tested for non-interference

  • Impermeable tarp (e.g., Virtually Impermeable Film - VIF) to cover the treated plot

  • Shovels or weights to secure the tarp edges

  • Warning signs: "DANGER - PESTICIDE APPLICATION - DO NOT ENTER"

3.2.2. Pre-Application Procedure (24-48 hours prior)

  • Soil Preparation: Till the plot soil to a depth of 25-30 cm to break up large clods and remove plant debris. The soil should have a fine tilth to ensure even fumigant distribution.

  • Moisture Adjustment: Measure the soil moisture content. If necessary, irrigate the plot to achieve 50-80% of field capacity.[10] This step is critical; it activates dormant pests and facilitates fumigant action while preventing its premature escape.

  • Temperature Check: Measure the soil temperature at a depth of 15 cm. Proceed only if the temperature is within the optimal range of 10-25°C.

3.2.3. Application Procedure

  • Don PPE: Before handling HCCP, put on all required personal protective equipment as detailed in Table 2.

  • Calculate Dosage: Determine the required volume of HCCP for the plot area. Application rates for research purposes must be determined experimentally. As a starting point based on analogous chlorinated fumigants, rates can range from 80 to 200 L/ha.[4] For a 1m² plot, this translates to 8-20 mL.

    • Causality: The rate must be sufficient to achieve a lethal CT value for the target pest but should be minimized to reduce environmental load. Dose-response studies are essential to determine the optimal rate.

  • Prepare Fumigant: In a chemical fume hood, carefully measure the calculated volume of HCCP using a graduated cylinder or syringe.

  • Grid Layout: Mark an injection grid on the soil surface of the plot (e.g., a 20 cm x 20 cm grid).

  • Injection: a. Insert the soil injection probe to the desired depth (typically 15-20 cm).[15] b. Dispense an equal fraction of the total HCCP volume at each grid point using the precision dispenser or syringe. c. Withdraw the probe and immediately press the soil closed with your heel to seal the injection hole. This minimizes "chimneying" and surface loss.

  • Seal the Plot: Immediately after the final injection, cover the entire plot with an impermeable tarp. Bury the edges of the tarp with soil or use weights to create an airtight seal.

    • Causality: Sealing is paramount to maintain a lethal concentration of the fumigant in the soil for the required exposure period.[16] Studies show that effective tarps significantly reduce emissions.[15][17]

  • Post Warnings: Place warning signs around the perimeter of the treated plot.

Post-Application Management & Analysis

The period following application is crucial for both efficacy and safety.

Post_Application_Workflow A Application & Sealing Complete B Exposure Period (Typically 7-14 days) A->B C Tarp Removal & Aeration (Minimum 48 hours) B->C Follow label/protocol duration D Soil Sampling for Residue Analysis (GC-MS) C->D E Soil Sampling for Efficacy (e.g., Nematode counts, pathogen plating) C->E F Determine Plant-Back Interval D->F Residues below threshold? H Data Analysis & Reporting E->H G Planting of Indicator/Test Crop F->G G->H

Caption: Post-fumigation workflow from exposure to data analysis.

  • Exposure Period: Leave the plot sealed for 7-14 days. The duration depends on the target pest, soil temperature, and application rate.

  • Aeration: Carefully remove the tarp, moving upwind to avoid inhaling any trapped vapors. Allow the soil to aerate for a minimum of 48 hours before any soil disturbance. For heavier soils, a light surface cultivation can aid aeration.

  • Residue Analysis: Collect soil samples to analyze for residual HCCP concentrations (e.g., via GC-MS). This is essential for determining environmental persistence and ensuring the safety of the subsequent crop.

  • Efficacy Assessment: Collect soil samples to assess the impact on target pests. This can involve nematode extraction and counting, plating soil dilutions to quantify fungal or bacterial colonies, or bioassays with indicator plants.

  • Plant-Back Interval: Do not plant any crop until residue analysis confirms that HCCP concentrations have fallen below a pre-determined phytotoxic threshold. Toxicity studies on related compounds show potential for adverse effects, making this a critical safety step.[18][19]

Section 4: Data Interpretation

Efficacy Evaluation

Efficacy is typically measured as the percent reduction in the target pest population compared to an untreated control plot. Dose-response curves should be generated to determine values like the LC₅₀ (lethal concentration for 50% of the population). While specific data for HCCP is lacking, Table 3 provides an illustrative example based on typical results for other fumigants.

Table 3: Illustrative Efficacy of Soil Fumigants Against Key Pests (24-hr exposure) This table is for demonstrative purposes only and is based on data for compounds like 1,3-D and Chloropicrin.[4][5]

PathogenFumigantLC₅₀ (µmol/kg soil)LC₉₀ (µmol/kg soil)
Pythium ultimum (Fungus)Example Fumigant A50150
Verticillium dahliae (Fungus)Example Fumigant A250700
Citrus NematodeExample Fumigant A35120
Pythium ultimum (Fungus)Example Fumigant B75200
Verticillium dahliae (Fungus)Example Fumigant B300850
Citrus NematodeExample Fumigant B45160
Environmental Fate Considerations

The degradation of HCCP in soil is expected to follow pseudo first-order kinetics.[11][14] The half-life will be influenced by soil properties. Biodegradation is likely a key degradation pathway at lower concentrations, while chemical hydrolysis may dominate at higher, research-level application rates.[7][14] Researchers should anticipate that HCCP, like other short-chain chlorinated paraffins, may exhibit persistence and potential for bioaccumulation, necessitating careful long-term monitoring of research plots.[2][20]

References

  • Wikipedia. (2025). This compound. Retrieved from [Link]

  • McKenry, M. V. (1988). Soil Fumigation: Principles and Application Technology. Journal of Nematology. Retrieved from [Link]

  • Woodrow, J. E., Seiber, J. N., & Miller, G. C. (2011). Correlation to estimate emission rates for soil-applied fumigants. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Ma, Y., et al. (2016). Cometabolic biodegradation of 1,2,3-trichloropropane by propane-oxidizing bacteria. Chemosphere. Retrieved from [Link]

  • Guo, M., et al. (2004). Effects of environmental factors on 1,3-dichloropropene hydrolysis in water and soil. Journal of Environmental Quality. Retrieved from [Link]

  • Wanner, P., et al. (n.d.). Identification of degradation pathways of chlorinated hydrocarbons in saturated low permeability sediments using compound-specif. G360group.org. Retrieved from [Link]

  • Bhatt, P., et al. (2018). Biodegradation of Chlorinated Compounds—A Review. ResearchGate. Retrieved from [Link]

  • College of Tropical Agriculture and Human Resources. (2010). Soil Fumigation. University of Hawaiʻi at Mānoa. Retrieved from [Link]

  • Nemec, M. D., et al. (2000). Developmental toxicity and genotoxicity studies of 1,1,1,3,3,3-hexachloropropane (HCC-230fa) in rats. Drug and Chemical Toxicology. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Per-Ola Darnerud. (2008). Short-chain chlorinated paraffins in biota - Levels and effects. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,1,2,3,3-Hexachloropropane. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2014). Risk Management for Short-Chain Chlorinated Paraffins. Retrieved from [Link]

  • Kinney, L. A., et al. (1998). Subchronic inhalation toxicity of the chlorinated propane 1,1,1,3,3,3-hexachloropropane (HCC-230fa). Drug and Chemical Toxicology. Retrieved from [Link]

  • Fetzner, S. (2004). Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds. Eurochlor. Retrieved from [Link]

  • Li, Y., et al. (2018). Carbon Chain Decomposition of Short Chain Chlorinated Paraffins Mediated by Pumpkin and Soybean Seedlings. Environmental Science & Technology. Retrieved from [Link]

  • Liu, X., et al. (2022). Bioaccumulation and Biotransformation of Chlorinated Paraffins. Toxics. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1987). Fate and Persistence in Soil of Selected Toxic Organic Chemicals. Retrieved from [Link]

  • U.S. Department of Agriculture. (n.d.). Effects of Environmental Factors on 1,3-Dichloropropene Hydrolysis in Water and Soil. Retrieved from [Link]

  • Scribd. (n.d.). Short Chain Chlorination. Retrieved from [Link]

  • Woo, S. L., & Pepe, O. (2018). Microbial-Based Products to Control Soil-Borne Pathogens: Methods to Improve Efficacy and to Assess Impacts on Microbiome. Microorganisms. Retrieved from [Link]

  • California Department of Pesticide Regulation. (2021). Developing mitigation measures for 1,3-dichloropropene applications: An overview of the Pilot Studies. Retrieved from [Link]

  • Qiao, K., et al. (2011). Effects of 1,3-dichloropropene on nematode, weed seed viability and soil-borne pathogen. Pest Management Science. Retrieved from [Link]

  • Ashworth, D. J., et al. (2013). Emissions of 1,3-Dichloropropene and Chloropicrin after Soil Fumigation under Field Conditions. Journal of Environmental Quality. Retrieved from [Link]

  • Illinois State Water Survey. (n.d.). Pesticide Fate in the Environment: A Guide for Field Inspectors. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2011). Toxicological Profile for 1,2,3-Trichloropropane. Retrieved from [Link]

  • Riegel, C., et al. (2006). Efficacy of 1,3-Dichloropropene in Soil Amended with Compost and Unamended Soil. Journal of Nematology. Retrieved from [Link]

  • Enviro Wiki. (2005). interim guidance for investigating potential 1,2,3-trichloropropane sources in san gabriel valley. Retrieved from [Link]

  • Papiernik, S. K., et al. (2004). Using Surface Water Application to Reduce 1,3-Dichloropropene Emission from Soil Fumigation. ResearchGate. Retrieved from [Link]

  • U.S. Department of Agriculture. (2024). Impact of repeated fumigant applications on soil properties, crop yield, and microbial communities in a plastic. Retrieved from [Link]

  • Cao, A., et al. (2020). Organic fertilizer improves soil fertility and restores the bacterial community after 1,3-dichloropropene fumigation. Science of The Total Environment. Retrieved from [Link]

  • California Department of Pesticide Regulation. (2024). 1,3-Dichloropropene Field Fumigation Requirements, Established January 1, 2024. Retrieved from [Link]

Sources

Application Notes and Protocols for the Proper Disposal of 1,1,2,2,3,3-Hexachloropropane Waste

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the safe handling and disposal of 1,1,2,2,3,3-Hexachloropropane (HCP) waste, tailored for researchers, scientists, and professionals in drug development. It outlines the inherent risks associated with this halogenated compound and presents detailed protocols for its management and disposal in compliance with major regulatory frameworks. The primary recommended disposal method is high-temperature incineration, with an exploration of alternative chemical degradation techniques. This guide emphasizes safety, regulatory compliance, and environmental stewardship.

Introduction: The Challenge of this compound Waste

This compound (CAS RN 15600-01-8) is a dense, synthetic chlorinated hydrocarbon.[1] Its stability and resistance to degradation make it a persistent environmental pollutant.[2] For laboratory and industrial settings, particularly in the pharmaceutical and chemical synthesis sectors, the effective and safe disposal of HCP waste is not merely a procedural task but a critical component of environmental health and safety (EHS) compliance. Improper disposal can lead to long-term environmental contamination and poses significant health risks. This guide provides the foundational knowledge and actionable protocols to manage HCP waste responsibly.

Understanding the Hazard Profile of this compound

A thorough understanding of the hazards associated with HCP is fundamental to its safe management.

2.1. Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₃H₂Cl₆[1]
Molecular Weight250.77 g/mol [1]
AppearanceColorless to pale yellow liquid[2]
Boiling Point219 °C[1]
Density1.73 g/cm³[1]

2.2. Toxicological and Environmental Hazards

This compound is classified as a hazardous substance with the following primary concerns:

  • Toxicity: It is harmful if swallowed and may cause respiratory irritation.[2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2]

  • Environmental Persistence: As a polychlorinated alkane, it is resistant to natural degradation processes, leading to persistence in the environment.[2]

  • Aquatic Toxicity: It is harmful to aquatic life with long-lasting effects.[2]

Due to these hazards, HCP waste is subject to stringent disposal regulations.

Regulatory Framework: Ensuring Compliance

The disposal of this compound waste is governed by comprehensive national and international regulations. Adherence to these frameworks is mandatory.

3.1. United States: Environmental Protection Agency (EPA)

In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[3] Unused this compound, when discarded, would likely be classified as a "U-listed" hazardous waste.[2][4][5] The disposal of such wastes must be carried out by a licensed hazardous waste management facility.

3.2. European Union: Waste Framework Directive

The European Union's Waste Framework Directive (2008/98/EC) establishes the legal framework for waste treatment in the EU.[6][7][8][9][10] This directive mandates that hazardous waste, such as that containing halogenated organic compounds, be managed in a way that protects the environment and human health.[6][9]

Safe Handling and Personal Protective Equipment (PPE)

Prior to any disposal procedure, the safe handling of HCP waste is paramount. The following protocols are based on guidelines from the National Institute for Occupational Safety and Health (NIOSH) and other safety authorities.[11][12][13][14]

4.1. Engineering Controls

  • All handling of HCP waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

4.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent exposure.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Viton™, butyl rubber). Double-gloving is recommended.Prevents skin contact and absorption.
Eye Protection Chemical splash goggles and a face shield.Protects against splashes and vapors.
Body Protection A chemically resistant lab coat or apron over long-sleeved clothing.Minimizes skin exposure.
Respiratory Protection For operations with a high risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Prevents inhalation of harmful vapors.

Workflow for Donning and Doffing PPE:

Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).

Primary Disposal Protocol: High-Temperature Incineration

High-temperature incineration is the most effective and widely recommended method for the disposal of halogenated organic waste, including this compound.[15]

5.1. Principle of Incineration

Incineration involves the controlled combustion of the waste at high temperatures, leading to the thermal decomposition of the organic molecules into simpler, less hazardous compounds. For halogenated waste, this process requires specialized conditions to ensure complete destruction and to manage the resulting acidic gases.

5.2. Incineration Parameters

ParameterRecommended ValueRationale
Primary Combustion Temperature > 850 °CEnsures initial breakdown of the organic matter.
Secondary Combustion Temperature > 1100 °CCritical for the complete destruction of halogenated organic compounds and to prevent the formation of dioxins and furans.
Residence Time > 2 secondsAllows for complete combustion of the waste and any intermediate products.
Excess Oxygen 3-5%Ensures complete oxidation of the organic material.

5.3. Management of Byproducts

The incineration of chlorinated compounds produces hydrogen chloride (HCl) gas. This must be neutralized to prevent its release into the atmosphere. This is typically achieved through the use of wet or dry scrubbers containing an alkaline substance, such as lime (calcium hydroxide) or sodium hydroxide.

Disposal Workflow:

Disposal_Workflow Start HCP Waste Collection (Properly Labeled Container) Segregate Segregate from other waste streams Start->Segregate Store Temporary Storage (Ventilated, Secure Area) Segregate->Store Transport Transport by Licensed Hazardous Waste Hauler Store->Transport Incinerate High-Temperature Incineration (>1100°C) Transport->Incinerate Scrub Flue Gas Scrubbing (Neutralize HCl) Incinerate->Scrub Ash Ash Disposal (Hazardous Waste Landfill) Incinerate->Ash End Clean Air Emissions Scrub->End

Caption: High-level workflow for the disposal of this compound waste.

Alternative Disposal Technique: Reductive Dehalogenation

While incineration is the primary method, research into alternative chemical degradation techniques is ongoing. Reductive dehalogenation is a promising approach for the treatment of polychlorinated alkanes.[16][17][18][19][20]

6.1. Principle of Reductive Dehalogenation

Reductive dehalogenation involves the use of a reducing agent to replace the chlorine atoms on the propane backbone with hydrogen atoms. This process can significantly reduce the toxicity of the compound.

6.2. Experimental Protocol for Reductive Dehalogenation

The following is a generalized laboratory-scale protocol for the reductive dehalogenation of a polychlorinated alkane like HCP. This protocol should be optimized and validated for each specific application.

Materials:

  • This compound waste

  • Zero-valent iron (Fe⁰) or zinc (Zn⁰) powder

  • Anhydrous ethanol or another suitable solvent

  • Reaction vessel with a magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a chemical fume hood, prepare a solution of the HCP waste in the chosen solvent.

  • Add an excess of the zero-valent metal powder to the reaction vessel.

  • Purge the reaction vessel with an inert gas to remove oxygen.

  • Transfer the HCP solution to the reaction vessel under an inert atmosphere.

  • Stir the mixture vigorously at a controlled temperature (e.g., 50-80 °C).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., gas chromatography-mass spectrometry) to confirm the degradation of HCP.

  • Upon completion, the reaction mixture will contain less chlorinated propanes and the metal halides. This mixture must still be disposed of as hazardous waste, but the primary hazardous constituent has been degraded.

Chemical Degradation Pathway:

Reductive_Dehalogenation HCP This compound Intermediate Less Chlorinated Propanes HCP->Intermediate + Fe⁰ or Zn⁰ - Cl⁻ Final Propane + Metal Halides Intermediate->Final + Fe⁰ or Zn⁰ - Cl⁻

Caption: Simplified pathway for the reductive dehalogenation of this compound.

Spill Management and Emergency Procedures

In the event of a spill of this compound waste, immediate and appropriate action is required.

7.1. Small Spills

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the contaminated absorbent material into a labeled, sealable container for hazardous waste disposal.

  • Clean the spill area with soap and water.

7.2. Large Spills

  • Evacuate the area immediately.

  • Contact your institution's emergency response team and EHS department.

  • Prevent the spill from entering drains or waterways.

Conclusion

The responsible management of this compound waste is a critical aspect of laboratory and industrial safety and environmental protection. High-temperature incineration remains the most effective and compliant disposal method. Alternative technologies like reductive dehalogenation offer potential for future waste treatment strategies. Strict adherence to safety protocols, proper use of personal protective equipment, and a thorough understanding of the regulatory landscape are essential for all personnel handling this hazardous material.

References

  • U.S. Environmental Protection Agency. (n.d.). RCRA U Waste. Retrieved from [Link]

  • Baylor University Environmental Health & Safety. (n.d.). Listed Waste. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (2005). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • International Energy Agency. (2025). EU Waste Framework Directive – Policies. Retrieved from [Link]

  • Assent. (n.d.). What Is the Waste Framework Directive? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • European Commission. (n.d.). Waste Framework Directive. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]

  • EU Waste Law. (n.d.). Hazardous waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Department of Agriculture, Environment and Rural Affairs. (n.d.). European Commission Directives for waste. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Chlorine. Retrieved from [Link]

  • PubMed. (n.d.). Microbial reductive dehalogenation of polychlorinated biphenyls. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,1,1,3,3,3-Hexachloropropane. Retrieved from [Link]

  • Occupational Health & Safety. (2008). NIOSH Recommends PPE to Prevent Hazardous Drugs Exposure. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • PubMed. (2019). Microbial synergistic interactions for reductive dechlorination of polychlorinated biphenyls. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. Retrieved from [Link]

  • PubMed. (n.d.). Anaerobic reductive dehalogenation of polychlorinated dioxins. Retrieved from [Link]

  • Indian Academy of Sciences. (2014). Thermal decomposition of 1-chloropropane behind the reflected shock waves in the temperature range of 1015–1220 K. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2023). Alleviating Chlorinated Alkane Inhibition on Dehalococcoides to Achieve Detoxification of Chlorinated Aliphatic Cocontaminants. Retrieved from [Link]

  • Sci-Hub. (2017). Mechanism and Rate of Thermal Decomposition of Hexachlorocyclopentadiene and Its Importance in PCDD/F Formation from the Combustion of Cyclodiene Pesticides. Retrieved from [Link]

  • eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Fluorinated Hydrocarbons from 1,1,2,2,3,3-Hexachloropropane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Propanes

Fluorinated hydrocarbons are a cornerstone of modern materials science, pharmaceuticals, and agrochemicals. Their unique properties, including high thermal stability, low surface tension, and specific biological activities, are directly attributable to the presence of the highly electronegative fluorine atom. The synthesis of specific isomers of fluorinated propanes, such as the hydrofluorocarbon (HFC) family, is of significant interest for applications ranging from next-generation refrigerants with low global warming potential to specialized solvents and intermediates in organic synthesis.

This document provides a comprehensive guide for researchers on the synthesis of fluorinated hydrocarbons commencing from the readily available, yet challenging, starting material: 1,1,2,2,3,3-hexachloropropane. While the direct fluorination of this particular isomer is not extensively documented, a robust and scientifically sound two-step synthetic strategy is presented. This pathway involves an initial dehydrochlorination to form a tetrachloropropene intermediate, followed by a gas-phase catalytic fluorination. The protocols and discussions herein are grounded in established principles of halogen exchange chemistry and supported by relevant literature.

Synthetic Strategy Overview: A Two-Step Pathway

The conversion of this compound to valuable fluorinated propanes is most effectively achieved through a two-step process. This approach circumvents the challenges of direct fluorination of a saturated and sterically hindered polychlorinated alkane.

G A This compound B Dehydrochlorination A->B Base (e.g., KOH) C 1,1,2,3-Tetrachloropropene (and isomers) B->C D Gas-Phase Catalytic Fluorination C->D HF, Cr-based catalyst E Fluorinated Propane/Propene Mixture D->E F Purification/Separation E->F G Target Fluorinated Hydrocarbons (e.g., HFC-236ea) F->G

Figure 1: Overall synthetic workflow from this compound to fluorinated hydrocarbons.

Part 1: Dehydrochlorination of this compound

The initial step involves the elimination of hydrogen chloride (HCl) from the starting material to generate a more reactive alkene intermediate. This is a classic elimination reaction, typically facilitated by a strong base.

Mechanistic Insight

The dehydrochlorination of a polychlorinated alkane like this compound proceeds via an E2 (bimolecular elimination) mechanism. A strong base abstracts a proton from a carbon atom, while simultaneously, a chloride ion departs from the adjacent carbon, leading to the formation of a double bond. The regioselectivity of this reaction can lead to a mixture of tetrachloropropene isomers.

Protocol 1: Synthesis of Tetrachloropropene Intermediate

This protocol is adapted from established procedures for the dehydrochlorination of similar polychlorinated alkanes.[1]

Materials:

  • This compound (HCCP)

  • Potassium hydroxide (KOH)

  • Methanol (MeOH), anhydrous

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 56.1 g (1.0 mol) of potassium hydroxide in 250 mL of anhydrous methanol. Stir until the KOH is completely dissolved.

  • Carefully add 125.4 g (0.5 mol) of this compound to the methanolic KOH solution.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by gas chromatography (GC) if possible.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a 1 L separatory funnel and add 250 mL of deionized water and 250 mL of diethyl ether.

  • Shake the funnel vigorously and allow the layers to separate. The organic layer (top) contains the tetrachloropropene product.

  • Drain the aqueous layer and wash the organic layer twice with 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • The crude tetrachloropropene can be purified by fractional distillation.

ParameterValue
HCCP0.5 mol
KOH1.0 mol
Methanol250 mL
Reaction TemperatureReflux (~65°C)
Reaction Time4-6 hours
Expected ProductTetrachloropropene isomers

Part 2: Gas-Phase Catalytic Fluorination of Tetrachloropropene

The second and most critical step is the conversion of the tetrachloropropene intermediate to the desired fluorinated hydrocarbons. This is achieved through a high-temperature, gas-phase reaction with anhydrous hydrogen fluoride over a solid catalyst.

Mechanistic Considerations

The gas-phase fluorination of chlorinated alkenes over a chromium-based catalyst is a complex process involving multiple reaction pathways.[2][3] These include:

  • Addition of HF: Hydrogen fluoride adds across the double bond of the tetrachloropropene, forming a saturated chlorofluoropropane.

  • Elimination of HCl: The saturated intermediate can then eliminate hydrogen chloride to form a fluorinated alkene.

  • Halogen Exchange (F/Cl): Chlorine atoms are directly replaced by fluorine atoms on the carbon backbone.

The catalyst, typically a high-surface-area chromium oxide that is pre-fluorinated, facilitates these transformations by providing active sites for the adsorption of reactants and stabilization of reaction intermediates. The selectivity towards a specific fluorinated product is highly dependent on the reaction conditions.[3]

G cluster_0 Reaction on Catalyst Surface A Tetrachloropropene + HF B Addition of HF A->B C Chlorofluoropropane Intermediate B->C D Elimination of HCl C->D F Halogen Exchange (F/Cl) C->F E Fluorinated Propene D->E E->F G Highly Fluorinated Propane/Propene F->G

Figure 2: Simplified reaction pathways in gas-phase catalytic fluorination.

Protocol 2: Synthesis of Fluorinated Hydrocarbons

This protocol is a generalized procedure based on patents and literature describing the fluorination of chlorinated propenes.[2][3][4] Extreme caution must be exercised when working with anhydrous hydrogen fluoride due to its high toxicity and corrosivity.

Materials and Equipment:

  • Tetrachloropropene intermediate (from Protocol 1)

  • Anhydrous hydrogen fluoride (HF)

  • Nitrogen gas (for purging)

  • Chromium(III) oxide (Cr₂O₃) catalyst

  • Packed-bed reactor (e.g., made of Monel or Hastelloy)

  • Tube furnace

  • Mass flow controllers for gases

  • Syringe pump for liquid feed

  • Condenser and collection system (cooled)

  • Scrubber system for unreacted HF and HCl (e.g., with aqueous KOH)

Catalyst Preparation and Activation:

  • Pack the reactor with chromium(III) oxide.

  • Heat the reactor to 350-400°C under a flow of nitrogen gas for 2-4 hours to dry the catalyst.

  • Introduce a stream of anhydrous HF diluted with nitrogen into the reactor at 350-400°C to activate (fluorinate) the catalyst. Continue this process for several hours until the concentration of water in the effluent gas is minimal.

Fluorination Reaction:

  • Set the reactor temperature to the desired value, typically between 250°C and 400°C.

  • Introduce a continuous flow of anhydrous HF into the reactor using a mass flow controller.

  • Using a syringe pump, feed the tetrachloropropene intermediate into a pre-heater/vaporizer section before it enters the reactor.

  • The molar ratio of HF to tetrachloropropene should be maintained between 5:1 and 20:1.[4]

  • The reaction products exiting the reactor are passed through a condenser to collect the organic phase.

  • The non-condensable gases, including unreacted HF, HCl, and the more volatile fluorinated products, are passed through a scrubbing system.

  • The collected organic product is a mixture of various fluorinated and chlorinated propanes and propenes. This mixture can be washed with a dilute base, dried, and then separated by fractional distillation to isolate the desired fluorinated hydrocarbon products.

ParameterTypical RangeRationale
Reaction Temperature250 - 400°CHigher temperatures favor fluorination but can also lead to decomposition.[3]
HF:Organic Molar Ratio5:1 - 20:1A high excess of HF drives the reaction towards higher degrees of fluorination and can prolong catalyst life.[4]
CatalystFluorinated Cr₂O₃Provides active sites for halogen exchange and addition/elimination reactions.[2]
PressureAtmosphericHigher pressures can be used but require more specialized equipment.

Safety Considerations

  • This compound: This compound is harmful if swallowed and causes skin and eye irritation.[5][6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Anhydrous Hydrogen Fluoride (HF): HF is extremely toxic and corrosive. It can cause severe burns to the skin, eyes, and respiratory tract, and systemic toxicity upon absorption. All work with anhydrous HF must be conducted in a specialized, dedicated fume hood with appropriate safety measures in place, including a calcium gluconate antidote kit readily available. All personnel must be thoroughly trained in the safe handling of HF.

  • High-Temperature Reactions: The use of a tube furnace requires careful monitoring to prevent overheating. The reactor system should be pressure-tested before use.

Conclusion

The synthesis of fluorinated hydrocarbons from this compound is a challenging but feasible endeavor for the well-equipped research laboratory. The two-step pathway of dehydrochlorination followed by gas-phase catalytic fluorination offers a logical and scientifically supported route to these valuable compounds. The protocols provided in this guide, when executed with the necessary safety precautions and experimental care, can serve as a strong foundation for the successful synthesis and further investigation of novel fluorinated propanes.

References

  • Wikipedia. "Hexachloropropene." Accessed January 12, 2026. [Link]

  • ResearchGate. "Catalytic gas-phase fluorination of 1,1,2,3-tetrachloropropene to 2-chloro-3,3,3-trifluoropropene over the fluorinated Cr2O3-based catalysts." Accessed January 12, 2026. [Link]

  • ResearchGate. "Selective gas-phase catalytic fluorination of 1,1,2,3-tetrachloropropene to 2-chloro-3,3,3-trifluoropropene." Accessed January 12, 2026. [Link]

  • Google Patents. "Method of making hydrofluorocarbons." US7214839B2. Accessed January 12, 2026.
  • Wikipedia. "1,1,1,3,3,3-Hexachloropropane." Accessed January 12, 2026. [Link]

  • Google Patents. "Multistep synthesis of hexafluoropropylene." US5068472A. Accessed January 12, 2026.
  • Google Patents. "Continuous production of 1,1,1,3,3,3-hexafluoropropane and 1-chloro-1,1,3,3,3-pentafluoropropane." WO1998033754A1. Accessed January 12, 2026.
  • Google Patents. "Method for preparing 1,1,1,3,3,3-hexafluoropropane." CN102964204A. Accessed January 12, 2026.
  • OSTI.GOV. "Influence of the catalyst chloriding on isomerization and hydrogenolysis of n-pentane on Pt/Al/sub 2/O/sub 3/ catalysts." Accessed January 12, 2026. [Link]

  • PubChem. "this compound." Accessed January 12, 2026. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1,2,2,3,3-Hexachloropropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,1,2,2,3,3-Hexachloropropane (HCP). This guide is designed for researchers, scientists, and process chemists to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will move beyond simple procedural lists to explore the underlying chemical principles that govern reaction outcomes, ensuring a robust and reproducible synthesis.

Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts

This section addresses common preliminary questions regarding the synthesis of this compound.

Q1: What are the primary synthesis routes for this compound?

A1: There are two main strategies for synthesizing this compound (C₃H₂Cl₆).[1]

  • Direct Chlorination of Propane Derivatives: This involves the sequential substitution of hydrogen atoms with chlorine on a propane backbone. This can be achieved through free-radical chlorination, often initiated by UV light.[2] Starting materials can include propane itself or partially chlorinated propanes like 1,1,3-trichloropropane.[1] The key challenge is controlling the reaction to achieve the desired degree of chlorination without significant formation of other isomers or over-chlorinated products.

  • Telomerization/Addition Reactions: A common and often more selective method is the reaction between a two-carbon (C2) chlorinated alkene and a one-carbon (C1) chlorinated alkane. A prominent example is the copper-catalyzed reaction of tetrachloroethylene (C₂Cl₄) with carbon tetrachloride (CCl₄).[1][3] While this method is often cited for producing the 1,1,1,3,3,3-isomer, variations in catalysts and conditions can influence the isomeric distribution. Another cited route involves reacting 1,1-dichloroethene with carbon tetrachloride.[1]

Q2: Why is controlling the reaction temperature so critical for yield?

A2: Temperature is a pivotal parameter in chlorination reactions for several reasons.[]

  • Reaction Rate: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, for chlorination, excessively high temperatures can lead to undesirable side reactions.

  • Selectivity: In free-radical chlorination, temperature influences the selectivity between different types of hydrogen atoms (primary vs. secondary). While this is more pronounced in lightly chlorinated alkanes, it still plays a role in the distribution of isomers.

  • Byproduct Formation: High temperatures can promote decomposition of the desired product or lead to the formation of elimination byproducts, such as hexachloropropene.[5] For telomerization reactions, which are often exothermic, precise temperature control is essential to prevent runaway reactions and the formation of polymeric materials.[6]

Part 2: Troubleshooting Guide: Common Issues & Solutions

This section provides a structured approach to diagnosing and solving common problems encountered during HCP synthesis.

Q3: My yield is low, and GC-MS analysis shows a high proportion of under-chlorinated species (e.g., tetra- and pentachloropropanes). What is the likely cause?

A3: This is a classic issue of incomplete reaction, which can stem from several factors:

  • Cause 1: Insufficient Chlorinating Agent or Inefficient Mixing: The molar ratio of chlorine (or the chlorine source like CCl₄) to your propane substrate is a critical factor.[2] If the ratio is too low, the reaction will stall once the limiting reagent is consumed. In gas-phase reactions, inefficient mixing can create localized zones where the chlorine concentration is too low for the reaction to proceed to completion.

  • Solution 1: Optimize Reactant Stoichiometry & Mixing.

    • Action: Gradually increase the molar ratio of the chlorinating agent. For the chlorination of propane, ratios of 2 to 7 moles of chlorine per mole of propane have been explored.[2]

    • Rationale: A higher concentration of the chlorinating species, according to Le Châtelier's principle, drives the equilibrium towards the more highly chlorinated products.

    • Action: Ensure vigorous stirring or efficient gas dispersion to maintain a homogenous reaction mixture.

  • Cause 2: Inadequate Radical Initiation (for photo/radical-initiated reactions): Free-radical chlorination requires an initiation step to generate chlorine radicals (Cl•). If the UV light source is weak or the chemical initiator is degraded, the concentration of radicals will be too low to sustain the propagation chain.

  • Solution 2: Verify and Enhance Initiation.

    • Action: Check the output and age of your UV lamp. Ensure the reaction vessel is made of a material (like borosilicate glass) that is transparent to the required wavelength.

    • Rationale: The initiation step is the rate-limiting start of the chain reaction. Without a sufficient flux of photons of the correct energy, the reaction will not proceed efficiently.

Q4: The reaction produces a significant amount of the wrong hexachloropropane isomer. How can I improve selectivity for 1,1,2,2,3,3-HCP?

A4: Achieving high isomeric selectivity is one of the primary challenges. The choice of synthetic route and catalyst system is paramount.

  • Cause 1: Non-Selective Reaction Pathway: Direct free-radical chlorination of propane is notoriously difficult to control for a specific, highly-substituted isomer. The statistical probability of chlorinating different positions, influenced by bond dissociation energies, often leads to a complex mixture of products.

  • Solution 1: Switch to a More Selective Synthesis Route.

    • Action: Consider employing a telomerization reaction, such as the addition of carbon tetrachloride to tetrachloroethylene.[1][3] This method builds the carbon skeleton with the chlorine atoms already in specific positions, offering greater control over the final isomer.

    • Rationale: Addition reactions across a double bond are often more regioselective than free-radical substitution on an alkane, allowing for the targeted synthesis of a specific isomer.

  • Cause 2: Incorrect Catalyst System: In telomerization reactions, the catalyst system directly mediates the addition and influences the structure of the product. Using a generic catalyst may not provide the required selectivity.

  • Solution 2: Utilize a Specialized Catalyst System.

    • Action: For the addition of CCl₄ to a chlorinated ethene, copper-based catalysts are highly effective.[1][3] Systems using copper(I) chloride, often in combination with an amine co-catalyst, have shown high efficiency.[3][6] A Chinese patent suggests a catalyst of copper nitrate and ethanolamine for a similar synthesis.[6]

    • Rationale: The catalyst forms an intermediate complex with the reactants, guiding the trajectory of the addition reaction to favor the formation of a specific isomer.

Q5: My final product is dark-colored and difficult to purify by distillation. What causes this and how can I fix it?

A5: Product discoloration and purification difficulties often point to the formation of high-boiling point byproducts or product decomposition.

  • Cause 1: Over-chlorination and Polymerization: Excessively harsh reaction conditions (high temperature, prolonged reaction time) can lead to the formation of hepta- or octachloropropanes, or even small polymeric materials.[6] These compounds typically have high boiling points and can co-distill with or contaminate the desired product.

  • Solution 1: Moderate Reaction Conditions.

    • Action: Reduce the reaction temperature and shorten the reaction time. It is often better to accept a slightly lower conversion rate in favor of higher selectivity and easier purification. Monitor the reaction progress by GC to stop it once the formation of the desired product plateaus.

    • Rationale: Minimizing the exposure of the product to harsh conditions reduces the probability of subsequent, undesirable reactions.

  • Cause 2: Product Decomposition: this compound can undergo dehydrochlorination at elevated temperatures, especially in the presence of catalytic impurities (like trace metals), to form hexachloropropene (C₃Cl₆).[5] This and other decomposition products can cause coloration.

  • Solution 2: Implement Careful Purification Protocols.

    • Action: Use vacuum distillation to lower the boiling point and reduce the thermal stress on the product. Ensure all glassware is scrupulously clean.

    • Rationale: Lowering the distillation pressure reduces the temperature required for volatilization, thereby minimizing thermal decomposition.

Part 3: Experimental Protocols & Data

Protocol: Copper-Catalyzed Synthesis of Hexachloropropane Isomers

This protocol is a generalized procedure based on the telomerization of 1,1-dichloroethene and carbon tetrachloride, a method known to produce hexachloropropane isomers.[1][3]

  • Reactor Setup: To a three-necked, round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add the catalyst (e.g., copper(I) chloride) and a solvent (e.g., acetonitrile).[1]

  • Catalyst Activation: Purge the system with an inert gas (e.g., nitrogen) and heat the mixture to the desired reaction temperature (e.g., 80-150 °C).[3]

  • Reactant Addition: Slowly add a stoichiometric mixture of carbon tetrachloride and 1,1-dichloroethene to the flask via the dropping funnel over several hours.

  • Reaction Monitoring: Maintain the temperature and stirring for the prescribed reaction time (e.g., 8-20 hours).[6] Periodically take aliquots to monitor the reaction progress by GC-MS.

  • Workup & Purification: After cooling, filter the reaction mixture to remove the catalyst. Wash the organic phase with water to remove any soluble components. Dry the organic layer over an anhydrous salt (e.g., MgSO₄).

  • Isolation: Remove the solvent under reduced pressure. Purify the crude product by vacuum fractional distillation to isolate the this compound fraction.

Table 1: Influence of Reaction Parameters on Yield
ParameterConditionExpected Outcome on YieldRationale & Citation
Temperature 80–150 °COptimal yield within this range; higher temps risk byproduct formation.Balances reaction rate with selectivity.[3][6]
Catalyst CuCl / AmineHigh efficiency and selectivity for telomerization products.Copper salts are effective catalysts for this type of addition reaction.[3][6]
Reactant Ratio Slight excess of CCl₄Can drive the reaction to completion.Ensures the more expensive olefin is fully consumed.[2]
Reaction Time 4–20 hoursYield increases with time, but plateaus; extended time can lead to byproducts.Reaction kinetics dictate an optimal time before side reactions dominate.[6]

Part 4: Visualized Workflows

Diagram 1: General Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence of steps to diagnose the cause of a low-yield synthesis.

LowYieldTroubleshooting Start Low Yield of 1,1,2,2,3,3-HCP CheckPurity Analyze Crude Product by GC-MS Start->CheckPurity HighImpurities High Concentration of Impurities? CheckPurity->HighImpurities UnderChlorinated Predominantly Under-Chlorinated Species? HighImpurities->UnderChlorinated Yes LowConversion Low Reactant Conversion? HighImpurities->LowConversion No WrongIsomer Predominantly Wrong Isomer? UnderChlorinated->WrongIsomer No Sol_Ratio Adjust Reactant Ratio (Increase Chlorinating Agent) UnderChlorinated->Sol_Ratio Yes Degradation Degradation/Polymerization Products? WrongIsomer->Degradation No Sol_Route Change Synthesis Route (e.g., to Telomerization) WrongIsomer->Sol_Route Yes Sol_Catalyst Optimize Catalyst System (e.g., CuCl/Amine) WrongIsomer->Sol_Catalyst Sol_Conditions Moderate Reaction Conditions (Lower Temp/Time) Degradation->Sol_Conditions Yes Sol_Purification Improve Purification (Vacuum Distillation) Degradation->Sol_Purification Sol_Initiation Check Radical Initiator (UV Lamp / Chemical) LowConversion->Sol_Initiation

Caption: A decision tree for troubleshooting low yields in HCP synthesis.

Diagram 2: Simplified Free-Radical Chlorination Pathway

This diagram illustrates the stepwise nature of free-radical chlorination and highlights where different products can arise.

ChlorinationPathway Propane Propane (C3H8) Chloropropanes Mono/Dichloropropanes Propane->Chloropropanes + Cl2, hv Trichloropropanes Trichloropropanes (e.g., 1,1,3-TCP) Chloropropanes->Trichloropropanes + Cl2, hv IntermediateProducts Tetra/Pentachloropropanes (Mixture of Isomers) Trichloropropanes->IntermediateProducts + Cl2, hv TargetProduct 1,1,2,2,3,3-HCP (C3H2Cl6) IntermediateProducts->TargetProduct + Cl2, hv OverChlorination Hepta/Octachloropropanes (Byproducts) TargetProduct->OverChlorination + Cl2, hv (Excess)

Caption: Pathway showing product evolution during propane chlorination.

References

  • Wikipedia. (2023). Hexachloropropene. Retrieved from [Link]

  • Google Patents. (1942). US2473161A - Propane chlorination.
  • Reyerson, L. H., & Yuster, S. (1935). The Chlorination of Propane. II. The Heterogeneous Reaction. Journal of the American Chemical Society, 57(7), 1112–1115. Retrieved from [Link]

  • Wikipedia. (2023). 1,1,1,3,3,3-Hexachloropropane. Retrieved from [Link]

  • Testova, N. V., et al. (2015). Propane Chlorination over Ruthenium Oxychloride Catalysts. Kinetics and Catalysis, 56(4), 428-433. Retrieved from [Link]

  • Figueroa, J. C., et al. (2005). Oxidation and reduction effects of propane–oxygen on Pd–chlorine/alumina catalysts. Catalysis Today, 107-108, 839-845. Retrieved from [Link]

  • Google Patents. (2015). CN104803821A - Hexachloropropane production method.
  • Quora. (2023). What is the chlorination of propane for the boards?. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 1,1,2,2,3,3-Hexachloropropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 1,1,2,2,3,3-Hexachloropropane (HCCP). This guide is designed for researchers, scientists, and professionals in drug development who are working with this highly chlorinated propane derivative. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing in-depth, field-tested insights to streamline your purification workflows.

Introduction: The Challenge of Purifying this compound

This compound (C₃H₂Cl₆) is a dense, colorless liquid at room temperature.[1][2][3] Its purification is often complicated by the presence of isomeric impurities, unreacted starting materials, and byproducts from synthesis. The primary challenge lies in separating HCCP from other chlorinated hydrocarbons with very similar physical properties. This guide provides a logical framework for troubleshooting common issues and answers frequently asked questions to ensure you achieve the desired purity for your application.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during the purification of crude HCCP. Each answer provides a causal explanation and a step-by-step resolution.

Question 1: My fractional distillation is yielding poor separation between HCCP and an unknown impurity. The head temperature is not stable. What's going wrong?

Answer: This is a classic symptom of several potential issues in fractional distillation, a technique essential for separating liquids with close boiling points.[4][5]

  • Causality 1: Insufficient Column Efficiency. Your fractionating column may not have enough theoretical plates to resolve components with similar volatilities. Each "plate" represents a condensation-vaporization cycle, and the more plates, the better the separation.[5]

  • Causality 2: Azeotrope Formation. An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[6][7] If HCCP forms an azeotrope with a solvent or impurity, it will be impossible to separate them by standard distillation alone.

  • Causality 3: Incorrect Heating Rate. Heating the distillation flask too quickly causes a phenomenon known as "bumping" and forces vapor up the column without allowing for proper equilibrium on the theoretical plates, effectively turning your fractional distillation into a less efficient simple distillation.

  • Causality 4: Poor Insulation. Temperature fluctuations along the column prevent the establishment of a proper temperature gradient, which is critical for separation.[8]

Troubleshooting Protocol:

  • Assess Column Efficiency: If you are separating isomers with boiling points differing by less than 25 °C, a simple Vigreux column may be insufficient.[4] Consider using a packed column (e.g., with Raschig rings or metal sponges) or a longer Vigreux column to increase the number of theoretical plates.[5]

  • Check for Azeotropes: While specific azeotropic data for HCCP is scarce, chlorinated hydrocarbons are known to form azeotropes with water and various organic solvents.[6][9] Ensure your crude product is thoroughly dried before distillation. If an azeotrope is suspected, consider a different purification technique or "breaking" the azeotrope by adding a third component.

  • Optimize Heating and Insulation: Heat the distillation pot slowly and evenly using a heating mantle. The goal is to see a steady, slow rise of the condensation ring up the column.[5] Wrap the fractionating column with glass wool or aluminum foil to ensure a consistent temperature gradient.

  • Consider Vacuum Distillation: Reducing the pressure will lower the boiling point of HCCP and its impurities, which can prevent thermal decomposition and may alter azeotropic compositions, potentially improving separation.

Question 2: I'm attempting to purify HCCP by recrystallization, but the compound is "oiling out" instead of forming crystals. How do I resolve this?

Answer: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid crystalline lattice. This is a common problem in recrystallization.[10]

  • Causality 1: High Impurity Concentration. The presence of significant impurities can depress the melting point of your compound, leading to the formation of a liquid phase.

  • Causality 2: Supersaturation and Rapid Cooling. If the solution is too concentrated or cooled too quickly, the molecules don't have time to orient themselves into a crystal lattice and instead crash out as a disordered, supercooled liquid.[11]

  • Causality 3: Inappropriate Solvent. The chosen solvent may be too good a solvent, even at low temperatures, preventing crystallization.

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to slightly decrease the concentration.

  • Slow Cooling: Allow the flask to cool to room temperature very slowly. Do not place it directly in an ice bath. Insulating the flask can promote slow cooling.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure HCCP, add a single seed crystal to the cooled, supersaturated solution. This will provide a template for crystal formation.

  • Re-evaluate Your Solvent System: If the problem persists, the solvent may be unsuitable. A good recrystallization solvent should dissolve the compound when hot but poorly when cold.[12] You may need to perform new solubility tests or use a two-solvent system (one in which the compound is soluble and one in which it is insoluble).[10]

Question 3: After purification by distillation, my GC-MS analysis still shows a significant peak with the same mass-to-charge ratio as my product. Is it an isomer?

Answer: It is highly probable that you are dealing with an isomeric impurity. There are several isomers of hexachloropropane, and they often have very similar boiling points, making separation by distillation extremely difficult.

Table 1: Physical Properties of Hexachloropropane Isomers
IsomerStructureBoiling Point (°C)
This compound Cl₂CH-CCl₂-CCl₂H219 °C[2]
1,1,1,3,3,3-HexachloropropaneCl₃C-CH₂-CCl₃206 °C[13]
1,1,1,2,3,3-HexachloropropaneCl₃C-CHCl-CHCl₂Data not readily available
1,1,1,2,2,3-HexachloropropaneCl₃C-CCl₂-CH₂ClData not readily available

Data for some isomers is not widely published, highlighting the analytical challenge.

Troubleshooting Workflow:

troubleshooting_flowchart start Impurity with same m/z detected post-distillation check_bp Are boiling points of potential isomers known and significantly different? start->check_bp distill_again Attempt high-efficiency fractional distillation (e.g., spinning band) check_bp->distill_again Yes prep_gc Consider preparative GC or HPLC for small-scale separation check_bp->prep_gc No / Very close accept Accept purity if it meets experimental requirements distill_again->accept chem_rxn Investigate selective chemical reaction to remove the impurity prep_gc->chem_rxn Impractical scale prep_gc->accept chem_rxn->accept

Caption: Decision workflow for handling isomeric impurities.

Resolution Strategies:

  • High-Efficiency Distillation: For isomers with a small boiling point difference, a standard laboratory fractional distillation setup is inadequate. A spinning band distillation apparatus may be required to achieve the necessary separation.

  • Preparative Chromatography: For high-purity, small-scale applications, preparative Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be effective. Normal-phase chromatography using adsorbents like silica or alumina can separate compounds based on polarity differences.[14] Halogen-π interactions with specific stationary phases can also be exploited for separation.[15]

  • Chemical Derivatization: In some cases, it may be possible to selectively react the impurity with a reagent that converts it into a compound with vastly different physical properties (e.g., higher boiling point or different polarity), making it easily separable. This requires detailed knowledge of the impurity's structure.

Frequently Asked Questions (FAQs)

Q1: What are the essential safety precautions for handling this compound?

A1: this compound is a hazardous chemical. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][16] Always adhere to the following precautions:

  • Engineering Controls: Handle only in a well-ventilated fume hood.[17]

  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[17]

  • Handling: Avoid breathing vapors.[17] Prevent contact with skin and eyes. Do not eat, drink, or smoke in the work area.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.[17]

Q2: What is the best general-purpose method for purifying crude HCCP on a laboratory scale?

A2: For multi-gram quantities, vacuum fractional distillation is typically the most effective initial purification method. It separates volatile impurities ("light ends") and non-volatile, high-boiling impurities ("heavy ends").[18][19] However, as noted in the troubleshooting guide, it may not resolve isomeric impurities. For achieving very high purity (>99.5%), a secondary purification step like recrystallization (if the compound is solid at a convenient temperature, which HCCP is not) or preparative chromatography may be necessary.

Q3: How can I accurately assess the purity of my final this compound product?

A3: A multi-technique approach is recommended for robust purity assessment.

  • Gas Chromatography (GC): This is the primary tool. Using a capillary column, you can separate volatile components. An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds, while a Flame Ionization Detector (FID) provides a more general response.[20][21]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms the identity of your main peak as HCCP and helps identify impurities by their mass spectra.[22][23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect impurities with different chemical structures, even if they co-elute in GC.

Q4: My crude HCCP is dark-colored. How can I remove the color?

A4: Colored impurities are often large, polar molecules. They can sometimes be removed by:

  • Washing: Wash the crude product with a dilute solution of sodium bisulfite to remove oxidative species, followed by a water wash and drying.

  • Activated Charcoal Treatment: Dissolve the crude HCCP in a minimal amount of a suitable solvent. Add a small amount (1-2% by weight) of activated charcoal and stir or gently heat the mixture. The colored impurities adsorb onto the carbon surface. Remove the charcoal by hot gravity filtration.[24] Then, remove the solvent. Note: This should be done before a final distillation.

Experimental Protocols

Protocol 1: Standard Vacuum Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus with a Vigreux column, distillation head, condenser, and collection flask. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a manometer to monitor the pressure.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.

  • Evacuation: Slowly and carefully evacuate the system to the desired pressure.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Equilibration: Allow the vapor to slowly rise up the column, establishing equilibrium. This is observed as a ring of condensate moving up the column.[5]

  • Collecting Fractions:

    • Fore-run: Collect the initial, low-boiling fraction until the head temperature stabilizes at the expected boiling point of your product at that pressure.

    • Main Fraction: Change the receiving flask and collect the product while the head temperature remains constant.

    • Final Fraction: Stop the distillation when the temperature begins to rise again or drop, or when only a small amount of residue remains in the distillation flask.

  • Shutdown: Turn off the heat and allow the system to cool completely before slowly re-introducing air.

Caption: Workflow for vacuum fractional distillation.

References

  • Wikipedia. (2025). This compound. Retrieved from [Link]

  • Google Patents. (1974). US3846253A - Distillation of chlorinated hydrocarbons with alkali metal material addition.
  • PubChem. (n.d.). This compound | C3H2Cl6 | CID 582658. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,1,1,3,3,3-Hexachloropropane. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Separation of volatile halogenated hydrocarbons in water on a 100 µm fused silica capillary column. Retrieved from [Link]

  • RSC Publishing. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science. Retrieved from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

  • Google Patents. (2015). CN104803821A - Hexachloropropane production method.
  • (n.d.). Azeotropic data for binary mixtures.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • (n.d.). Recrystallization.
  • Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Retrieved from [Link]

  • (n.d.). Recrystallization1.
  • (n.d.). Recrystallization.
  • Chem Solutions. (n.d.). Azeotropic mixture. Retrieved from [Link]

  • Wikipedia. (n.d.). Azeotrope tables. Retrieved from [Link]

  • Save My Exams. (2024). Fractional distillation - GCSE Chemistry Revision Notes. Retrieved from [Link]

  • (n.d.). Azeotropic Mixtures | PDF. Scribd. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Hexachloroethane 119 6. Analytical Methods. Retrieved from [Link]

  • (n.d.). III Analytical Methods.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

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Technical Support Center: Overcoming Solubility Challenges with 1,1,2,2,3,3-Hexachloropropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 1,1,2,2,3,3-Hexachloropropane (HCP). This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this highly nonpolar compound. We will move beyond simple solvent lists to provide in-depth troubleshooting strategies, explaining the causal mechanisms behind each experimental choice to ensure your success.

Part 1: Critical Safety & Handling

Before attempting any solubilization protocol, it is imperative to understand and mitigate the risks associated with this compound. This compound is classified as hazardous, and proper safety precautions are non-negotiable.

Question: What are the essential safety precautions for handling this compound?

Answer: Due to its toxicity, all handling of HCP must be performed within a certified chemical fume hood.[1] A comprehensive safety protocol includes:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (inspect before use), tightly fitting safety goggles, and a lab coat.[1] For procedures with a risk of aerosol generation, a full-face respirator may be necessary.[1]

  • Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[1][2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[1][2] The storage area should be locked.[1]

  • Spill & Disposal: Have a spill cleanup kit ready (e.g., dry lime, sand, or soda ash).[2] All waste must be disposed of as hazardous waste according to local, state, and federal regulations.[1][2] Do not discharge into the environment.[1]

  • First Aid: Emergency eyewash and shower facilities must be immediately accessible.[2] In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[1][2] If inhaled, move the person to fresh air.[1] If swallowed, get medical help immediately; do not induce vomiting.[1]

Part 2: Understanding the Challenge - Physicochemical Properties

Question: Why is this compound so difficult to dissolve in aqueous experimental systems?

Answer: The root of the solubility issue lies in its molecular structure and resulting polarity. The principle of "like dissolves like" is fundamental here.[3]

This compound (C₃H₂Cl₆) is a propane backbone where six hydrogen atoms have been replaced by chlorine atoms.[4][5] This high degree of chlorination makes the molecule extremely nonpolar and hydrophobic ("water-fearing").

  • Aqueous Solutions (e.g., Buffers, Cell Culture Media): These are highly polar environments dominated by water's hydrogen-bonding network. The nonpolar HCP molecule cannot form favorable interactions with water molecules, causing it to be excluded and remain undissolved.

  • Organic Solvents: HCP is more soluble in nonpolar organic solvents that have similar, weaker intermolecular forces (van der Waals forces).[4]

PropertyValueSource
Molecular Formula C₃H₂Cl₆[6]
Molar Mass 250.77 g/mol [5]
Appearance Colorless liquid[4]
Density ~1.73 g/cm³[4][5]
Boiling Point 219 °C[5]
Water Solubility Very low / Insoluble[7]
Organic Solubility Likely soluble in nonpolar organic solvents[4]

Part 3: Frequently Asked Questions (FAQs)

Question: I dissolved HCP in DMSO, but it precipitated instantly when I added it to my aqueous buffer. What happened?

Answer: This is a classic case of a compound "crashing out" of solution. While Dimethyl Sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving many nonpolar compounds, this process is concentration-dependent. When your concentrated DMSO stock solution is introduced into a large volume of an aqueous medium, the DMSO rapidly dilutes. The local solvent environment around the HCP molecules abruptly changes from organic to aqueous. Since HCP is insoluble in water, it precipitates out of the solution.[8]

Question: My HCP solution looked fine initially, but I saw a precipitate after incubating it for several hours. Why the delay?

Answer: Delayed precipitation can be caused by several factors:[8]

  • Supersaturation: You may have created a temporary, unstable supersaturated solution that fell out of solution over time as it equilibrated.

  • Temperature Changes: The solubility of compounds can be temperature-dependent. If you prepared the solution at room temperature and then incubated it at a different temperature (e.g., 37°C or 4°C), the solubility limit may have been exceeded.

  • pH Shifts: In biological experiments, cellular metabolism can alter the pH of the medium. While HCP itself is not ionizable, pH changes can affect other components of the medium, indirectly influencing solubility.[8]

  • Compound Instability: The compound might be degrading over time into less soluble byproducts.[8]

Question: Can I use pH adjustment to solubilize this compound?

Answer: No, this strategy is highly unlikely to be effective for HCP. Adjusting the pH is a powerful technique for solubilizing acidic or basic compounds that can be converted into their more polar (and thus more water-soluble) ionic salt forms.[] this compound lacks any ionizable functional groups (like carboxylic acids or amines). Therefore, changing the pH of the solution will not alter its molecular structure or improve its intrinsic solubility in water.

Part 4: In-Depth Troubleshooting Guides & Protocols

When facing solubility issues with HCP, a systematic approach is required. The following guides provide detailed protocols for proven solubilization techniques.

Guide 1: Co-Solvent Systems

This is the most common and direct approach. The strategy is to use a water-miscible organic solvent (a co-solvent) to create a stock solution, which is then carefully diluted into the aqueous medium.[] The co-solvent maintains a more favorable micro-environment for the nonpolar compound even after dilution.

Experimental Protocol: Developing a Co-Solvent System

  • Select a Co-Solvent: Start with 100% DMSO or ethanol, as they are broadly effective and common in biological experiments.

  • Prepare a High-Concentration Stock: Dissolve the maximum practical amount of HCP in your chosen co-solvent to create a concentrated stock (e.g., 50-100 mM). Use a vortex mixer and, if necessary, brief sonication to ensure it is fully dissolved.

  • Determine Maximum Soluble Concentration:

    • Pre-warm your aqueous experimental medium (e.g., cell culture media, buffer) to the working temperature (e.g., 37°C).[8]

    • Create a series of dilutions of your stock solution directly into the pre-warmed medium (e.g., 1:100, 1:200, 1:500, 1:1000).

    • Crucial Step: Add the stock solution dropwise while gently vortexing or swirling the medium.[8] This avoids rapid solvent exchange that causes precipitation.

    • Visually inspect each dilution immediately for any cloudiness or precipitate.

  • Incubate and Observe: Incubate the dilutions under your exact experimental conditions (e.g., 37°C for 24 hours).[8]

  • Identify Working Concentration: The highest concentration that remains clear after incubation is your maximum working concentration under these conditions. Always include a vehicle control (medium + co-solvent at the same final concentration) in your experiments.

Troubleshooting Workflow: Co-Solvent Method

CoSolventWorkflow start Start: HCP Powder stock Prepare 100 mM Stock in 100% DMSO start->stock test_sol Perform Serial Dilution in Pre-Warmed Aqueous Medium stock->test_sol observe_imm Immediate Observation: Precipitate Formed? test_sol->observe_imm incubate Incubate at Experimental Conditions observe_imm->incubate No fail_imm Issue: Immediate Precipitation (Crashing Out) observe_imm->fail_imm Yes observe_final Final Observation: Precipitate Formed? incubate->observe_final success Success: Max Soluble Concentration Determined observe_final->success No fail_final Issue: Delayed Precipitation observe_final->fail_final Yes solution1 Troubleshoot: 1. Lower Final Concentration 2. Slower, Dropwise Addition 3. Try Different Co-Solvent (e.g., Ethanol) fail_imm->solution1 solution2 Troubleshoot: 1. Lower Final Concentration 2. Check for Temperature/pH Stability fail_final->solution2 solution1->stock solution2->stock

Caption: Troubleshooting workflow for the co-solvent method.

Guide 2: Surfactant-Mediated Solubilization

If co-solvents are insufficient or require unacceptably high concentrations, surfactants can be an excellent alternative. Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[10][11] These micelles have a hydrophobic core and a hydrophilic exterior. The nonpolar HCP can be encapsulated within this core, allowing it to be dispersed in an aqueous solution.[3][12]

Experimental Protocol: Using Surfactants

  • Select a Surfactant: For biological applications, non-ionic surfactants are generally preferred due to their lower toxicity. Common choices include Tween® 20, Tween® 80, or Pluronic® F-68.

  • Prepare Surfactant-Containing Medium: Prepare your experimental buffer or medium containing the surfactant at a concentration above its CMC (typically 0.05-0.1%).

  • Prepare HCP Stock: Create a highly concentrated stock of HCP in a suitable organic solvent (like ethanol or DMSO).

  • Introduce HCP to Medium: While vigorously vortexing the surfactant-containing medium, slowly add the HCP stock solution dropwise. The mechanical energy from vortexing helps facilitate the encapsulation of the drug into the newly forming micelles.

  • Equilibrate: Allow the solution to equilibrate for a period (e.g., 1-2 hours) at the desired temperature.

  • Observe: Visually inspect for any precipitation. A slight haziness may be acceptable and indicative of a micellar solution, but distinct particulates are a sign of failure.

  • Control Experiments: It is critical to run parallel experiments with the surfactant alone (vehicle control) to ensure it does not interfere with your experimental endpoint.

Visualization: Micellar Solubilization

Micelle cluster_micelle Micelle in Aqueous Solution center HCP s1 center->s1 Hydrophobic Core s2 s1->s2 s9 s1->s9 label_hydrophilic Hydrophilic Heads (Blue Circles) s3 s2->s3 s10 s2->s10 s4 s3->s4 s3->s4 s5 s4->s5 s11 s4->s11 s6 s5->s6 s5->s6 s7 s6->s7 s12 s6->s12 s8 s7->s8 s7->s8 s8->s1 s9->s2 s10->s3 s11->s5 s12->s7

Caption: HCP encapsulated within the hydrophobic core of a surfactant micelle.

References

  • Common Name: HEXACHLOROPROPENE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]

  • Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. (2018). MedCrave online. [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (2012). ResearchGate. [Link]

  • Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. (2020). National Institutes of Health (NIH). [Link]

  • Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. (2023). Mary Ann Liebert, Inc., publishers. [Link]

  • Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. (2018). PubMed Central. [Link]

  • How does surfactant affect solubility of relatively non polar substance? (2021). Quora. [Link]

  • Solubility Enhancement Techniques of Poorly Water Soluble Drug. (2015). International Journal of Science and Research (IJSR). [Link]

  • This compound. (n.d.). Wikipedia. [Link]

  • 1,1,1,3,3,3-Hexachloropropane. (n.d.). Wikipedia. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. (2013). ResearchGate. [Link]

  • The role of pH in the organic material solubilization of domestic sludge in anaerobic digestion. (2003). PubMed. [Link]

  • Solubility of Organic Compounds. (2023). University of Toronto. [Link]

  • Bi-Solvent and Co-Solvent Vapor Degreasing. (n.d.). Best Technology. [Link]

  • This compound. (n.d.). PubChem. [Link]

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Minimizing byproduct formation during the synthesis of 1,1,2,2,3,3-Hexachloropropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,1,2,2,3,3-Hexachloropropane (HCP). This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Our goal is to provide actionable, field-proven insights to help you minimize byproduct formation and maximize the yield and purity of your target molecule. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Section 1: Understanding the Synthesis Landscape

The synthesis of the specific isomer this compound (Cl₂HC-CCl₂-CCl₂H) is a nuanced process where control over reaction conditions is paramount to prevent the formation of a complex mixture of byproducts.[1][2] The most effective strategies typically involve the controlled, stepwise chlorination of a less-chlorinated propane precursor.

A common and logical pathway is the free-radical or photochlorination of 1,2,2,3-tetrachloropropane. This precursor provides the correct carbon backbone and initial chlorination pattern, directing subsequent chlorinations to the remaining C-H bonds. However, the energetic nature of chlorination reactions means that several side reactions can compete with the desired transformation.

TCP 1,2,2,3-Tetrachloropropane (Starting Material) PCP Pentachloropropane Isomers (Under-chlorination) TCP->PCP Incomplete Reaction Isomers Other HCP Isomers (Poor Selectivity) TCP->Isomers Non-selective Conditions Cl2 + Cl₂ (Controlled) TCP->Cl2 HCP This compound (Target Product) HeptaCP Heptachloropropane Isomers (Over-chlorination) HCP->HeptaCP Excess Cl₂ / Long Reaction Time HCPropene Hexachloropropene Isomers (Dehydrochlorination) HCP->HCPropene High Temp / Basic Conditions Cl2->HCP Desired Pathway (e.g., UV, 350 nm)

Caption: Primary synthesis route and common byproduct pathways.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My GC-MS analysis shows a significant percentage of heptachloropropane and other over-chlorinated species. What is causing this and how can I fix it?

A1: Over-chlorination is a classic sign that the reaction has proceeded too far or was too aggressive. Free-radical chlorination can be difficult to terminate at the precise desired stage.[3]

  • Probable Cause 1: Incorrect Stoichiometry. An excess of the chlorinating agent (e.g., Cl₂ gas) is the most common culprit. The target product, once formed, can be further chlorinated if sufficient reagent and activation energy are present.

  • Probable Cause 2: Extended Reaction Time. Even with correct stoichiometry, allowing the reaction to run for too long can lead to over-chlorination as the concentration of the starting material diminishes and the product becomes the more likely substrate for chlorination.

  • Solution:

    • Control Reagent Addition: Instead of adding all the chlorinating agent at once, introduce it slowly and substoichiometrically over the course of the reaction.

    • In-Process Monitoring: Remove small aliquots from the reaction mixture at regular intervals (e.g., every 30-60 minutes). Quench and analyze them by GC to track the disappearance of the starting material and the appearance of the product and byproducts. Stop the reaction when the ratio of product to starting material is optimal, before significant over-chlorination begins.

    • Temperature Management: Lowering the reaction temperature can reduce the overall reaction rate, providing a wider window to stop the reaction at the right time.

Q2: My crude product contains various pentachloropropane isomers. How do I drive the reaction to completion without generating other byproducts?

A2: The presence of under-chlorinated species indicates an incomplete reaction. Simply increasing the temperature or reaction time may lead to the over-chlorination issues discussed in Q1.

  • Probable Cause 1: Insufficient Activation. In photochlorination, this can be due to low UV lamp intensity or turbidity in the reaction mixture that blocks light. For thermally initiated reactions, the temperature may be too low.

  • Probable Cause 2: Inefficient Mixing. Poor agitation can create localized zones where the chlorinating agent is depleted, effectively stopping the reaction in parts of the vessel.

  • Probable Cause 3: Radical Inhibitors. Contaminants in the starting materials or solvent can quench the radical chain reaction.

  • Solution:

    • Optimize Initiation: Ensure your UV source is functioning at the correct wavelength and intensity.[4] For thermal methods, incrementally increase the temperature by 5-10 °C.

    • Improve Agitation: Use an appropriate overhead stirrer or a sufficiently large magnetic stir bar to ensure the mixture is homogeneous, especially if bubbling Cl₂ gas through the liquid.

    • Purify Reagents: Ensure starting materials and solvents are purified and dry to remove potential inhibitors. Distillation of the tetrachloropropane precursor is recommended.

Q3: The reaction mixture is turning dark, and I'm getting a low yield of a viscous, tar-like residue. What's happening?

A3: This strongly suggests polymerization. Uncontrolled free-radical reactions can initiate the polymerization of chlorinated alkanes or any potential alkene byproducts.

  • Probable Cause: High Radical Concentration. This can be caused by an excessively high temperature, too much initiator, or high-intensity UV light, leading to a high concentration of radicals that can initiate side reactions.

  • Solution:

    • Reduce Temperature: Operate at the lowest temperature that still allows for a reasonable reaction rate.

    • Use a Radical Inhibitor (in purification): While counterintuitive during the reaction, adding a stabilizer like the monomethyl ether of hydroquinone (MEHQ) after the reaction and before distillation can prevent polymerization during workup and purification.[5]

    • Control Initiator Concentration: If using a chemical initiator instead of UV light, ensure it is added slowly and at the correct catalytic amount.

Q4: I am detecting hexachloropropene in my product mixture. How can I prevent this elimination reaction?

A4: The formation of alkenes points to a dehydrochlorination reaction, where a molecule of HCl is eliminated.

  • Probable Cause 1: High Temperature. Thermal stress is a primary driver for elimination reactions.[6] Temperatures above 150-200°C can significantly increase the rate of dehydrochlorination.

  • Probable Cause 2: Basic Conditions. The presence of a base, even a weak one, will promote E2-type elimination reactions.[6] This can be an issue during workup if an alkaline solution (e.g., sodium bicarbonate) is used improperly.

  • Solution:

    • Strict Temperature Control: Maintain the reaction temperature within the optimal range determined by your process development. Avoid localized overheating by using an oil bath and efficient stirring.

    • Acidic or Neutral Workup: During workup, wash the organic layer with water or a slightly acidic solution (e.g., dilute HCl) to remove any basic impurities before a final water wash. If a neutralizing wash is necessary, use it cautiously at low temperatures and with immediate separation of the layers.

Section 3: Recommended Protocol and Best Practices

This section provides a generalized, self-validating protocol for the photochlorination of 1,2,2,3-tetrachloropropane, designed to minimize byproduct formation.

Experimental Protocol: Photochlorination of 1,2,2,3-Tetrachloropropane
  • Reactor Setup:

    • Equip a three-neck, jacketed glass reactor with an overhead mechanical stirrer, a gas inlet tube (extending below the liquid surface), a condenser connected to a gas scrubber (for excess Cl₂ and HCl), and a temperature probe.

    • Position a UV lamp (e.g., 350 nm) to irradiate the reactor.

    • Circulate coolant through the reactor jacket to maintain the desired temperature.

  • Reagent Preparation:

    • Charge the reactor with purified 1,2,2,3-tetrachloropropane (1.0 eq).

    • Begin stirring and bring the reactor contents to the target temperature (e.g., 35-45 °C).

  • Reaction Execution & Monitoring:

    • Start the UV lamp.

    • Begin a slow, controlled subsurface bubbling of chlorine (Cl₂) gas.

    • Take an initial sample (T=0).

    • Every 60 minutes:

      • Stop the chlorine flow.

      • Withdraw a ~0.5 mL aliquot.

      • Immediately bubble nitrogen through the aliquot to remove dissolved gases.

      • Analyze by GC to determine the relative percentages of starting material, desired product, and key byproducts.

    • Continue the reaction until the GC analysis shows that the concentration of the starting material is low and the formation of heptachloropropane is minimal.

  • Workup and Purification:

    • Stop the chlorine flow and turn off the UV lamp.

    • Purge the reaction mixture with nitrogen for 30 minutes to remove HCl and unreacted chlorine.

    • Wash the crude product with cold water (2x), followed by a wash with a cold, dilute sodium bisulfite solution to remove any remaining chlorine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent (if any) under reduced pressure.

    • Purify the resulting crude oil by vacuum distillation to separate the desired this compound from less and more volatile impurities.

Table 1: Reaction Parameter Guidelines
ParameterOptimal ConditionProblematic Condition & Resulting Byproduct
Temperature 35 - 60 °C> 100 °C (Dehydrochlorination); Too low (Incomplete Reaction)
Cl₂ Stoichiometry 1.8 - 2.1 equivalents> 2.5 equivalents (Over-chlorination)
Reaction Time Monitor by GC (typically 4-12 hours)Too long (Over-chlorination); Too short (Incomplete Reaction)
Initiation UV light (e.g., 350 nm)High-intensity, broad-spectrum light (Polymerization)
Workup pH Neutral to slightly acidicBasic (pH > 8) (Dehydrochlorination)
Workflow Visualization

A Reactor Setup (Jacketed, Stirrer, UV) B Charge Precursor & Set Temperature A->B C Initiate Reaction (UV On, Start Cl₂ Flow) B->C D In-Process Control (GC Aliquot Every 60 min) C->D E Reaction Complete? D->E Analyze Data E->C No F Quench & N₂ Purge E->F Yes G Aqueous Workup (H₂O, NaHSO₃ Washes) F->G H Dry & Concentrate G->H I Vacuum Distillation H->I J Pure 1,1,2,2,3,3-HCP I->J

Caption: Recommended experimental workflow with in-process controls.

Section 4: Frequently Asked Questions (FAQs)

  • What are the primary safety concerns with this synthesis? Both the chlorinated propane reactants/products and the chlorine gas are toxic.[4][7][8] The reaction also produces HCl gas as a byproduct. All work must be conducted in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure a proper gas scrubbing system (e.g., containing a sodium hydroxide solution) is in place to neutralize effluent gases.

  • Can I use a different synthesis method, like telomerization? Telomerization reactions, such as reacting vinylidene chloride with chloroform, are indeed used for synthesizing hexachloropropanes.[9] However, these methods often favor the formation of the 1,1,1,3,3,3-isomer.[10][11] Achieving high selectivity for the 1,1,2,2,3,3-isomer via this route would require significant process optimization and may not be as direct as the controlled chlorination of a C3 precursor.

  • What analytical methods are best for monitoring the reaction? Gas Chromatography (GC) with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the ideal technique. GC-FID provides excellent quantitative data on the relative percentages of different components, while GC-MS allows for the definitive identification of byproduct structures based on their mass spectra and fragmentation patterns.

References

  • Wikipedia. (2023). 1,1,1,3,3,3-Hexachloropropane. Retrieved from Wikipedia. [Link]

  • ResearchGate. (2009). Telomerization of Vinyl Chloride with Chloroform Initiated by Ferrous Chloride-Dimethylacetamide under Ultrasonic Conditions. Retrieved from ResearchGate. [Link]

  • Wikipedia. (2023). Hexachloropropene. Retrieved from Wikipedia. [Link]

  • Wheeler Scientific. (2023). Synthesis of Hexachloropropene from Heptachloropropane and Analysis [Video]. YouTube. [Link]

  • Google Patents. (2015). CN104803821A - Hexachloropropane production method.
  • Wikipedia. (2023). This compound. Retrieved from Wikipedia. [Link]

  • Khan Academy. (2022). Selectivity in Chlorination | Free Radical Reactions | Chemistry [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (2012). Transformation and biodegradation of 1,2,3-trichloropropane (TCP). PubMed Central. [Link]

  • PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]

  • Wessling, R. A. (n.d.). Vinylidene Chloride Polymers. Retrieved from Wiley Online Library. [Link]

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Technical Support Center: GC/MS Analysis of Halogenated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC/MS) analysis of halogenated compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with these analyses. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.

Introduction

Halogenated compounds, prevalent in pharmaceuticals, environmental samples, and industrial chemicals, often present unique challenges in GC/MS analysis. Their diverse chemical properties can lead to issues such as poor peak shape, analyte degradation, and ion source contamination. This guide provides a structured approach to identifying and resolving these problems, grounded in scientific principles and extensive field experience.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during the GC/MS analysis of halogenated compounds. Each issue is broken down by probable causes and actionable solutions.

Problem 1: Poor Peak Shape - Tailing Peaks

Tailing peaks are one of the most frequent issues, particularly for active compounds like halogenated phenols. This phenomenon can compromise both quantification and identification.

Probable Causes & Solutions:

Cause Explanation Solution
Active Sites in the Inlet or Column Polar halogenated compounds can interact with active sites (e.g., silanols) in the inlet liner or the front end of the GC column, leading to secondary interactions and peak tailing.[1][2]1. Use an Ultra Inert Liner: Replace the standard liner with one specifically designed for active compounds.[1] 2. Inlet Maintenance: Regularly clean the inlet and replace the septum and liner.[3] 3. Column Trimming: Clip the front end of the column (approximately 10-20 cm) to remove accumulated active sites.[1]
Ion Source Contamination Halogenated solvents (e.g., dichloromethane) can decompose at high temperatures in the ion source, forming metal halides like ferrous chloride (FeCl2) on the source surfaces.[4][5][6] Analytes can then adsorb to these deposits, causing significant tailing.[4][5][6]1. Clean the Ion Source: A thorough cleaning of the ion source is the most effective solution.[4][5][6] 2. Avoid Halogenated Solvents: If possible, switch to a non-halogenated solvent for sample preparation.[4][5][6] 3. Increase Source Temperature: In some cases, increasing the ion source temperature can minimize analyte adsorption, but this may also increase fragmentation and reduce the molecular ion intensity.[4]
Improper Column Installation Dead volume in the system, often caused by incorrect column installation in the inlet or transfer line, can lead to peak tailing.[7][8]1. Verify Installation Depth: Ensure the column is installed at the correct depth in both the inlet and the MS transfer line according to the manufacturer's instructions.[8] 2. Proper Ferrule Use: Use the correct ferrules and ensure they are properly tightened to avoid leaks and dead volume.[9]

Logical Troubleshooting Workflow for Peak Tailing:

Tailing_Peaks_Troubleshooting start Start: Tailing Peak Observed check_liner Check Inlet Liner Is it an inert type? Is it clean? start->check_liner check_column Column Maintenance Trim the front of the column. check_liner->check_column If tailing persists check_source Inspect & Clean Ion Source Look for discoloration. check_column->check_source If tailing persists check_installation Verify Column Installation Correct depth and ferrule tightness. check_source->check_installation If tailing persists end Resolution: Improved Peak Shape check_installation->end Problem Resolved

Caption: A systematic workflow for troubleshooting tailing peaks.

Problem 2: Poor Sensitivity or No Peaks

A sudden or gradual loss of signal can be alarming. The cause can range from simple sample preparation errors to more complex instrument issues.

Probable Causes & Solutions:

Cause Explanation Solution
Sample Preparation Issues The analyte may not be present at a sufficient concentration, or it may have degraded. For some halogenated compounds, adsorption to glassware can also be an issue.[10]1. Verify Sample Concentration: Prepare a fresh, known concentration standard to confirm instrument performance.[7] 2. Check for Adsorption: Use silanized glassware to minimize the loss of active compounds.[10]
Inlet Discrimination High-boiling halogenated compounds may not be efficiently transferred from the inlet to the column, a phenomenon known as inlet discrimination. This is often exacerbated by an inlet temperature that is too low.[11]1. Optimize Inlet Temperature: Increase the inlet temperature to ensure complete vaporization of all analytes.[11] Be cautious of thermal degradation of labile compounds.[9] 2. Use a Pulsed Pressure Injection: This can help transfer analytes to the column more efficiently.[12]
MS Detector Issues A dirty ion source, a failing electron multiplier, or an air leak in the MS can all lead to a loss of sensitivity.[7][9]1. Perform an MS Tune: The tune report can provide diagnostic information about the health of the MS system.[7] 2. Check for Air Leaks: Look for the characteristic ions of air (m/z 18, 28, 32) in the background spectrum.[13] 3. Clean the Ion Source and Replace Multiplier: If the tune report indicates poor performance and cleaning the source doesn't help, the electron multiplier may need to be replaced.[7]
Problem 3: Unstable Baseline or "Ghost" Peaks

An unstable baseline or the appearance of unexpected peaks can interfere with the detection and integration of target analytes.

Probable Causes & Solutions:

Cause Explanation Solution
Column Bleed At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline.[2]1. Condition the Column: Properly condition the column according to the manufacturer's instructions.[3] 2. Check for Oxygen: Ensure high-purity carrier gas and install an oxygen trap to prevent oxidative damage to the column.[3]
Carryover Contaminants from a previous injection can elute in a subsequent run, appearing as "ghost" peaks.[7]1. Thorough Syringe Cleaning: Ensure the autosampler syringe is adequately rinsed with an appropriate solvent between injections.[8] 2. Bakeout the System: Run a high-temperature blank gradient to "bake out" contaminants from the inlet and column.[3]
Contaminated Carrier Gas Impurities in the carrier gas can lead to a noisy or elevated baseline.[1]1. Use High-Purity Gas: Employ carrier gas with a purity of 99.999% or higher. 2. Install Gas Purifiers: Use traps to remove moisture, oxygen, and hydrocarbons from the gas line.[1]

Frequently Asked Questions (FAQs)

Q1: What are the characteristic fragmentation patterns for halogenated compounds in EI-MS?

A1: Halogenated compounds often exhibit distinct isotopic patterns in their mass spectra due to the natural abundance of halogen isotopes.[14]

  • Chlorine: A compound with one chlorine atom will show an M+ peak and an M+2 peak with a relative intensity ratio of approximately 3:1.[15] For two chlorine atoms, you'll see M+, M+2, and M+4 peaks in a 9:6:1 ratio.[15]

  • Bromine: A compound with one bromine atom will have M+ and M+2 peaks of nearly equal intensity (1:1 ratio).[15] The primary fragmentation pathway is often the loss of a halogen radical.[14]

Q2: How do I choose the right GC column for my halogenated analytes?

A2: The choice of GC column depends on the polarity and volatility of your analytes.

  • For non-polar to moderately polar compounds (e.g., PCBs, organochlorine pesticides): A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, ZB-5MS), is a good starting point.

  • For more polar compounds (e.g., halogenated phenols): A column with a higher phenyl content or a polyethylene glycol (WAX) phase may provide better peak shape and resolution.

  • For complex mixtures: A comprehensive two-dimensional GC (GCxGC) approach can provide the necessary resolving power.[16]

Q3: My halogenated phenols are not showing up in the chromatogram, but other compounds are. What should I do?

A3: This is a common problem and often points to analyte loss due to activity in the system.[10]

  • Check for Activity: The phenolic hydroxyl group is prone to interacting with active sites.

  • Derivatization: Consider derivatizing the phenols to make them less polar and more volatile. This can significantly improve their chromatographic behavior.

  • Inlet and Column Inertness: As detailed in the peak tailing section, ensure you are using an inert flow path.[1]

Q4: Can I use a halogen-specific detector instead of a mass spectrometer?

A4: Yes, detectors like the Electron Capture Detector (ECD) and the Halogen Specific Detector (XSD) are highly sensitive to halogenated compounds.[17][18][19]

  • ECD: Extremely sensitive to electronegative compounds, making it ideal for trace analysis of many halogenated pesticides.[18] However, it is not as selective as a mass spectrometer and can be prone to matrix interferences.[17]

  • XSD: Offers higher selectivity for halogens compared to the ECD.[17] While these detectors are excellent for quantification, a mass spectrometer is necessary for definitive identification based on mass spectra.[20]

Experimental Protocol: Ion Source Cleaning

A contaminated ion source is a frequent culprit in the analysis of halogenated compounds.[4][5][6] Here is a general protocol for cleaning an ion source. Always consult your instrument's manual for specific instructions.

  • Vent the Mass Spectrometer: Follow the manufacturer's procedure to safely bring the MS to atmospheric pressure.

  • Remove the Ion Source: Carefully remove the ion source assembly from the analyzer.

  • Disassemble the Source: Disassemble the ion source components (repeller, ion volume, lenses) on a clean, lint-free surface. Keep track of the order and orientation of each part.

  • Abrasive Cleaning: Create a slurry of aluminum oxide powder and methanol. Using a cotton swab, gently polish the metal surfaces of the source components to remove discoloration and deposits.

  • Sonication: Place the cleaned components in a beaker with methanol and sonicate for 10-15 minutes. Repeat with fresh methanol, followed by sonication in acetone and then hexane to ensure all residues are removed.

  • Drying: Allow the components to air dry completely on a clean surface or in a low-temperature oven.

  • Reassembly and Installation: Carefully reassemble the ion source, ensuring all parts are correctly positioned. Reinstall the source in the mass spectrometer.

  • Pump Down and Bakeout: Pump down the system and perform a system bakeout as recommended by the manufacturer to remove any residual solvents and water.

  • Tuning: Perform an autotune to verify the performance of the cleaned source.

Troubleshooting Logic Diagram:

GCMS_Troubleshooting_Halogenated cluster_symptoms Observed Problem cluster_causes Potential Cause Areas cluster_solutions Corrective Actions Symptom Poor Peak Shape (Tailing/Fronting) Low/No Signal Baseline Issues Retention Time Shifts Causes Sample/Solvent Inlet Column MS Detector Symptom:f0->Causes:f1 Symptom:f0->Causes:f2 Symptom:f0->Causes:f3 Symptom:f1->Causes:f0 Symptom:f1->Causes:f1 Symptom:f1->Causes:f3 Symptom:f2->Causes:f2 Symptom:f3->Causes:f1 Solutions Check Sample Prep/Concentration Use Inert Liner & Trim Column Clean Inlet & Ion Source Check for Leaks & Tune MS Causes:f0->Solutions:f0 Causes:f1->Solutions:f1 Causes:f1->Solutions:f2 Causes:f2->Solutions:f1 Causes:f3->Solutions:f2 Causes:f3->Solutions:f3

Caption: Relationship between common problems, their causes, and solutions.

References

  • Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • Brocks, J. J., & Hope, J. M. (2013). Tailing of Chromatographic Peaks in GC–MS Caused by Interaction of Halogenated Solvents with the Ion Source. Journal of Chromatographic Science, 52(6), 508–514. [Link]

  • Scribd. (n.d.). GCMS Troubleshooting Booklet. [Link]

  • ASTM International. (2022). D6806 Standard Practice for Analysis of Halogenated Organic Solvents and Their Admixtures by Gas Chromatography. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. [Link]

  • Phenomenex. (2014). GC Troubleshooting Guide. [Link]

  • Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS [Video]. YouTube. [Link]

  • Reddit. (2024, May 21). Troubleshooting halogenated phenols and anisoles in GC-MS. r/analyticalchemistry. [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]

  • Semantic Scholar. (n.d.). Tailing of chromatographic peaks in GC-MS caused by interaction of halogenated solvents with the ion source. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]

  • ASTM International. (2025, August 15). D4755 Standard Test Method for Free Halogens in Halogenated Organic Solvents and Their Admixtures. [Link]

  • LCGC. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

  • ResearchGate. (2025, August 8). (PDF) Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source. [Link]

  • Royal Society of Chemistry. (2019). How Do I Troubleshoot a Problem on My GC-MS?. In Gas Chromatography-Mass Spectrometry. [Link]

  • ASTM International. (2017, August 17). D3447 Standard Test Method for Purity of Halogenated Organic Solvents (Withdrawn 2004). [Link]

  • iTeh Standards. (n.d.). ASTM D4755-95(2004) - Standard Test Method for Free Halogens in Halogenated Organic Solvents and. [Link]

  • ASTM International. (2020, April 1). Free Halogens in Halogenated Organic Solvents and Their Admixtures. [Link]

  • Nilsson, S., Kemi, C., & Lund, U. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Environmental Science and Pollution Research, 25(10), 9993–10001. [Link]

  • Agilent. (2024, November 21). GC and GC/MS Frequently Asked Questions. [Link]

  • ResearchGate. (2025, August 6). (PDF) Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. [Link]

  • Restek. (n.d.). Bulletin 792C Packed Column GC Troubleshooting Guide: How to Locate Problems and Solve Them. [Link]

  • Agilent. (2022, November 9). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. [Link]

  • Phenomenex. (2016, March 1). Technical Tip: Early Eluting Peak Shape. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020, October 1). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. [Link]

  • SpringerLink. (2015, July 29). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. [Link]

  • SciSpace. (2013, June 18). Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source. [Link]

  • ADKL Labs. (2021, January 16). What is GC inlet discrimination?. [Link]

  • Davidson Analytical Services. (n.d.). Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. [Link]

  • GL Sciences. (n.d.). 1. How to Obtain Good Peak Shapes. [Link]

  • Royal Society of Chemistry. (n.d.). EPA Method 525.3. [Link]

  • Thermo Fisher Scientific. (2023, June 26). Ion Source Fundamentals for Liquid Chromatography and Gas Chromatography - Mass Spectrometry [Video]. YouTube. [Link]

  • Agilent. (n.d.). What are the common contaminants in my GCMS. [Link]

  • Agilent. (n.d.). GC Troubleshooting. [Link]

  • U.S. Environmental Protection Agency. (2025, April 30). EPA Method 8260D (SW-846): Volatile Organic Compounds by Gas Chromatography-Mass Spectrometry (GC/MS). [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Method 8260C (SW-846): Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

Sources

Technical Support Center: Optimizing Nucleophilic Substitution on 1,1,2,2,3,3-Hexachloropropane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for reactions involving 1,1,2,2,3,3-hexachloropropane. As a highly chlorinated aliphatic compound, this compound (HCCP) presents unique challenges and opportunities for synthetic chemists.[1] Its structure, with two chlorine atoms on each carbon, leads to significant steric hindrance and high potential for competing elimination reactions.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of performing nucleophilic substitution on this substrate. We will delve into the mechanistic underpinnings, provide actionable troubleshooting advice, and offer detailed protocols to help you achieve your desired synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity of this compound and the general principles for designing a successful substitution reaction.

Q1: What is the expected reactivity of this compound in nucleophilic substitution?

A1: The reactivity of this compound is dominated by two competing factors: steric hindrance and the acidity of its protons.

  • Steric Hindrance: The presence of six bulky chlorine atoms significantly shields the carbon backbone from nucleophilic attack.[1] This makes a direct backside attack, characteristic of a bimolecular (S(_N)2) mechanism, extremely difficult.[3]

  • Acidity: The strong electron-withdrawing effect of the chlorine atoms makes the two protons on the terminal carbons (C1 and C3) relatively acidic. This greatly favors a base-induced elimination (E2) mechanism, where a base abstracts a proton and a chloride ion is expelled to form a double bond.

Consequently, under many standard nucleophilic substitution conditions, the primary products are often isomers of tetrachloropropene resulting from dehydrochlorination, rather than the desired substitution product.[4][5] Achieving substitution requires carefully selected conditions that favor the S(_N)2 pathway while minimizing the E2 pathway. S(_N)1 reactions are highly unlikely due to the instability of the resulting carbocation.[6]

Q2: What is the primary competing reaction and how can it be identified?

A2: The primary competing reaction is dehydrochlorination (an elimination reaction), which yields tetrachloropropene isomers.[5][7] This is especially prevalent when using nucleophiles that are also strong bases (e.g., alkoxides, hydroxides).

The reaction can be monitored using Gas Chromatography-Mass Spectrometry (GC-MS).[8][9] You can confirm the outcome by observing:

  • Disappearance of the starting material peak: this compound (m/z ~250.8 g/mol ).[10]

  • Appearance of the desired substitution product peak: The mass will depend on the nucleophile used (e.g., M + OCH(_3) - Cl).

  • Appearance of the undesired elimination product peak: Tetrachloropropene (m/z ~180 g/mol ).

Q3: How should I select an appropriate nucleophile for this substrate?

A3: The ideal nucleophile should have high nucleophilicity but relatively low basicity to favor substitution over elimination.

  • Good Candidates: Soft, polarizable nucleophiles are preferred. Examples include iodide (I

    
    ), bromide (Br
    
    
    
    ), thiols (RS
    
    
    ), and cyanide (CN
    
    
    ).[11] These nucleophiles are effective at attacking carbon centers even with some steric hindrance.
  • Challenging Nucleophiles: Hard, strong bases like hydroxides (OHngcontent-ng-c1597341111="" _nghost-ng-c486979765="" class="inline ng-star-inserted">

    
    ), alkoxides (RO
    
    
    
    ), and amides (R(_2)N
    
    
    ) will strongly favor elimination. If these nucleophiles are required, reaction conditions must be meticulously optimized (e.g., low temperatures) to suppress the E2 pathway.
Nucleophile Type Example Nucleophilicity Basicity Likely Primary Reaction
Halide IonsI

, Br

HighVery LowSubstitution (S(_N)2)
Sulfur NucleophilesRS

HighModerateSubstitution (S(_N)2)
CyanideCN

HighModerateSubstitution (S(_N)2)
AminesRNH(_2)ModerateModerateMixture/Slow Reaction
Alkoxides/HydroxidesRO

, OH

HighHighElimination (E2)
Q4: What is the role of the solvent?

A4: The solvent plays a critical role in mediating the reactivity of the nucleophile and influencing the reaction pathway.[12]

  • Polar Aprotic Solvents (Recommended): Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile are highly recommended.[12] They effectively solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "bare" and highly reactive. This enhances its nucleophilicity without significantly increasing its basicity, tipping the balance in favor of the S(_N)2 reaction.[13]

  • Polar Protic Solvents (Use with Caution): Solvents like water, methanol, and ethanol can hydrogen-bond with the nucleophile, creating a solvent "cage" that blunts its reactivity.[12] This can slow down the desired S(_N)2 reaction significantly. For strongly basic nucleophiles, these solvents can sometimes favor substitution over elimination, but the overall reaction rate may be impractically low.

Q5: How can I monitor the reaction progress effectively?

A5: Due to the volatile nature of the substrate and potential products, the most reliable monitoring techniques are Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).

  • TLC: Useful for a quick check on the consumption of the starting material, especially if the product has a different polarity. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically required.

  • GC-MS/GC-FID: This is the gold standard.[8][14] A small aliquot of the reaction mixture can be quenched, diluted, and injected. This allows for:

    • Quantification: Tracking the disappearance of the starting material and the appearance of products.

    • Identification: Using MS to confirm the mass of the products, definitively distinguishing between substitution and elimination.[9]

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the optimization of nucleophilic substitution on this compound.

Problem 1: Low or no conversion of starting material.
Probable Cause Explanation Suggested Solution
Insufficient Temperature The high steric hindrance requires significant activation energy to overcome. The reaction may be kinetically slow at room temperature.Gradually increase the reaction temperature in 10-20°C increments. Monitor for the appearance of elimination byproducts, as higher temperatures can also favor elimination.
Poor Nucleophile The chosen nucleophile may be too weak or sterically hindered itself to attack the substrate effectively.Switch to a stronger, less hindered nucleophile (e.g., from Cl

to I

). Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the solubility and reactivity of the nucleophile in the organic phase.[7]
Incorrect Solvent A protic solvent may be deactivating the nucleophile through hydrogen bonding.[12]Switch to a polar aprotic solvent like DMF or DMSO to enhance nucleophile reactivity.

Decision Workflow for Low Conversion

start Low/No Conversion Detected by GC-MS check_temp Is reaction temperature > 80°C? start->check_temp increase_temp Increase temperature to 80-120°C. Monitor reaction. check_temp->increase_temp No check_nuc Is nucleophile strong and non-basic? (e.g., I-, RS-) check_temp->check_nuc Yes increase_temp->start Still low conversion change_nuc Switch to a stronger nucleophile. Consider phase-transfer catalyst. check_nuc->change_nuc No check_solvent Is solvent polar aprotic? (e.g., DMF, DMSO) check_nuc->check_solvent Yes change_nuc->start Re-run reaction change_solvent Switch to a polar aprotic solvent. check_solvent->change_solvent No end Re-evaluate synthetic strategy. Consult literature for alternative routes. check_solvent->end Yes change_solvent->start Re-run reaction reactant This compound + Nucleophile (Nu:⁻) sub_product Substitution Product (SN2 Pathway) reactant->sub_product Favored by: - High Nucleophilicity - Low Basicity - Low Temperature - Polar Aprotic Solvent elim_product Elimination Product (Tetrachloropropene) (E2 Pathway) reactant->elim_product Favored by: - High Basicity - High Temperature - Steric Hindrance

Caption: Competing SN2 vs. E2 pathways.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol provides a starting point for optimization. Caution: this compound is harmful and should be handled in a fume hood with appropriate personal protective equipment. [10]

  • Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Add dry, polar aprotic solvent (e.g., DMF, 20 mL per gram of substrate).

  • Nucleophile Addition: Add the chosen nucleophile (1.1 - 1.5 eq). If the nucleophile is a solid, dissolve it in a minimal amount of solvent before adding. For highly reactive nucleophiles, consider cooling the flask in an ice bath before addition.

  • Reaction: Heat the reaction mixture to the desired temperature (start with 60-80°C).

  • Monitoring: After 1 hour, and every 2-4 hours thereafter, withdraw a small aliquot (~0.1 mL). Quench the aliquot with water (1 mL) and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 1 mL). Analyze the organic layer by GC-MS to determine the ratio of starting material, substitution product, and elimination product.

  • Workup: Once the reaction is complete (as determined by GC-MS), cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract several times with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography or distillation as appropriate.

Experimental Workflow Diagram

cluster_prep 1. Reaction Setup cluster_run 2. Reaction & Monitoring cluster_finish 3. Workup & Purification a Dry glassware under inert atmosphere (N2) b Add Substrate (HCCP) and Solvent (DMF) a->b c Add Nucleophile b->c d Heat to target temperature (e.g., 80°C) c->d e Withdraw aliquot for GC-MS analysis d->e f Analyze for product ratio (Substitution vs. Elimination) e->f g Continue heating or adjust conditions f->g g->d h Cool and quench reaction with water g->h Reaction Complete i Liquid-Liquid Extraction h->i j Dry, filter, and concentrate organic phase i->j k Purify product (Chromatography/Distillation) j->k

Sources

Technical Support Center: Decontamination of 1,1,2,2,3,3-Hexachloropropane Spills

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, in-depth technical procedures and troubleshooting advice for managing spills of 1,1,2,2,3,3-Hexachloropropane in a laboratory setting. It is designed for researchers, scientists, and drug development professionals who require not just procedural steps, but a deeper understanding of the causality behind these experimental choices. Our protocols are designed as self-validating systems to ensure scientific integrity and personnel safety.

I. Understanding the Hazard: this compound

This compound is a dense, colorless to pale yellow liquid, classified as a chlorinated hydrocarbon.[1] Its high stability and low volatility contribute to its persistence in the environment.[1] The primary hazards associated with this compound are:

  • Toxicity: Harmful if swallowed and may cause harm to the liver.[2]

  • Irritation: Causes skin and serious eye irritation.[2]

A thorough understanding of these hazards is critical for implementing appropriate safety and decontamination procedures.

II. Immediate Actions in the Event of a Spill

The first moments following a spill are critical for mitigating exposure and spread. The following workflow outlines the immediate steps to be taken.

spill Spill Occurs alert Alert Personnel & Evacuate Immediate Area spill->alert assess Assess the Spill (Volume, Location, Ventilation) alert->assess small_spill Small, Manageable Spill assess->small_spill Minor large_spill Large or Unmanageable Spill assess->large_spill Major cleanup Proceed to Cleanup Protocol small_spill->cleanup evacuate_lab Evacuate Laboratory large_spill->evacuate_lab call_ehs Contact EH&S/Emergency Services evacuate_lab->call_ehs

Caption: Immediate response workflow for a this compound spill.

III. Spill Decontamination Protocol: A Step-by-Step Guide

This protocol is intended for small, manageable spills that can be handled by trained laboratory personnel.

1. Personal Protective Equipment (PPE):

Before initiating cleanup, don the following PPE:

  • Gloves: Nitrile gloves are a common choice in laboratories, but for chlorinated solvents, it is advisable to use gloves with a higher level of protection, such as Viton® or laminate film gloves. Always check the manufacturer's compatibility chart.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Lab Coat: A long-sleeved lab coat, preferably one with chemical resistance.

  • Respiratory Protection: If the spill is in a poorly ventilated area or if there is a risk of aerosolization, a respirator with an organic vapor cartridge is necessary.

2. Spill Containment:

  • Isolate the Spill: Prevent the spread of the liquid by creating a dike around the spill using an inert absorbent material.[3]

  • Ventilation: If it is safe to do so, increase ventilation in the area by opening a fume hood sash. Avoid creating strong air currents that could cause vapors to spread.

3. Absorption of the Spilled Material:

  • Apply Absorbent: Gently cover the spill with an absorbent material such as vermiculite, clay-based kitty litter, or a commercial spill pillow.[3][4] Work from the outside of the spill inwards to prevent spreading.

  • Avoid Reactive Absorbents: Do not use combustible materials like paper towels as the primary absorbent for large spills.

4. Decontamination of Surfaces:

  • Initial Cleaning: Once the bulk of the spill is absorbed, the affected surfaces must be decontaminated. The most common and effective method for chemical decontamination is to thoroughly wipe down surfaces with soap and water using disposable towels.[5]

  • Solvent Rinse: For stubborn residues on non-sensitive surfaces, a subsequent rinse with a less hazardous solvent in which this compound is soluble, such as ethanol or isopropanol, can be effective. This should be done with caution and in a well-ventilated area.

  • Final Cleaning: A final wash with soap and water is recommended to remove any remaining solvent.

5. Waste Disposal:

  • Collect Waste: Carefully scoop the absorbed material and any contaminated cleaning supplies into a designated hazardous waste container.[6]

  • Container Selection: Use a container that is chemically resistant to chlorinated hydrocarbons. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."

  • Regulatory Compliance: All waste generated from the spill cleanup is considered hazardous waste. It must be disposed of in accordance with EPA regulations and your institution's specific hazardous waste management program.[7]

IV. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the decontamination process.

Q: What if the spill occurs inside a fume hood?

A: A spill inside a fume hood is the ideal scenario as it is already in a ventilated, contained space. Keep the fume hood running. Proceed with the standard cleanup protocol within the confines of the hood. Be mindful of reaching into the hood and ensure your PPE provides adequate protection.

Q: The spill has contaminated a sensitive piece of electronic equipment. What should I do?

A: Do not use liquids for decontamination. First, power down and unplug the equipment. If possible, safely remove any visible droplets with a non-reactive tool and absorbent material. Then, allow the equipment to ventilate in a designated, safe area. Consult the equipment manufacturer's guidelines for further cleaning instructions. A gentle wipe with a cloth lightly dampened with a compatible solvent may be possible for external surfaces, but extreme caution must be exercised to avoid damage to electronic components.

Q: I can still smell the chemical after cleaning up the spill. What does this mean?

A: A lingering odor may indicate that the decontamination was not complete or that vapors have been absorbed by porous materials in the lab. Re-clean the affected area, paying close attention to any cracks or crevices. Increase ventilation to the area. If the odor persists, contact your institution's Environmental Health and Safety (EH&S) department for air quality testing.

Q: What materials should I avoid using for cleanup and storage?

A: Avoid using tools or containers made from materials that are not chemically resistant to chlorinated solvents. Some plastics may degrade upon contact. Refer to a chemical compatibility chart for specific materials. Generally, glass, HDPE, and stainless steel are good choices for tools and temporary waste storage.

MaterialCompatibility with Chlorinated Solvents
GlassExcellent
HDPEGood
Stainless SteelGood
LDPEFair to Poor
PolystyrenePoor

This table is a general guide. Always consult a detailed chemical compatibility chart for your specific materials.

V. Logical Relationships in Spill Management

The following diagram illustrates the critical relationships between hazard identification, procedural execution, and regulatory compliance in the context of a chemical spill.

hazard_id Hazard Identification (Toxicity, Irritation) ppe_selection Appropriate PPE Selection hazard_id->ppe_selection decon Decontamination Protocol hazard_id->decon containment Containment & Absorption Procedures ppe_selection->containment personnel_safety Personnel Safety ppe_selection->personnel_safety containment->decon waste_management Waste Management & Disposal decon->waste_management regulatory_compliance Regulatory Compliance (EPA, OSHA) waste_management->regulatory_compliance regulatory_compliance->personnel_safety

Caption: Interconnectivity of key elements in chemical spill management.

VI. References

  • 8 Steps to Handling a Lab Chemical Spill (2023, May 5). InSciTe. Retrieved from [Link]

  • How to Handle Chemical Spills in Laboratories (2015, February 17). UC San Diego Blink. Retrieved from [Link]

  • 8 Steps to Handling Chemical Spills in the Lab (2022, July 10). SEPS Services. Retrieved from [Link]

  • Guide for Chemical Spill Response. American Chemical Society. Retrieved from [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee Knoxville. Retrieved from [Link]

  • How Do You Respond To Chemical Spills In A Laboratory? (2025, August 13). Chemistry For Everyone. Retrieved from [Link]

  • How Should Spill Cleaning Materials Be Discarded? (2024, June 5). Ryze Chemie. Retrieved from [Link]

  • ATMP MB-13-07 - Handling Spills of Biohazardous Materials (2023, November 3). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Decontamination of Laboratory Equipment. The University of British Columbia. Retrieved from [Link]

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Technical Support Center: Long-Term Storage of 1,1,2,2,3,3-Hexachloropropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scientists and researchers utilizing 1,1,2,2,3,3-Hexachloropropane (HCP). This guide provides in-depth, experience-based answers and troubleshooting protocols to ensure the long-term stability and integrity of your HCP samples. Maintaining the purity of this reagent is critical for reproducible and accurate experimental outcomes.

Section 1: Understanding the Stability of this compound

This section addresses the fundamental chemical properties of HCP that influence its stability during storage.

Q1: What is this compound and why is its stability a concern?

A1: this compound (CAS RN 15600-01-8) is a dense, colorless to pale yellow liquid, and a fully chlorinated derivative of propane.[1][2][3] Its high degree of chlorination makes it a useful intermediate in chemical synthesis.[1] However, like many chlorinated hydrocarbons, it is susceptible to degradation over time, which can introduce impurities into your experiments, leading to inaccurate results and potential safety hazards.[4]

Q2: What are the primary chemical degradation pathways for HCP?

A2: The most significant degradation pathway for HCP and similar chlorinated alkanes is dehydrochlorination . This is an elimination reaction where a hydrogen atom and an adjacent chlorine atom are removed from the molecule, forming an alkene (in this case, a pentachloropropene isomer) and releasing hydrochloric acid (HCl).[5][6] This process can be catalyzed by heat, light (UV radiation), and the presence of certain metals or basic impurities. The generation of HCl is particularly problematic as it can autocatalyze further degradation, leading to a rapid decline in purity.

Q3: What external factors accelerate the degradation of HCP?

A3: Several environmental factors can significantly accelerate the breakdown of HCP:

  • Elevated Temperatures: Heat provides the activation energy needed for dehydrochlorination. Storage in areas exposed to heat sources or direct sunlight should be strictly avoided.[7]

  • Light Exposure: UV light can initiate free-radical chain reactions that lead to the decomposition of chlorinated solvents.[4]

  • Presence of Moisture: Water can facilitate hydrolysis reactions, although dehydrochlorination is typically the more dominant pathway. The presence of water can also contribute to the corrosion of metal containers, introducing catalytic metal ions.

  • Contact with Incompatible Materials: Certain materials can catalyze degradation. These include:

    • Metals: Aluminum, zinc, and iron can promote decomposition.[8]

    • Strong Bases: Caustics and amines can actively promote dehydrochlorination.[9]

    • Certain Plastics and Rubbers: Some polymers may be attacked by chlorinated hydrocarbons or may leach plasticizers that can contaminate the sample.[10][11]

Section 2: Recommended Long-Term Storage Protocols

Adhering to proper storage protocols is the most effective way to prevent degradation.

Q4: What is the ideal container for storing HCP long-term?

A4: The best choice is a Type 1 borosilicate amber glass bottle with a PTFE-lined cap .

  • Amber Glass: This protects the compound from UV light, mitigating light-induced degradation.[7]

  • Borosilicate Glass (Type 1): This type of glass is highly resistant to chemical attack and minimizes the leaching of alkali ions that could promote degradation.

  • PTFE-Lined Cap: Polytetrafluoroethylene (PTFE) is extremely inert to chlorinated hydrocarbons and provides an excellent vapor-tight seal, preventing moisture ingress and loss of product.[11] Avoid caps with rubber or paper liners, as these can be degraded by HCP.

Q5: What are the optimal temperature and atmospheric conditions for storage?

A5: HCP should be stored in a cool, dry, dark, and well-ventilated area.[7]

  • Temperature: Store between 2°C and 8°C in a refrigerator designed for chemical storage (i.e., spark-proof).[7] Do not freeze the compound.

  • Atmosphere: For maximum stability, consider blanketing the headspace of the container with an inert gas like argon or nitrogen . This displaces oxygen and moisture, further inhibiting oxidative and hydrolytic degradation pathways.

Q6: Should I add a stabilizer to my HCP sample?

A6: For long-term storage (>1 year), adding a stabilizer is a prudent measure. Chlorinated solvents are often stabilized with compounds that act as acid scavengers or free-radical inhibitors.[4][12]

  • Common Stabilizers: Small amounts (ppm levels) of compounds like amylene, cyclohexane, or butylated hydroxytoluene (BHT) can be effective.[4] For scavenging HCl, weak bases or epoxides are sometimes used in commercial formulations.

  • Consideration: Be aware that any stabilizer added is technically an impurity. You must ensure that the chosen stabilizer will not interfere with your downstream applications. For example, BHT can interfere with methods using UV detection.[4]

Table 1: Summary of Recommended Storage Conditions for this compound
ParameterRecommendationRationale
Container Borosilicate Amber Glass BottlePrevents UV degradation; chemically inert.
Cap PTFE-Lined Screw CapProvides chemical resistance and a tight seal.
Temperature 2°C – 8°C (Refrigerated)Slows the rate of chemical decomposition.[7]
Atmosphere Inert Gas (Argon/Nitrogen) HeadspaceDisplaces oxygen and moisture to prevent oxidation/hydrolysis.
Location Dark, well-ventilated chemical storage cabinetProtects from light and ensures safe containment of vapors.[13]
Stabilizer Optional (e.g., amylene at ~100 ppm)Scavenges free radicals and neutralizes acid formation.[4]

Section 3: Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides answers to common problems encountered during the storage and use of HCP.

Q7: I opened my bottle of HCP and it has a sharp, acidic smell. What happened?

A7: A sharp, acidic odor is a strong indicator of dehydrochlorination and the formation of hydrochloric acid (HCl). This suggests that the compound has begun to decompose. You can confirm the presence of acid by carefully wafting the vapor or by using a damp strip of blue litmus paper, which will turn red in the presence of acid vapors. The material should be handled in a fume hood, and its purity should be verified analytically before use.

Q8: My previously colorless HCP solution now has a yellow or brownish tint. Is it still usable?

A8: Discoloration is a visual sign of degradation.[2] The color often results from the formation of conjugated alkene systems or other polymeric byproducts, which absorb visible light. While the compound may still be predominantly HCP, it is no longer pure. The suitability for use depends entirely on the tolerance of your specific application to these impurities. An analytical purity assessment is mandatory.

Q9: My GC/MS analysis shows a lower-than-expected purity and new, unidentified peaks. How do I confirm degradation?

A9: The appearance of new peaks, especially those at earlier retention times (indicating more volatile compounds), is a classic sign of degradation. The primary degradation product to look for would be pentachloropropene isomers (C₃HCl₅). Compare the mass spectrum of the new peaks to library data for these compounds. A decrease in the area percent of the main HCP peak confirms a loss of purity.

Diagram 1: Troubleshooting Workflow for Suspected HCP Degradation

This decision tree outlines the steps to take when you suspect your stored HCP has degraded.

HCP_Troubleshooting_Workflow start Suspected HCP Degradation observe Visual & Olfactory Inspection (Color, Odor) start->observe test_ph Test for Acidity (e.g., Litmus Paper) observe->test_ph Color/Odor Change Noted analyze Perform Chemical Analysis (GC-MS Recommended) observe->analyze No Obvious Change test_ph->analyze Positive or Negative confirm Degradation Confirmed (Impurities Detected, Purity Loss) analyze->confirm Results show >2% impurity no_confirm No Significant Degradation (Purity within Spec) analyze->no_confirm Results show <2% impurity action Decision Point: Usability confirm->action proceed Proceed with Experiment no_confirm->proceed re_purify Action: Re-purify (e.g., Distillation) Use Caution action->re_purify High-value sample, expertise available dispose Action: Dispose as Chlorinated Waste action->dispose Purity critical, re-purification not feasible use_as_is Action: Use with Caution (If application tolerates impurities) action->use_as_is Non-critical application

Caption: A workflow for identifying and addressing HCP degradation.

Section 4: Analytical Methods for Quality Control

Regularly assessing the purity of your HCP stock is crucial for maintaining experimental integrity.

Protocol: Purity Assessment by Gas Chromatography (GC)

This protocol provides a general method for determining the purity of this compound. Instrument conditions may need to be optimized for your specific system.

Objective: To quantify the purity of an HCP sample and identify potential degradation products.

Materials:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).

  • Capillary Column suitable for halogenated compounds (e.g., DB-5ms, DB-624).

  • High-purity solvent for dilution (e.g., Hexane or Acetonitrile, HPLC grade).[14]

  • Volumetric flasks and micropipettes.

  • Vials for autosampler.

Procedure:

  • Sample Preparation: a. Prepare a stock solution by accurately weighing ~50 mg of the HCP sample into a 10 mL volumetric flask. b. Dilute to volume with the chosen solvent (e.g., Hexane). This creates a ~5 mg/mL solution. c. Prepare a working sample by performing a 1:100 dilution of the stock solution into a new volumetric flask (final concentration ~50 µg/mL). d. Transfer the final dilution to an autosampler vial.

  • Instrumental Parameters (Example):

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: 15°C/min to 240°C.

      • Hold: Hold at 240°C for 5 minutes.

    • Detector (FID): Temperature: 280°C

  • Data Analysis: a. Integrate all peaks in the resulting chromatogram. b. Calculate the purity using the area percent method: Purity (%) = (Area of HCP Peak / Total Area of All Peaks) x 100 c. If using GC-MS, identify impurity peaks by comparing their mass spectra against a spectral library (e.g., NIST). Look for masses corresponding to pentachloropropene and other potential fragments.

References

  • Chlorinated Solvents and Solvent Stabilizers. (2020). Taylor & Francis eBooks. [Link]

  • Chlorinated solvents. (n.d.). SAFECHEM Europe GmbH. [Link]

  • Chemical Compatibility Chart. (n.d.). Industrial Specialties Mfg. [Link]

  • Levine, A. A., & Cass, O. W. (1938). U.S. Patent No. 2,125,381. U.S.
  • Dinley, C. P. (1937). U.S. Patent No. 2,096,735. U.S.
  • Chemical Compatibility Table. (n.d.). University of California, Berkeley. [Link]

  • Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. (n.d.). University College Cork. [Link]

  • Chemical Resistance Guide. (n.d.). Chemline Plastics. [Link]

  • This compound. (2025, September 14). In Wikipedia. [Link]

  • Prospects for Remediation of 1,2,3-Trichloropropane by Natural and Engineered Abiotic Degradation Reactions. (2010). ResearchGate. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Tung, H., & Miller, R. (2014). W.O. Patent No. 2014/130436 A1.
  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews. [https://www.st-andrews.ac.uk/media/environmental-health-and-safety-services/ehs-documents/guidance/chemistry/Guidance on Safe Storage of Chemicals in Laboratories.pdf]([Link] on Safe Storage of Chemicals in Laboratories.pdf)

  • Chemical Compatibility Chart. (n.d.). California State University, Monterey Bay. [Link]

  • Dehydrochlorination of 1,1,1,3,3-Pentachlopropane Promoted by Fluoride. (2025). ResearchGate. [Link]

  • Strathmann, T. J., & Arnold, W. A. (2010). Degradation of 1,2,3-trichloropropane (TCP): hydrolysis, elimination, and reduction by iron and zinc. Environmental Science & Technology, 44(2), 787-793. [Link]

  • Wise, R., et al. (1989). Hexachloroethane Purity and Assay in Smoke Mix by High Pressure Liquid Chromatography. Defense Technical Information Center. [Link]

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Technical Support Center: Enhancing Selectivity in Photochlorination for Hexachloropropane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of hexachloropropane via photochlorination. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we delve into the nuances of controlling this free-radical chain reaction to maximize the yield and purity of the desired hexachloropropane product. This resource provides in-depth troubleshooting guides and frequently asked questions to address the practical challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of propane photochlorination?

The photochlorination of propane proceeds through a free-radical chain reaction, which is divided into three main stages:

  • Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) by ultraviolet (UV) light, generating two highly reactive chlorine radicals (Cl•).[1][2]

  • Propagation: A chlorine radical abstracts a hydrogen atom from a propane molecule to form hydrogen chloride (HCl) and a propyl radical. This propyl radical then reacts with another chlorine molecule to produce a chloropropane and a new chlorine radical, which continues the chain reaction.[3][4]

  • Termination: The chain reaction ceases when two radicals combine. This can happen in several ways, such as the recombination of two chlorine radicals to form Cl₂, or a propyl radical and a chlorine radical combining.[2]

Q2: Why is controlling selectivity in the photochlorination of propane to hexachloropropane so challenging?

The primary challenge lies in the indiscriminate nature of the chlorine radical.[1] Propane has two types of hydrogen atoms: primary (on the terminal carbons) and secondary (on the central carbon). The secondary C-H bonds are slightly weaker, making them more susceptible to abstraction by a chlorine radical.[5][6][7] As the reaction progresses and mono-, di-, and tri-chlorinated propanes are formed, the number of possible isomers for subsequent chlorination steps increases significantly, leading to a complex mixture of products.[8][9] Achieving exhaustive chlorination to hexachloropropane without significant formation of under-chlorinated byproducts requires careful control of reaction parameters.

Q3: What are the primary byproducts I should expect?

During the synthesis of hexachloropropane, you will inevitably generate a range of less-chlorinated propanes. The most common byproducts include a mixture of isomeric pentachloropropanes, tetrachloropropanes, and trichloropropanes.[8] The specific isomer distribution will depend on your reaction conditions. For instance, at the dichlorination stage, you can expect isomers such as 1,1-dichloropropane, 1,2-dichloropropane, 1,3-dichloropropane, and 2,2-dichloropropane.[9][10]

Q4: What analytical techniques are recommended for monitoring the reaction progress and product purity?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique for this application.[11][12][13] It allows for the separation and identification of the various chlorinated propane isomers based on their retention times and mass spectra. For quantitative analysis, it is crucial to use appropriate calibration standards for the different chlorinated propanes to ensure accurate determination of product purity and byproduct distribution.[11][14][15]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low Yield of Hexachloropropane and Predominance of Under-Chlorinated Products

Question: My reaction seems to stop at tetra- or pentachloropropanes, and I'm struggling to push it to the desired hexachloropropane. What factors should I investigate?

Answer: This is a common challenge in exhaustive chlorination. Several factors can contribute to incomplete reaction:

Potential Causes & Solutions:

  • Insufficient Chlorine Supply: The molar ratio of chlorine to propane is a critical parameter. For exhaustive chlorination, a significant excess of chlorine is required.

    • Protocol: Ensure a continuous and controlled feed of chlorine gas into the reaction mixture. Monitor the chlorine concentration in the off-gas to ensure it is in excess. A patent for a continuous process suggests using 2 to 7 moles of chlorine per mole of propane.[16]

  • Inadequate Light Exposure (Photon Flux): As the reaction mixture becomes more chlorinated, its viscosity and density increase, which can impede light penetration.

    • Protocol:

      • Ensure vigorous stirring to bring all molecules into the illuminated zone.

      • Consider using a more powerful UV lamp or a reactor design that maximizes the surface area exposed to light, such as a falling film or microreactor.

      • The reaction is initiated by UV light, so ensuring sufficient and consistent irradiation is key.

  • Low Reaction Temperature: While lower temperatures can sometimes favor selectivity in the initial chlorination steps, they can also decrease the overall reaction rate, preventing the reaction from going to completion.

    • Protocol: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). Monitor the product distribution at each temperature to find the optimal balance between reaction rate and selectivity. Be cautious, as higher temperatures can also lead to unwanted side reactions like cracking.

  • Inhibition by Hydrogen Chloride (HCl): High concentrations of dissolved HCl, a byproduct of the reaction, can potentially interfere with the radical chain reaction.

    • Protocol: Implement an efficient system for removing HCl from the reaction mixture as it is formed. This can be achieved by sparging an inert gas, such as nitrogen, through the reactor or by conducting the reaction under reduced pressure.

Data-Driven Insights: Impact of Reactant Ratio on Product Distribution (Hypothetical Data)

Molar Ratio (Chlorine:Propane)Pentachloropropane Isomers (%)Hexachloropropane (%)
4:16525
6:13060
8:11085

This table illustrates the expected trend. Actual results will vary based on specific reaction conditions.

Issue 2: Formation of Solid Byproducts and Increased Viscosity

Question: As my reaction proceeds, the mixture is becoming increasingly viscous, and I'm observing the formation of solid precipitates. What is happening and how can I prevent this?

Answer: The increasing viscosity is expected as the degree of chlorination of propane increases. However, the formation of solids indicates potential side reactions or the precipitation of highly chlorinated, solid isomers.

Potential Causes & Solutions:

  • Over-Chlorination and Charring: At high temperatures and chlorine concentrations, some molecules may degrade or "char," forming insoluble carbonaceous material.

    • Protocol:

      • Carefully control the reaction temperature to avoid excessive heat.

      • Ensure uniform light distribution to prevent localized "hot spots" where over-reaction can occur.

      • Consider using a solvent to maintain a homogeneous solution and help dissipate heat. Carbon tetrachloride has been used as a solvent in related syntheses.

  • Precipitation of Highly Chlorinated Propane Isomers: Some of the more highly chlorinated propane isomers may have melting points above the reaction temperature, causing them to precipitate out of the solution.

    • Protocol:

      • Slightly increase the reaction temperature to keep all components in the liquid phase.

      • The use of a suitable solvent can also help to keep these products dissolved.

  • Polymerization: Under certain conditions, radical reactions can lead to the formation of polymeric materials.

    • Protocol:

      • Ensure that your starting materials are free from impurities that could initiate polymerization.

      • Strictly control the temperature and avoid excessively high light intensity, which can lead to a high concentration of radicals and promote polymerization.

Issue 3: Inconsistent Reaction Rates and Runaway Reactions

Question: I'm observing inconsistent reaction rates, and in one instance, the reaction accelerated uncontrollably. How can I ensure a stable and safe reaction?

Answer: Inconsistent rates and runaway reactions are serious safety concerns in exothermic free-radical processes like photochlorination.

Potential Causes & Solutions:

  • Induction Period and Sudden Initiation: Sometimes, there can be a delay in the initiation of the chain reaction. During this time, reactants can build up, and when the reaction finally starts, it can proceed with explosive violence.[16]

    • Protocol:

      • Ensure that the UV light source is on and stable before starting the flow of reactants.

      • Start with a low flow rate of reactants and gradually increase it as you confirm that the reaction has initiated and is proceeding smoothly.

  • Poor Temperature Control: Photochlorination is an exothermic process. If the heat generated is not effectively removed, the reaction rate will increase, leading to a thermal runaway.

    • Protocol:

      • Use a reactor with a high surface-area-to-volume ratio and an efficient cooling system (e.g., a cooling jacket with a circulating coolant).

      • Continuously monitor the internal temperature of the reactor.

      • Have an emergency cooling plan in place, such as an ice bath that can be quickly applied to the reactor.

  • Presence of Impurities: Impurities in the propane or chlorine feed can act as either inhibitors or accelerators, leading to unpredictable reaction behavior.

    • Protocol:

      • Use high-purity reactants.

      • Ensure that the reactor and all gas lines are clean and free of contaminants.

Workflow for Preventing Runaway Reactions

G cluster_prep Pre-Reaction Setup cluster_exec Reaction Execution cluster_control Control & Mitigation A Ensure High-Purity Reactants B Clean and Dry Reactor A->B C Verify Cooling System Functionality B->C D Start UV Lamp Before Reactant Flow C->D E Initiate Reactant Flow at Low Rate D->E F Continuously Monitor Temperature E->F G Gradually Increase Reactant Flow F->G G->F H Temperature Exceeds Setpoint? H->F No I Increase Cooling Rate H->I Yes J Reduce Reactant Flow I->J J->H K Emergency Shutdown: Stop Flow & UV J->K If temp continues to rise

Caption: A workflow diagram for preventing runaway reactions.

Experimental Protocols

Protocol 1: Stepwise Photochlorination of Propane in a Batch Reactor
  • Reactor Setup:

    • Assemble a jacketed glass reactor equipped with a magnetic stirrer, a gas inlet tube, a reflux condenser, and a thermometer.

    • Connect the reactor jacket to a circulating cooling bath.

    • Position a UV immersion lamp in the center of the reactor.

    • The outlet of the reflux condenser should be connected to a scrubber containing a sodium hydroxide solution to neutralize excess chlorine and the HCl byproduct.

  • Reaction Initiation:

    • Charge the reactor with a starting material (e.g., propane or a mixture of partially chlorinated propanes).

    • Begin stirring and circulating the coolant through the reactor jacket to maintain the desired initial temperature (e.g., 20-30 °C).

    • Turn on the UV lamp.

    • Slowly introduce chlorine gas through the gas inlet tube below the surface of the liquid.

  • Reaction Monitoring:

    • Continuously monitor the reaction temperature and adjust the cooling as necessary to maintain a stable temperature.

    • Periodically take small samples of the reaction mixture for GC-MS analysis to track the formation of different chlorinated propanes.

  • Driving the Reaction to Completion:

    • As the concentration of lower chlorinated propanes decreases, you may need to adjust the reaction conditions to favor the formation of hexachloropropane. This may involve:

      • Increasing the chlorine flow rate.

      • Gradually increasing the reaction temperature.

  • Work-up:

    • Once the desired level of chlorination is achieved, turn off the UV lamp and stop the chlorine flow.

    • Purge the reactor with nitrogen to remove any residual chlorine and HCl.

    • Wash the crude product with a dilute sodium bicarbonate solution to remove any remaining acidic components, followed by a water wash.

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

    • The final product can be purified by fractional distillation under reduced pressure.

Protocol 2: Analysis of Polychlorinated Propanes by GC-MS
  • Instrumentation:

    • Gas chromatograph equipped with a mass selective detector (GC-MS).

    • A capillary column suitable for separating halogenated compounds (e.g., a DB-5ms or equivalent).

  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., hexane or dichloromethane) to a concentration appropriate for GC-MS analysis (typically in the low ppm range).

  • GC-MS Conditions (Example):

    • Inlet Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/minute to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI).

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the different chlorinated propane isomers based on their retention times and by comparing their mass spectra to a library of known compounds.

    • Quantify the relative amounts of each component by integrating the peak areas. For accurate quantification, it is best to create a calibration curve using certified reference standards.

Reaction Pathway Visualization

G cluster_byproducts Undesired Byproducts Propane Propane Monochloropropanes Monochloropropanes Propane->Monochloropropanes + Cl2, hv Dichloropropanes Dichloropropanes Monochloropropanes->Dichloropropanes + Cl2, hv Trichloropropanes Trichloropropanes Dichloropropanes->Trichloropropanes + Cl2, hv Tetrachloropropanes Tetrachloropropanes Trichloropropanes->Tetrachloropropanes + Cl2, hv Pentachloropropanes Pentachloropropanes Tetrachloropropanes->Pentachloropropanes + Cl2, hv Hexachloropropane Hexachloropropane Pentachloropropanes->Hexachloropropane + Cl2, hv

Caption: The sequential nature of propane photochlorination.

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Validation & Comparative

Comparing the reactivity of 1,1,2,2,3,3-Hexachloropropane with its isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of the chemical behavior of halogenated compounds is paramount. This guide provides an in-depth comparison of the reactivity of 1,1,2,2,3,3-hexachloropropane and its structural isomers. By examining the subtle yet significant differences in their chemical structures, we can predict and rationalize their behavior in various chemical transformations, a crucial aspect in the synthesis of novel chemical entities.

Introduction to Hexachloropropane Isomers

Hexachloropropane (C₃H₂Cl₆) exists as four distinct structural isomers, each with a unique arrangement of chlorine atoms on the three-carbon propane backbone.[1] This variation in chlorine substitution patterns profoundly influences their electronic and steric environments, leading to marked differences in their chemical reactivity.

The four structural isomers of hexachloropropane are:

  • 1,1,1,2,2,3-Hexachloropropane

  • 1,1,1,2,3,3-Hexachloropropane

  • 1,1,1,3,3,3-Hexachloropropane

  • This compound

A clear understanding of the substitution pattern is the first step in predicting the reactivity of each isomer.

Comparative Analysis of Reactivity

The reactivity of hexachloropropane isomers is primarily dictated by their susceptibility to two major reaction types: dehydrochlorination (an elimination reaction) and nucleophilic substitution . The propensity of each isomer to undergo these reactions is a function of the stability of the reaction intermediates and the steric hindrance around the reactive centers.

Dehydrochlorination

Dehydrochlorination is an elimination reaction where a molecule of hydrogen chloride (HCl) is removed from the substrate, typically in the presence of a base, to form an alkene. The ease of this reaction is largely dependent on the acidity of the proton being removed and the stability of the resulting alkene.

In the context of hexachloropropane isomers, the presence of electron-withdrawing chlorine atoms increases the acidity of the neighboring C-H protons, facilitating their abstraction by a base. However, the steric environment and the potential for forming a stable, conjugated system in the product are also critical factors.

Table 1: Predicted Relative Rates of Dehydrochlorination

IsomerStructureKey Features Influencing DehydrochlorinationPredicted Relative Reactivity
1,1,1,2,2,3-Hexachloropropane CCl₃-CCl₂-CH₂ClPossesses two acidic protons on C3, adjacent to a CCl₂ group. The resulting alkene would be highly chlorinated.High
1,1,1,2,3,3-Hexachloropropane CCl₃-CHCl-CHCl₂Contains two acidic protons on C2 and C3. Elimination can lead to different isomeric pentachloropropenes.Moderate to High
1,1,1,3,3,3-Hexachloropropane CCl₃-CH₂-CCl₃The two protons on C2 are activated by two adjacent CCl₃ groups, making them highly acidic.[2]Very High
This compound CHCl₂-CCl₂-CHCl₂Possesses two equivalent acidic protons on C1 and C3.[3] The resulting alkene would be symmetrically substituted.High

The dehydrochlorination of this compound can proceed via thermal elimination at elevated temperatures (200-400°C) or through base-catalyzed pathways.[4] The thermal process often involves radical intermediates, while base-catalyzed reactions typically follow an E2 mechanism.

Nucleophilic Substitution

Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, a chloride ion) by a nucleophile.[5][6] The feasibility of these reactions for hexachloropropane isomers is heavily influenced by steric hindrance around the carbon atom bearing the chlorine and the stability of any potential carbocation intermediate (in the case of an Sₙ1 mechanism).

Given the highly chlorinated nature of these molecules, Sₙ1 reactions are generally disfavored due to the destabilizing effect of multiple electron-withdrawing chlorine atoms on a potential carbocation. Therefore, Sₙ2 reactions, which are sensitive to steric bulk, are the more likely substitution pathway.[5][6]

Table 2: Predicted Susceptibility to Sₙ2 Nucleophilic Substitution

IsomerStructureSteric Hindrance at Carbon-Chlorine BondsPredicted Relative Reactivity
1,1,1,2,2,3-Hexachloropropane CCl₃-CCl₂-CH₂ClThe primary carbon (C3) is the most accessible for nucleophilic attack.Moderate
1,1,1,2,3,3-Hexachloropropane CCl₃-CHCl-CHCl₂The secondary carbons (C2 and C3) are more sterically hindered than a primary carbon.Low
1,1,1,3,3,3-Hexachloropropane CCl₃-CH₂-CCl₃All chlorine atoms are on tertiary carbons, which are highly sterically hindered.Very Low
This compound CHCl₂-CCl₂-CHCl₂All carbons are secondary and significantly hindered by neighboring dichloromethyl or dichloromethylene groups.Very Low

For instance, the reaction of this compound with hydrogen fluoride to produce fluorinated compounds proceeds via a nucleophilic substitution mechanism, typically at high temperatures (250-400°C) with a catalyst.[4]

Experimental Protocols for Reactivity Comparison

To empirically validate the predicted reactivity trends, a series of controlled experiments can be designed.

Protocol for Comparing Dehydrochlorination Rates

This protocol outlines a method to compare the relative rates of dehydrochlorination of the four hexachloropropane isomers using a common base.

Objective: To determine the relative reactivity of hexachloropropane isomers towards base-induced dehydrochlorination.

Materials:

  • Four hexachloropropane isomers (1,1,1,2,2,3-, 1,1,1,2,3,3-, 1,1,1,3,3,3-, and this compound)

  • Potassium hydroxide (KOH)

  • Ethanol (anhydrous)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Thermostatically controlled reaction vessel

Procedure:

  • Prepare equimolar solutions of each hexachloropropane isomer in anhydrous ethanol.

  • Prepare a standardized solution of potassium hydroxide in anhydrous ethanol.

  • In a thermostatically controlled reaction vessel set to a constant temperature (e.g., 50°C), add a known volume of one of the isomer solutions.

  • Initiate the reaction by adding a known volume of the ethanolic KOH solution.

  • At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction by neutralizing the base with a standard acid solution.

  • Analyze the quenched aliquots by GC-MS to determine the concentration of the remaining hexachloropropane isomer and the formation of dehydrochlorination products (pentachloropropenes).

  • Repeat the experiment for each of the four isomers under identical conditions.

  • Plot the concentration of the reactant versus time for each isomer. The initial rate of reaction can be determined from the slope of this curve at t=0.

Dehydrochlorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_isomers Prepare equimolar isomer solutions react Mix isomer and KOH in reaction vessel at 50°C prep_isomers->react prep_koh Prepare standardized KOH solution prep_koh->react quench Withdraw and quench aliquots at time intervals react->quench gcms Analyze by GC-MS quench->gcms plot Plot concentration vs. time and determine initial rates gcms->plot

Caption: Workflow for comparing dehydrochlorination rates.

Conclusion

The reactivity of hexachloropropane isomers is a direct consequence of their molecular structure. While 1,1,1,3,3,3-hexachloropropane is predicted to be the most reactive towards dehydrochlorination due to its highly acidic methylene protons, it is expected to be the least reactive in Sₙ2 nucleophilic substitution reactions due to significant steric hindrance. Conversely, isomers with primary C-Cl bonds, such as 1,1,1,2,2,3-hexachloropropane, are expected to be more susceptible to nucleophilic attack. A systematic experimental investigation is crucial to quantify these predicted differences and provide a solid foundation for their application in chemical synthesis.

References

  • Wikipedia. (2023). 1,1,1,3,3,3-Hexachloropropane. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Robust Quantification of 1,1,2,2,3,3-Hexachloropropane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of halogenated hydrocarbons such as 1,1,2,2,3,3-Hexachloropropane (HCP) is paramount for environmental monitoring, toxicological studies, and ensuring the purity of pharmaceutical intermediates. This guide provides an in-depth comparison of the predominant analytical methodologies, focusing on the gold standard of gas chromatography, and delves into the critical aspects of method validation to ensure data of the highest integrity.

Introduction: The Analytical Imperative for this compound

This compound is a synthetic chlorinated hydrocarbon.[1][2] Its chemical structure lends it persistence in various environmental matrices. Due to its potential toxicity, regulatory bodies and quality control laboratories require validated, sensitive, and selective methods for its quantification at trace levels.[1][2] The choice of analytical technique is critical and is dictated by the sample matrix, the required limit of quantification, and the available instrumentation. This guide will navigate the analytical landscape for HCP, providing the technical insights necessary to make informed decisions in a laboratory setting.

The Premier Analytical Approach: Gas Chromatography (GC)

Gas chromatography stands as the undisputed cornerstone for the analysis of volatile and semi-volatile chlorinated hydrocarbons like this compound.[3][4][5][6] The inherent volatility of HCP makes it an ideal candidate for GC-based separation. The selection of the detector is a critical decision that influences sensitivity, selectivity, and the nature of the data obtained.

Method 1: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)

This technique is widely regarded as the benchmark for the analysis of volatile organic compounds (VOCs) in aqueous and solid samples, as outlined in U.S. EPA Method 8260 .[4][7][8][9]

The Causality Behind the Method:

The purge and trap concentration step is essential for achieving the low detection limits often required for environmental and safety monitoring.[10][11] By bubbling an inert gas through the sample, volatile analytes like HCP are stripped from the matrix and concentrated on an adsorbent trap. This pre-concentration step significantly enhances the sensitivity of the subsequent GC-MS analysis. The mass spectrometer provides definitive identification based on the analyte's unique mass spectrum, offering a high degree of confidence in the results.[6]

Workflow Diagram:

Caption: Workflow for P&T-GC-MS analysis of this compound.

Method 2: Gas Chromatography with Electron Capture Detection (GC-ECD)

For laboratories focused on high-throughput screening of chlorinated compounds, GC-ECD presents a highly sensitive and cost-effective alternative.[3][12]

The Rationale for GC-ECD:

The electron capture detector is exceptionally sensitive to electrophilic compounds, such as halogenated hydrocarbons.[13] This high sensitivity allows for the detection of HCP at picogram levels. While GC-ECD does not provide the same level of definitive identification as mass spectrometry, its selectivity for halogenated compounds makes it a powerful tool for quantitative analysis in well-characterized matrices.[13] Confirmation of analyte identity is typically achieved using a second GC column with a different stationary phase.[5]

Workflow Diagram:

Caption: Workflow for GC-ECD analysis of this compound.

Comparative Performance of Analytical Methods

The selection of an analytical method is a balance between performance, cost, and the specific requirements of the analysis. The following table summarizes the key performance characteristics of P&T-GC-MS and GC-ECD for the quantification of chlorinated hydrocarbons, providing a framework for what to expect during method validation for this compound.

Parameter P&T-GC-MS (based on EPA Method 8260) GC-ECD (based on EPA Method 8121) Alternative Method: HPLC-UV
Linearity (Correlation Coefficient, r²) >0.995>0.99>0.99
Accuracy (% Recovery) 80-120%70-130%85-115%
Precision (%RSD) <15%<20%<10%
Limit of Detection (LOD) Low ng/L to µg/L rangeLow to mid ng/L rangeµg/L to mg/L range
Limit of Quantification (LOQ) Mid to high ng/L to µg/L rangeMid to high ng/L rangeHigh µg/L to mg/L range
Selectivity High (based on mass spectrum)Moderate (selective for electronegative compounds)Low to Moderate (dependent on chromophore)
Confirmation Inherent (mass spectrum)Requires second column confirmationRequires confirmation by another technique

An Alternative Approach: High-Performance Liquid Chromatography (HPLC)

While GC is the predominant technique, High-Performance Liquid Chromatography (HPLC) with UV detection can be considered as an alternative, particularly for samples where the analyte is present at higher concentrations or when GC instrumentation is unavailable.

Applicability and Limitations:

HPLC is generally suited for non-volatile and thermally labile compounds. For a volatile compound like HCP, significant methodological adaptations would be required to prevent analyte loss. The primary limitation of HPLC-UV for this application is its lower sensitivity and selectivity compared to GC-based methods.[14] HCP lacks a strong chromophore, which would result in a relatively poor response with a UV detector, leading to higher detection limits.[14]

Detailed Experimental Protocols

A self-validating system is built on meticulously detailed and reproducible protocols. The following sections provide step-by-step methodologies for the analysis of this compound.

Protocol 1: P&T-GC-MS for Aqueous Samples (Adapted from EPA Method 8260B)
  • Sample Preparation:

    • Collect water samples in 40 mL vials with zero headspace.

    • Add a preservative if necessary (e.g., HCl to pH <2).

    • Spike the sample with a known concentration of an appropriate internal standard (e.g., a deuterated analog).

  • Purge and Trap:

    • Use a commercial purge and trap system.

    • Purge the sample with an inert gas (e.g., helium) at a flow rate of 40 mL/min for 11 minutes.

    • Trap the purged volatiles on a multi-sorbent trap (e.g., Tenax/silica gel/charcoal).

  • Thermal Desorption and GC-MS Analysis:

    • Rapidly heat the trap to desorb the analytes onto the GC column.

    • GC Column: 60 m x 0.25 mm ID, 1.4 µm film thickness fused silica capillary column (e.g., DB-624).

    • Oven Program: 35°C for 5 min, ramp to 170°C at 8°C/min, then to 220°C at 20°C/min, hold for 2 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Conditions: Electron ionization (EI) mode at 70 eV. Scan range of 35-300 amu.

  • Calibration and Quantification:

    • Prepare a series of calibration standards in reagent water.

    • Analyze the standards using the same procedure as the samples.

    • Generate a calibration curve and calculate the concentration of HCP in the samples based on the internal standard response.

Protocol 2: GC-ECD for Solvent-Extractable Samples (Adapted from EPA Method 8121)
  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 1 L separatory funnel, add 1 L of the aqueous sample.

    • Spike with a surrogate standard.

    • Add 60 mL of a suitable extraction solvent (e.g., methylene chloride or hexane).

    • Shake vigorously for 2 minutes, periodically venting the pressure.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction two more times with fresh solvent.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL.

  • GC-ECD Analysis:

    • GC Column: 30 m x 0.53 mm ID fused-silica capillary column with a 0.5 µm film thickness (e.g., DB-5).

    • Oven Program: 60°C for 2 min, ramp to 270°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Nitrogen at a flow rate of 5 mL/min.

    • Detector: Electron Capture Detector.

  • Calibration and Quantification:

    • Prepare calibration standards in the extraction solvent.

    • Analyze the standards and generate a calibration curve.

    • Quantify HCP in the sample extracts and correct for the surrogate recovery.

Conclusion

The robust and reliable quantification of this compound is predominantly achieved through gas chromatography-based methods. For ultimate confidence in identification and excellent sensitivity, Purge and Trap GC-MS, following the principles of EPA Method 8260, is the superior choice. For high-throughput applications where high sensitivity to chlorinated compounds is the primary concern, GC-ECD offers a viable and economical alternative. While HPLC-UV is a theoretical possibility, its practical application for this analyte is limited by its inherent lack of sensitivity and selectivity. The successful implementation of any of these methods hinges on a rigorous validation process that establishes and documents the method's performance characteristics, ensuring data of the highest scientific integrity.

References

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A Comparative Guide to 1,1,2,2,3,3-Hexachloropropane and Other Chlorinated Solvents in Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the choice of solvent is a critical decision that can dictate the success of a chemical transformation. Chlorinated solvents have long been mainstays in the organic chemist's toolkit, prized for their unique solvating properties and relative inertness.[1][2] This guide provides an in-depth technical comparison of 1,1,2,2,3,3-hexachloropropane against more conventional chlorinated solvents such as dichloromethane (DCM), chloroform (CHCl₃), carbon tetrachloride (CCl₄), and 1,2-dichloroethane (DCE).

While direct comparative studies on the performance of this compound as a solvent in a broad range of organic reactions are not widely available in peer-reviewed literature, this guide synthesizes its known chemical and physical properties to evaluate its potential applications and performance relative to its more common counterparts. We will delve into its established roles as a chemical intermediate and explore its niche applications, providing a comprehensive overview for the discerning scientist.

The Landscape of Chlorinated Solvents in Organic Synthesis

Chlorinated solvents are organic compounds containing at least one chlorine atom. Their utility in the laboratory stems from their ability to dissolve a wide range of organic compounds, their volatility, and in many cases, their non-flammable nature.[3][4][5][6][7][8] However, their application is often tempered by significant health and environmental concerns, including toxicity and their potential to contaminate soil and groundwater.[1][9][10][11]

This guide will focus on the following key solvents:

  • This compound (HCCP): A highly chlorinated propane derivative.[12]

  • Dichloromethane (DCM): A widely used solvent for chromatography, extractions, and as a reaction medium.[7][13][14]

  • Chloroform (Trichloromethane): A common solvent for a variety of organic compounds and a precursor in the synthesis of other chemicals.[4][15][16][17]

  • Carbon Tetrachloride: Historically used as a solvent and in fire extinguishers, its use is now highly restricted due to its toxicity and environmental impact.[5][6][18][19][20]

  • 1,2-Dichloroethane (DCE): Primarily used in the production of vinyl chloride and as a solvent.[8][21][22][23][24]

Physical and Chemical Properties: A Comparative Analysis

The utility of a solvent is intrinsically linked to its physical and chemical properties. The table below provides a comparative summary of this compound and other common chlorinated solvents.

PropertyThis compoundDichloromethane (DCM)ChloroformCarbon Tetrachloride1,2-Dichloroethane (DCE)
Chemical Formula C₃H₂Cl₆[25]CH₂Cl₂[7]CHCl₃[15]CCl₄[5]C₂H₄Cl₂[8]
Molar Mass ( g/mol ) 250.77[25]84.93[14]119.38153.8298.96
Boiling Point (°C) 219[25]39.6 - 40[14]61.2 - 6276.783.5 - 84[8]
Density (g/cm³ at 20°C) 1.73[25]1.32 - 1.33[26]1.48 - 1.501.5941.253[27]
Solubility in Water Low (expected)[12]13 g/L[14]Slightly solubleInsoluble8.7 g/L (20 °C)[8]
Flammability Non-flammable (expected)Low flammability[14]Non-flammableNon-flammable[6][19]Flammable[23]

Key Insights from the Data:

  • High Boiling Point of HCCP: With a boiling point of 219 °C, this compound is significantly less volatile than the other solvents. This property makes it suitable for high-temperature reactions where solvent loss through evaporation is a concern. However, it also makes its removal after a reaction more challenging, requiring techniques such as vacuum distillation.

  • High Density: All the listed chlorinated solvents are denser than water, which is advantageous for extractions from aqueous solutions.[27] this compound has the highest density among the compared solvents.

  • Polarity and Solubility: While specific data on the polarity of this compound is scarce, its highly chlorinated structure suggests it is a nonpolar to weakly polar solvent, likely soluble in other organic solvents and poorly soluble in water.[12] This is a common characteristic of chlorinated hydrocarbons.[27]

Performance in Organic Reactions: A Focus on this compound's Niche Roles

As previously mentioned, there is a lack of direct comparative studies evaluating this compound as a solvent. However, its chemical nature and known applications provide insights into its potential utility.

This compound as a Chemical Intermediate

A primary application of this compound is as an intermediate in the synthesis of other chlorinated and fluorinated compounds.[12] For example, it can be dehydrochlorinated to produce hexachloropropene, a precursor for other chemicals.[28] It has also been considered as an intermediate in the manufacturing of 1,1,1,3,3,3-hexafluoropropane.[29]

This role as a reactant in high-temperature, often catalyzed, reactions underscores its thermal stability, a desirable property for a high-boiling point solvent.

Potential as a Solvent in High-Temperature Reactions

The high boiling point of this compound suggests its potential as a solvent for reactions requiring elevated temperatures, where more volatile solvents like dichloromethane or chloroform would necessitate the use of a sealed reaction vessel (autoclave) to maintain a liquid phase. Its expected chemical inertness, a hallmark of many highly chlorinated alkanes, would be advantageous in preventing unwanted side reactions with reagents.

Applications in Proteomics

A Comparative Look at Common Chlorinated Solvents in Organic Reactions

To provide a context for the potential performance of this compound, it is useful to review the established applications of other chlorinated solvents.

  • Dichloromethane (DCM): DCM is a versatile solvent used in a wide array of applications, including as a reaction solvent, in chromatography, and for extractions.[3][13][14] Its moderate polarity allows it to dissolve a broad range of organic compounds.[13] Its low boiling point facilitates easy removal post-reaction.

  • Chloroform: Chloroform is a good solvent for many organic materials, including lipids, alkaloids, and resins.[4][15] It is also used as a reagent in certain reactions and as a precursor to refrigerants.[15][17]

  • Carbon Tetrachloride: Once a popular solvent, its use has been drastically curtailed due to its toxicity and environmental impact.[5][19] It found use in reactions where the absence of C-H bonds was advantageous, such as in certain radical reactions and for IR spectroscopy.[5]

  • 1,2-Dichloroethane (DCE): The primary use of DCE is in the industrial production of vinyl chloride.[8][24] It is also employed as a solvent in various synthetic transformations.[24]

Experimental Protocols: A Case Study in Protein Precipitation

While a specific protocol for this compound in protein precipitation is not available, the well-established chloroform/methanol precipitation method serves as a relevant example of how chlorinated solvents are utilized in proteomics sample preparation. This protocol relies on the phase separation of the chlorinated solvent and a more polar solvent to precipitate proteins at the interface.

Protocol for Chloroform/Methanol Protein Precipitation

This protocol is adapted from established methods for the concentration and purification of protein samples.

Materials:

  • Protein sample

  • Methanol (reagent grade)

  • Chloroform (reagent grade)

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge

Procedure:

  • To 100 µL of the protein sample in a 1.5 mL microcentrifuge tube, add 400 µL of methanol.

  • Vortex the mixture thoroughly.

  • Add 100 µL of chloroform to the tube.

  • Vortex the mixture again.

  • Induce phase separation by adding 300 µL of deionized water and vortexing vigorously.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 2-5 minutes. Proteins will precipitate at the interface between the upper aqueous layer and the lower chloroform layer.

  • Carefully remove the upper aqueous layer without disturbing the protein interface.

  • Add 400 µL of methanol to the remaining chloroform and the precipitated protein.

  • Vortex to wash the protein pellet.

  • Centrifuge at high speed for 2-5 minutes to pellet the protein.

  • Carefully decant the supernatant.

  • Air-dry the protein pellet before resolubilization in an appropriate buffer for downstream analysis.

Visualization of Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Comparative Properties of Chlorinated Solvents cluster_HCCP This compound cluster_DCM Dichloromethane cluster_Chloroform Chloroform cluster_DCE 1,2-Dichloroethane HCCP High Boiling Point (219 °C) High Density (1.73 g/cm³) High-Temperature Reactions High-Temperature Reactions HCCP->High-Temperature Reactions Suitable for DCM Low Boiling Point (40 °C) Moderate Polarity General Purpose Solvent General Purpose Solvent DCM->General Purpose Solvent Widely used as Chloroform Boiling Point (61 °C) Good Solvent for Alkaloids/Lipids Extractions & Synthesis Extractions & Synthesis Chloroform->Extractions & Synthesis Effective for DCE Boiling Point (84 °C) Flammable Industrial Feedstock Industrial Feedstock DCE->Industrial Feedstock Primarily used as Protein Precipitation Workflow start Protein Sample add_methanol Add Methanol start->add_methanol add_chloroform Add Chloroform add_methanol->add_chloroform add_water Add Water (Induce Phase Separation) add_chloroform->add_water centrifuge1 Centrifuge (Protein at Interface) add_water->centrifuge1 remove_aqueous Remove Aqueous Layer centrifuge1->remove_aqueous add_methanol2 Add Methanol (Wash) remove_aqueous->add_methanol2 centrifuge2 Centrifuge (Pellet Protein) add_methanol2->centrifuge2 dry Dry Pellet centrifuge2->dry

Caption: A generalized workflow for protein precipitation using a chlorinated solvent.

Safety, Toxicity, and Environmental Considerations

A critical aspect of solvent selection is a thorough evaluation of the associated risks. Chlorinated solvents, as a class, are known for their potential health and environmental hazards. [1][9][10]

  • Toxicity: Many chlorinated solvents are toxic and are suspected or known carcinogens. [1][10][30]Exposure can occur through inhalation, ingestion, or skin contact, and can lead to damage to the central nervous system, liver, and kidneys. [10]* Environmental Persistence: Chlorinated solvents are often persistent in the environment and can contaminate soil and groundwater. [1][11]Their density, which is greater than water, allows them to sink deep into aquifers, making remediation difficult. [27]* Regulatory Scrutiny: Due to these concerns, the use of many chlorinated solvents is highly regulated, and in some cases, has been phased out for many applications. [5][14][19] While specific long-term toxicity data for this compound is not as extensively documented as for more common solvents, its classification as a chlorinated hydrocarbon warrants careful handling and adherence to strict safety protocols in a laboratory setting.

Conclusion and Future Outlook

This compound is a highly chlorinated solvent with a unique set of physical properties, most notably its high boiling point and density. While it is not a common solvent for general organic synthesis, its thermal stability makes it a candidate for high-temperature reactions where solvent containment is a challenge. Its primary role appears to be as a chemical intermediate in the production of other halogenated compounds.

In comparison, dichloromethane, chloroform, and 1,2-dichloroethane offer a range of boiling points and solvating properties that make them suitable for a broader array of laboratory applications, though their use is increasingly governed by safety and environmental regulations. Carbon tetrachloride, once a staple, now serves as a cautionary tale of the long-term consequences of widespread use of persistent and toxic chemicals.

For the research scientist, the selection of a chlorinated solvent should be a deliberate process, weighing the required physical properties for a given reaction against the significant health and environmental risks. While this compound may not replace the workhorse solvents like DCM in everyday applications, its unique characteristics may offer advantages in specific, high-temperature synthetic challenges. Further research into its solvent properties and performance in a wider range of organic reactions would be beneficial to fully elucidate its potential as a specialized solvent.

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A Comparative Guide to Insecticide Efficacy: Evaluating 1,1,2,2,3,3-Hexachloropropane Against Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the efficacy of 1,1,2,2,3,3-Hexachloropropane as a putative insecticide against established modern alternatives. The content is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the principles of modern insecticide development and evaluation, framed against the backdrop of a historical chemical compound.

This compound: An Inquiry into Insecticidal Activity

This compound (C₃H₂Cl₆) is a chlorinated hydrocarbon.[1][2] Its chemical structure consists of a propane backbone with six chlorine atoms attached.[2] While organochlorine compounds have a historical precedent in insecticide development, a comprehensive review of scientific literature and chemical databases reveals a lack of evidence for the use or efficacy of this compound as an insecticide.[3] Organochlorine pesticides, as a class, are known for their high toxicity, slow degradation, and tendency to bioaccumulate in the environment.[4] These characteristics have led to the ban of many organochlorine insecticides in numerous countries.[4] The absence of data on the insecticidal properties of this compound suggests it was likely never developed or commercialized for this purpose, possibly due to a lack of efficacy, unfavorable toxicological profile, or other prohibitive characteristics.

The Paradigm of Modern Insecticides: A Multifaceted Approach

The development of modern insecticides is guided by the principles of high efficacy against target pests, minimal impact on non-target organisms and the environment, and a low potential for resistance development.[5] The efficacy of an insecticide is not solely its ability to kill a pest, but also encompasses factors such as its speed of action, spectrum of activity, and residual effectiveness.

Key Classes of Modern Insecticides

Modern pest management relies on a diverse array of chemical classes, each with a distinct mode of action. This diversity is crucial for effective integrated pest management (IPM) strategies and for managing insecticide resistance.[5]

Table 1: Overview of Major Modern Insecticide Classes

Insecticide ClassPrimary Mode of ActionTarget Pests (Examples)Environmental Persistence
Neonicotinoids Agonists of nicotinic acetylcholine receptors (nAChRs) in the central nervous system.[6]Sucking insects (aphids, whiteflies), soil insects, fleas.[7]Can be persistent in soil and water.[8]
Pyrethroids Keep sodium channels in neuronal membranes open, leading to hyperexcitability and paralysis.[9][10]Broad-spectrum, including mosquitoes, flies, beetles, and caterpillars.[11][12]Generally low persistence in the environment due to rapid degradation by sunlight.[11][13]
Spinosyns Allosteric activators of nicotinic acetylcholine receptors, with a secondary effect on GABA receptors.[14][15]Caterpillars, thrips, leaf miners, and some beetles.[15]Low environmental persistence; rapidly broken down by sunlight and soil microbes.[16]
Diamides Activate insect ryanodine receptors, causing uncontrolled release of calcium and muscle paralysis.[17][18]Primarily Lepidopteran pests (caterpillars).[17]High efficacy at low doses with good environmental safety profiles.[19]
Biopesticides Diverse mechanisms, including microbial toxins (e.g., Bt), biochemicals (e.g., neem oil), and living organisms.[20][21]Often specific to a narrow range of pests.[21]Generally low persistence and eco-friendly.[22]

Comparative Efficacy and Mechanistic Insights

A direct experimental comparison of this compound with modern insecticides is not feasible due to the absence of efficacy data for the former. However, we can infer its potential performance based on the characteristics of the organochlorine class and contrast it with the well-documented efficacy of modern alternatives.

Neonicotinoids

Neonicotinoids are systemic insecticides, meaning they are absorbed by the plant and transported to all its tissues.[23] This provides long-lasting protection against a wide range of pests, particularly sucking insects that feed on plant sap.[7][23] Their high affinity for insect nAChRs makes them selectively more toxic to insects than to vertebrates.[23]

Experimental Protocol: Assessing Systemic Insecticide Efficacy

  • Plant Treatment: Apply the neonicotinoid insecticide to the soil or as a seed treatment for a crop like soybeans.

  • Pest Infestation: At various time points after planting (e.g., 2, 4, 6, and 8 weeks), infest the plants with a known number of target insects, such as soybean aphids.

  • Efficacy Evaluation: After a set period (e.g., 48-72 hours), count the number of surviving insects on both treated and untreated (control) plants.

  • Data Analysis: Calculate the percentage of mortality and compare the residual activity of the insecticide over time. Note that for soybeans, neonicotinoid seed treatments may break down before aphid populations typically reach damaging levels.[7]

Pyrethroids

Pyrethroids are synthetic analogues of natural pyrethrins and are valued for their rapid knockdown effect on a broad spectrum of insects.[9][11] They are contact insecticides, meaning they are effective upon direct contact with the pest.[24]

Experimental Protocol: Evaluating Contact Insecticide Efficacy

  • Test Arenas: Prepare Petri dishes or similar containers lined with filter paper.

  • Insecticide Application: Apply a known concentration of the pyrethroid insecticide to the filter paper and allow the solvent to evaporate.

  • Insect Exposure: Introduce a set number of target insects (e.g., mosquitoes) into the treated arenas.

  • Mortality Assessment: Record the time to knockdown and the percentage of mortality at specific intervals (e.g., 1, 6, and 24 hours).

  • Comparative Analysis: Compare the results with a control group exposed to an untreated surface.

Spinosyns

Spinosyns are derived from the fermentation of a soil bacterium and have a unique mode of action, making them valuable for resistance management.[14][16] They are primarily active through ingestion but also have some contact activity.[25]

Experimental Protocol: Assessing Ingestion Efficacy

  • Diet Preparation: Incorporate the spinosyn insecticide into an artificial diet for the target insect (e.g., larvae of the diamondback moth).

  • Feeding Bioassay: Place a known number of larvae into individual containers with a portion of the treated diet.

  • Observation: Monitor the larvae for feeding cessation, paralysis, and mortality over a period of several days.

  • LC50 Determination: Test a range of concentrations to determine the lethal concentration that kills 50% of the test population (LC50).

Diamides

Diamides are a newer class of insecticides with a highly selective mode of action that targets insect ryanodine receptors.[18][26] This specificity results in low toxicity to most non-target organisms.[19][27] They are particularly effective against lepidopteran pests.[17]

Experimental Protocol: Evaluating Efficacy Against Lepidopteran Larvae

  • Leaf-Dip Bioassay: Dip leaves of a host plant (e.g., cabbage) into solutions of varying concentrations of the diamide insecticide.

  • Larval Exposure: Place a known number of lepidopteran larvae (e.g., cabbage loopers) onto the treated leaves in a controlled environment.

  • Damage Assessment: After a set period, assess the level of feeding damage on the leaves and record larval mortality.

  • Data Comparison: Compare the results to larvae fed on untreated leaves.

Biopesticides

Biopesticides are derived from natural sources and offer an eco-friendly alternative to synthetic pesticides.[28][29] Their efficacy can be more variable than conventional insecticides and is often dependent on environmental conditions.[20]

Experimental Protocol: Field Trial of a Microbial Insecticide (e.g., Bacillus thuringiensis)

  • Plot Design: Establish replicated plots in a field with a known pest population (e.g., corn borers in a cornfield).

  • Treatment Application: Apply the microbial insecticide formulation to the treatment plots according to the manufacturer's recommendations. Leave control plots untreated.

  • Pest Scouting: At regular intervals, scout the plots to assess pest density and crop damage.

  • Yield Analysis: At the end of the growing season, harvest the plots and measure the crop yield.

  • Statistical Analysis: Compare the pest populations, crop damage, and yield between the treated and control plots to determine the efficacy of the biopesticide.

Visualizing Mechanisms of Action and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the modes of action of key modern insecticide classes and a generalized workflow for insecticide efficacy testing.

G cluster_Neonicotinoids Neonicotinoids cluster_Pyrethroids Pyrethroids cluster_Diamides Diamides cluster_Spinosyns Spinosyns nAChR Nicotinic Acetylcholine Receptor (nAChR) Overstimulation Overstimulation nAChR->Overstimulation Causes Neonicotinoid Neonicotinoid Neonicotinoid->nAChR Binds and Activates Paralysis_Death Paralysis and Death Overstimulation->Paralysis_Death Leads to Na_Channel Voltage-Gated Sodium Channel Continuous_Firing Continuous_Firing Na_Channel->Continuous_Firing Results in Pyrethroid Pyrethroid Pyrethroid->Na_Channel Keeps Open Continuous_Firing->Paralysis_Death Leads to RyR Ryanodine Receptor (RyR) Ca_Release Ca_Release RyR->Ca_Release Causes Uncontrolled Diamide Diamide Diamide->RyR Activates Muscle_Paralysis Muscle_Paralysis Ca_Release->Muscle_Paralysis Leads to Muscle_Paralysis->Paralysis_Death Spinosyn_nAChR Nicotinic Acetylcholine Receptor (nAChR) Excitation Excitation Spinosyn_nAChR->Excitation Causes Spinosyn Spinosyn Spinosyn->Spinosyn_nAChR Allosterically Activates Excitation->Paralysis_Death Leads to

Caption: Mechanisms of action for major modern insecticide classes.

G cluster_workflow Generalized Insecticide Efficacy Workflow start Hypothesis: Compound X has insecticidal activity range_finding Dose-Range Finding Assays start->range_finding lab_bioassays Laboratory Bioassays (e.g., topical, ingestion, contact) range_finding->lab_bioassays non_target Non-Target Organism Testing (e.g., pollinators, predators) lab_bioassays->non_target environmental_fate Environmental Fate Studies (e.g., soil, water persistence) lab_bioassays->environmental_fate greenhouse_trials Greenhouse/Controlled Environment Trials lab_bioassays->greenhouse_trials field_trials Field Efficacy Trials non_target->field_trials environmental_fate->field_trials greenhouse_trials->field_trials end Data Analysis and Regulatory Submission field_trials->end

Caption: A generalized workflow for evaluating insecticide efficacy.

Conclusion: The Imperative of Modern, Data-Driven Insecticide Science

The inquiry into the efficacy of this compound as an insecticide highlights a critical principle in modern chemical and biological sciences: the necessity of empirical data. In the absence of such data, a compound remains a chemical entity with unknown biological activity. In contrast, modern insecticides are the products of extensive research and development, characterized by well-defined modes of action, demonstrated efficacy through rigorous testing, and comprehensive safety profiles.

For researchers and professionals in drug and pesticide development, the path forward lies in the continued exploration of novel chemical classes with unique modes of action, such as the diamides, and the refinement of sustainable solutions like biopesticides. The ultimate goal is to develop pest control strategies that are not only effective but also safe for human health and the environment, a standard that any new or historical compound must meet to be considered a viable insecticide.

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A Guide to the Spectroscopic Cross-Validation of 1,1,2,2,3,3-Hexachloropropane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of a molecule is paramount. Highly halogenated compounds, such as the isomers of hexachloropropane, present a unique analytical challenge due to their similar physical properties and the complex influence of multiple electronegative atoms on their spectroscopic signatures. This guide provides a comprehensive framework for the cross-validation of 1,1,2,2,3,3-hexachloropropane (CAS 15600-01-8) using a multi-technique spectroscopic approach.

Given the scarcity of publicly available reference spectra for this specific isomer, this guide will focus on a predictive methodology grounded in first principles of spectroscopy. We will construct an expected spectroscopic profile for this compound and compare it against the known spectral features of its isomers. This approach not only serves as a practical tool for identification but also reinforces the fundamental logic of structural elucidation.

The Principle of Spectroscopic Cross-Validation

Relying on a single analytical technique is often insufficient to confirm a chemical structure, especially when dealing with isomers. Cross-validation, the process of corroborating a hypothesis with data from multiple, independent methods, is the bedrock of analytical confidence. Each spectroscopic technique probes a different aspect of molecular structure:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy maps the chemical environment of magnetically active nuclei (¹H, ¹³C).

  • Infrared (IR) Spectroscopy identifies functional groups and bond vibrations.

  • Mass Spectrometry (MS) determines the molecular weight and provides structural clues through fragmentation patterns.

By integrating data from these techniques, a self-validating and robust structural assignment can be achieved.

cluster_0 Hypothesized Structure (this compound) cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Cross-Validation Hypothesis Cl₂CH-CCl₂-CHCl₂ NMR NMR (¹H, ¹³C) Hypothesis->NMR is analyzed by IR IR Hypothesis->IR is analyzed by MS MS Hypothesis->MS is analyzed by Predict Predict Spectra (Chemical Shifts, Vibrations, Fragments) NMR->Predict Validate Cross-Validate & Confirm IR->Predict MS->Predict Compare Compare with Isomer Data Predict->Compare compared against Predict->Validate informs Compare->Validate

Caption: Workflow for spectroscopic cross-validation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Profile

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The structure of this compound is Cl₂CH-CCl₂-CHCl₂. Due to the plane of symmetry passing through the central CCl₂ group, the two terminal CHCl₂ groups are chemically equivalent.

  • Number of Signals: One. The two protons are in identical chemical environments.

  • Chemical Shift (δ): The proton is attached to a carbon bearing two chlorine atoms, which are highly electronegative and deshielding. The chemical shift is expected to be significantly downfield. Based on computational models and data from similar chloroalkanes, the predicted chemical shift is in the range of 6.0 - 6.5 ppm .[1][2]

  • Integration: The integral of this single peak would correspond to 2H.

  • Splitting: Since there are no protons on the adjacent carbon, this signal will appear as a singlet .

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
  • Number of Signals: Two.

    • C1 and C3 (CHCl₂): These two carbons are chemically equivalent due to symmetry.

    • C2 (CCl₂): This central carbon is in a unique environment.

  • Chemical Shifts (δ): The chemical shift of carbon atoms is highly sensitive to the number of attached electronegative substituents.[3][4]

    • C1, C3 (CHCl₂): Attached to two chlorine atoms, this carbon will be significantly deshielded. Predicted chemical shift: ~80-90 ppm .

    • C2 (CCl₂): Also attached to two chlorine atoms but bonded to two other carbons, its environment is distinct. Predicted chemical shift: ~95-105 ppm . The presence of four adjacent chlorine atoms contributes to its further downfield shift.

Comparative Analysis with Isomers

The predicted NMR data for this compound is distinct from its isomers, providing a clear method for differentiation.

CompoundIsomer StructurePredicted ¹H SignalsPredicted ¹³C SignalsKey Differentiating Features
This compound Cl₂CH-CCl₂-CHCl₂1 (singlet)2High symmetry leads to a very simple spectrum.
1,1,1,2,3,3-Hexachloropropane Cl₃C-CHCl-CHCl₂2 (doublets)3Asymmetrical structure results in more signals and complex splitting (AX system).
1,1,1,2,2,3-Hexachloropropane Cl₃C-CCl₂-CH₂Cl1 (singlet)3One proton signal, but three distinct carbon signals. The proton signal would be less downfield than the target compound's.

Part 2: Infrared (IR) Spectroscopy Profile

IR spectroscopy probes the vibrational frequencies of bonds, providing a fingerprint of the functional groups present. For halogenated alkanes, the C-H and C-Cl bond vibrations are of primary interest.

Predicted Key IR Absorptions (cm⁻¹)
Wavenumber (cm⁻¹)VibrationIntensityRationale
~3000 - 3050C-H StretchMediumThe C-H bond is on an sp³ carbon, but the high degree of chlorination may shift it to the higher end of the typical alkane range.
~1200 - 1250C-H BendMediumBending vibrations for a C-H group in a polychlorinated environment.
~700 - 850 C-Cl Stretch Strong This region is characteristic of carbon-chlorine stretching. Given the multiple C-Cl bonds, a complex pattern of strong absorptions is expected here.[5][6][7] This would be the most prominent feature.

The "fingerprint region" (below 1500 cm⁻¹) will contain a unique and complex pattern of absorptions resulting from C-C stretching and various bending modes, which can be used for definitive identification by comparison to a known standard. The absence of strong absorptions in other regions (e.g., no O-H, N-H, or C=O stretches) is also a key piece of confirmatory data.

Part 3: Mass Spectrometry (MS) Profile

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and structural information based on the fragmentation of the molecule.

Predicted Fragmentation Pattern

The molecular formula is C₃H₂Cl₆, with a molar mass of approximately 250.77 g/mol . A key feature of chlorine-containing compounds in MS is the isotopic pattern. Chlorine has two abundant stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

  • Molecular Ion (M⁺): A compound with six chlorine atoms will exhibit a very characteristic cluster of peaks for the molecular ion due to the various combinations of ³⁵Cl and ³⁷Cl isotopes. The most abundant peak in this cluster (the nominal mass) will be at m/z 248 (for all ³⁵Cl). The entire cluster (M, M+2, M+4, etc.) will be a definitive indicator of the presence of six chlorine atoms.

  • Key Fragmentation Pathways:

    • Loss of Cl: The C-Cl bond is relatively weak and prone to cleavage. A primary fragmentation will be the loss of a chlorine radical (·Cl), leading to a prominent fragment ion cluster around m/z 213 .

    • C-C Bond Cleavage: Scission of the C1-C2 bond would be a major pathway. This can lead to two primary fragment ions:

      • [CHCl₂]⁺: This fragment would produce a characteristic cluster of peaks at m/z 83, 85, 87 .

      • [C₂HCl₄]⁺: This fragment would appear around m/z 165 .

    • McLafferty Rearrangement: Not applicable as there are no γ-hydrogens and carbonyl groups.

M [C₃H₂Cl₆]⁺˙ (m/z 248 cluster) F1 [C₃H₂Cl₅]⁺ (m/z 213 cluster) M->F1 - ·Cl F2 [CHCl₂]⁺ (m/z 83 cluster) M->F2 - ·C₂HCl₄ F3 [C₂Cl₄]⁺˙ (m/z 164 cluster) M->F3 - C₂H₂Cl₂

Caption: Predicted major fragmentation pathways for this compound.

Part 4: Experimental Protocols

To acquire the data discussed, rigorous and standardized experimental procedures are necessary.

Protocol 1: GC-MS Analysis

Gas Chromatography is essential for separating the target compound from impurities or isomers before it enters the mass spectrometer.

  • Sample Preparation: Prepare a 100 ppm solution of the sample in a high-purity solvent such as hexane or dichloromethane.

  • GC System: Use a gas chromatograph equipped with a capillary column suitable for volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm x 0.25 µm).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

    • Source Temperature: 230 °C.

    • Data Analysis: Identify the peak corresponding to the target analyte. Analyze the mass spectrum for the molecular ion cluster and characteristic fragment ions.

Protocol 2: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[8][9][10][11] Ensure the sample is fully dissolved.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a 90° pulse angle.

    • Set a relaxation delay of 5 seconds to ensure full relaxation for accurate integration.

    • Acquire at least 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program.

    • Use a 30° pulse angle and a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectra using appropriate software. Reference the spectra to the TMS signal at 0.00 ppm.

Protocol 3: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for analyzing liquid or solid samples with minimal preparation.[12][13]

  • Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal (e.g., diamond or zinc selenide). This is crucial to subtract atmospheric and instrument-related absorptions.

  • Sample Application: Place a single drop of the liquid sample directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

  • Spectrum Acquisition:

    • Collect the sample spectrum over the range of 4000-650 cm⁻¹.

    • Co-add at least 32 scans to improve the signal-to-noise ratio.

    • Set the resolution to 4 cm⁻¹.

  • Data Analysis: The software will automatically perform the background subtraction. Analyze the resulting spectrum for the key vibrational bands predicted above.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Conclusion

The structural elucidation of this compound, in the absence of a certified reference standard spectrum, is a formidable but achievable task. By leveraging the fundamental principles of NMR, IR, and MS, one can build a robust, predictive spectroscopic profile. The true power of this approach lies in cross-validation: the singlet in the ¹H NMR corroborates the molecular symmetry suggested by the two-signal ¹³C NMR spectrum. The molecular weight and hexachloro-isotopic pattern from the MS confirm the elemental composition, while the strong C-Cl absorptions in the IR spectrum are consistent with the proposed functional groups. When compared against the more complex and distinct spectra of its isomers, this multi-faceted data provides a compelling and scientifically sound basis for unambiguous structural confirmation.

References

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A Comparative Toxicological Assessment of Hexachloropropane Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of the toxicity profiles of four hexachloropropane isomers: 1,1,1,2,2,3-hexachloropropane, 1,1,1,2,3,3-hexachloropropane, 1,1,1,3,3,3-hexachloropropane, and 1,1,2,2,3,3-hexachloropropane. As chlorinated hydrocarbons, these compounds are of significant interest in various industrial applications, but their structural similarities can mask important differences in their toxicological profiles. Understanding these distinctions is paramount for risk assessment and the development of safer chemical alternatives.

This document is intended for researchers, scientists, and drug development professionals, providing not only a summary of available toxicity data but also the experimental methodologies required to conduct similar assessments. The information herein is grounded in established scientific literature and regulatory guidelines to ensure accuracy and reliability.

Introduction to Hexachloropropane Isomers and the Imperative for Comparative Toxicity Assessment

Hexachloropropane (C₃H₂Cl₆) exists in several isomeric forms, distinguished by the arrangement of chlorine atoms on the propane backbone. While sharing the same molecular formula, this isomeric variation can lead to significant differences in physical, chemical, and, most importantly, toxicological properties. The position of chlorine atoms can influence metabolic pathways, reactivity with biological macromolecules, and ultimately, the nature and severity of adverse health effects.

A comprehensive understanding of the toxicity of each isomer is crucial for informed decision-making in chemical handling, synthesis, and the development of new therapeutic agents where chlorinated compounds may be used as intermediates. This guide will delve into the known toxicities of these isomers, with a particular focus on providing the scientific framework for their evaluation.

Comparative Toxicity Profiles of Hexachloropropane Isomers

The available toxicological data for hexachloropropane isomers varies in depth. While some isomers have been the subject of detailed studies, data for others is limited. In such cases, a structure-activity relationship (SAR) approach, drawing comparisons with structurally similar chlorinated propanes, can provide valuable initial insights into potential hazards. A summary of the known and inferred toxicological data is presented below.

IsomerCAS NumberMolecular StructureKey Toxicity FindingsInferred Toxicological Concerns
1,1,1,2,2,3-Hexachloropropane 31621-43-9Cl₃C-CCl₂-CH₂ClNo specific toxicity studies were identified in the public domain.Based on its structure, potential for hepatotoxicity and nephrotoxicity should be considered. Metabolic activation could lead to reactive intermediates.
1,1,1,2,3,3-Hexachloropropane Not readily availableCl₃C-CHCl-CHCl₂No specific toxicity studies were identified in the public domain.Similar to other chlorinated propanes, concerns for liver and kidney toxicity are warranted. The presence of a C-H bond suggests potential for metabolic activation.
1,1,1,3,3,3-Hexachloropropane (HCC-230fa) 3607-78-1Cl₃C-CH₂-CCl₃Inhalation studies in rats indicate liver and kidney effects at 25 ppm.[1] A No-Observed-Adverse-Effect Level (NOAEL) of 2.5 ppm has been established.[2][3] Developmental toxicity was observed at 25 ppm, with significant reductions in maternal body weight and food consumption.[4] The LD₅₀ (injection, rats) is 827 mg/kg.[5]While genotoxicity studies have been conducted, the potential for long-term carcinogenic effects, a common concern for chlorinated hydrocarbons, warrants further investigation.
This compound 15600-01-8Cl₂CH-CCl₂-CHCl₂Classified as harmful if swallowed, causes skin irritation, and serious eye irritation.[6][7] May cause respiratory irritation.[6][7]Due to its high degree of chlorination, persistence in the environment and potential for bioaccumulation are concerns. The potential for systemic toxicity following absorption requires further evaluation.

Experimental Protocols for Toxicological Assessment

To ensure the generation of robust and comparable data, standardized and validated experimental protocols are essential. The following section outlines key methodologies for assessing the cytotoxicity, genotoxicity, and in vivo toxicity of hexachloropropane isomers.

In Vitro Cytotoxicity Assessment
  • Objective: To determine the concentration at which a hexachloropropane isomer causes cell death in vitro, providing a preliminary indication of its toxic potential.

  • Methodology: Neutral Red Uptake (NRU) Assay

    • Cell Culture: Utilize a relevant cell line, such as Balb/c 3T3 mouse fibroblasts or normal human keratinocytes, cultured to a near-confluent monolayer in 96-well plates.[8]

    • Test Compound Preparation: Prepare a stock solution of the hexachloropropane isomer in a suitable solvent (e.g., DMSO) and create a serial dilution to achieve a range of final concentrations in the cell culture medium.

    • Exposure: Replace the culture medium with the medium containing the test compound at various concentrations and incubate for a defined period (e.g., 24 hours).

    • Neutral Red Staining: After exposure, incubate the cells with a medium containing neutral red, a dye that is taken up and retained by viable cells in their lysosomes.

    • Dye Extraction and Quantification: Extract the neutral red from the cells using a destaining solution and measure the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

    • Data Analysis: Calculate the concentration that causes a 50% reduction in neutral red uptake (IC50) as an indicator of cytotoxicity.

G cluster_workflow In Vitro Cytotoxicity Workflow (NRU Assay) A 1. Seed cells in 96-well plate B 2. Prepare serial dilutions of hexachloropropane isomer A->B C 3. Expose cells to test compound for 24h B->C D 4. Incubate with Neutral Red dye C->D E 5. Extract dye and measure absorbance D->E F 6. Calculate IC50 value E->F

Caption: Workflow for the Neutral Red Uptake cytotoxicity assay.

Genotoxicity Assessment
  • Objective: To evaluate the potential of a hexachloropropane isomer to induce genetic mutations or chromosomal damage.

  • Methodology: In Vitro Micronucleus Test (OECD TG 487)

    • Cell Culture: Use a suitable mammalian cell line (e.g., L5178Y, CHO, V79) with a known stable karyotype.

    • Treatment: Expose the cells to a range of concentrations of the test compound, both with and without an external metabolic activation system (e.g., S9 mix).

    • Cytokinesis Block: Add cytochalasin B to the culture to block cell division at the binucleate stage, which allows for the identification of cells that have completed one nuclear division.

    • Harvesting and Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

    • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells. Micronuclei are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that have not been incorporated into the daughter nuclei during mitosis.

    • Data Analysis: Statistically compare the frequency of micronucleated cells in the treated groups to the solvent control group.

G cluster_workflow In Vitro Micronucleus Test (OECD TG 487) A 1. Treat mammalian cells with test compound (+/- S9) B 2. Add Cytochalasin B to block cytokinesis A->B C 3. Harvest and stain cells B->C D 4. Score micronuclei in binucleated cells C->D E 5. Statistical analysis of results D->E

Caption: Key steps of the in vitro micronucleus genotoxicity test.

In Vivo Acute Inhalation Toxicity Study
  • Objective: To determine the acute toxicity of a hexachloropropane isomer following inhalation exposure in an animal model.

  • Methodology: Acute Inhalation Toxicity Study (as per OECD TG 403)

    • Animal Model: Use a standardized rodent model, typically young adult rats.[7]

    • Exposure System: Utilize a whole-body or nose-only inhalation exposure chamber to deliver the test substance as a vapor or aerosol.[7]

    • Concentration and Duration: Expose groups of animals to a range of concentrations of the hexachloropropane isomer for a fixed period, typically 4 hours.[7]

    • Clinical Observations: Monitor the animals for clinical signs of toxicity during and after exposure for a period of at least 14 days.

    • Body Weight and Pathology: Record body weights at regular intervals. At the end of the observation period, conduct a gross necropsy on all animals.

    • Data Analysis: Determine the LC50 (lethal concentration 50), the concentration that causes mortality in 50% of the test animals, and identify target organs of toxicity.

G cluster_workflow Acute Inhalation Toxicity Study Workflow A 1. Acclimatize animals B 2. Expose animals to test substance via inhalation A->B C 3. Monitor for clinical signs of toxicity B->C D 4. Record body weight changes C->D E 5. Perform gross necropsy after 14 days D->E F 6. Determine LC50 and identify target organs E->F

Caption: Workflow for an acute inhalation toxicity study in rodents.

Causality and Mechanistic Insights

The toxicity of chlorinated hydrocarbons is often linked to their metabolism. Cytochrome P450 enzymes can catalyze the oxidation of C-H bonds, potentially forming reactive intermediates such as chlorohydrins or epoxides. These reactive metabolites can bind to cellular macromolecules like DNA, proteins, and lipids, leading to cytotoxicity, genotoxicity, and carcinogenicity. The position and number of chlorine atoms on the propane chain influence the rate and site of metabolism, thereby modulating the toxic potential of each isomer. For instance, isomers with more accessible C-H bonds may be more readily metabolized to toxic intermediates.

Conclusion and Future Directions

This guide provides a comparative overview of the known and inferred toxicities of four hexachloropropane isomers, alongside a framework of essential experimental protocols for their assessment. The data clearly indicates that 1,1,1,3,3,3-hexachloropropane (HCC-230fa) exhibits significant toxicity, particularly affecting the liver, kidneys, and reproductive system. For this compound, the primary hazards identified are acute toxicity and irritation. Significant data gaps remain for 1,1,1,2,2,3-hexachloropropane and 1,1,1,2,3,3-hexachloropropane, highlighting the need for further research to fully characterize their toxicological profiles.

For researchers and professionals in drug development, a thorough understanding of the potential hazards of such chlorinated intermediates is non-negotiable. It is strongly recommended that comprehensive toxicological assessments, utilizing the methodologies outlined in this guide, be conducted for any hexachloropropane isomer being considered for use in a manufacturing process. This proactive approach is essential for ensuring worker safety, minimizing environmental impact, and ultimately contributing to the development of safer chemical products and pharmaceuticals.

References

  • Bamberger, J. R., et al. (2001). Subchronic Inhalation Toxicity of the Chlorinated Propane 1,1,1,3,3,3-Hexachloropropane (HCC-230fa). Toxicological Sciences, 61(1), 146-155. [Link]

  • Bamberger, J. R., et al. (2001). Developmental Toxicity and Genotoxicity Studies of 1,1,1,3,3,3-Hexachloropropane (HCC-230fa) in Rats. Toxicological Sciences, 61(1), 156-163. [Link]

  • Johannsen, F. R., et al. (1988). Evaluation of the subchronic and reproductive effects of a series of chlorinated propanes in the rat. II. Toxicity of 1,2,2,3-tetrachloropropane and 1,1,2,2,3-pentachloropropane. Journal of Toxicology and Environmental Health, 25(3), 317-328. [Link]

  • Kolesar, G. B., et al. (1995). Subchronic inhalation toxicity of 1,1,1,3-tetrachloropropane in rats. Fundamental and Applied Toxicology, 25(1), 1-11.
  • PubMed. (n.d.). Subchronic inhalation toxicity of the chlorinated propane 1,1,1,3,3,3-hexachloropropane (HCC-230fa). Retrieved from [Link]

  • Wikipedia. (2023). Hexachloropropane. Retrieved from [Link]

  • PubMed. (n.d.). Subchronic inhalation toxicity of the chlorinated propane 1,1,1,3,3,3-hexachloropropane (HCC-230fa). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (2023). 1,1,1,3,3,3-Hexachloropropane. Retrieved from [Link]

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  • ResearchGate. (2015). In Vitro Methods To Measure Toxicity Of Chemicals. Retrieved from [Link]

  • Frontiers in Pharmacology. (2020). In vitro Alternatives to Acute Inhalation Toxicity Studies in Animal Models—A Perspective. Retrieved from [Link]

  • OECD. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • GOV.UK. (2024). Guidance on genotoxicity testing strategies for manufactured nanomaterials. Retrieved from [Link]

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Performance of different catalysts in the synthesis of 1,1,2,2,3,3-Hexachloropropane

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Catalytic Synthesis of Hexachloropropanes: An In-depth Analysis for Researchers

A Note on Isomer Specificity: Initial research indicates a significant disparity in the available literature regarding the catalytic synthesis of hexachloropropane isomers. The vast majority of published research and patents focus on the synthesis of 1,1,1,3,3,3-hexachloropropane . Detailed, comparative data on the catalytic performance for the synthesis of the 1,1,2,2,3,3-hexachloropropane isomer is scarce. One noted pathway for a hexachloro derivative involves the photochlorination of 1,2,2,3-tetrachloropropane, but this method lacks the diverse catalytic comparisons available for its isomer[1].

Therefore, to provide a comprehensive and data-rich guide that adheres to the core requirements of scientific integrity and experimental validation, this document will focus on the well-documented catalytic synthesis of 1,1,1,3,3,3-hexachloropropane . This isomer serves as a crucial intermediate and its synthesis provides a robust platform for comparing various catalytic systems.

Introduction: The Significance of 1,1,1,3,3,3-Hexachloropropane

1,1,1,3,3,3-Hexachloropropane (HCP) is a chlorinated hydrocarbon of significant interest as a chemical intermediate. Its primary application lies in the manufacture of fluorinated compounds, such as 1,1,1,3,3,3-hexafluoropropane, which are used as refrigerants, fire extinguishing agents, and foam blowing agents[2][3]. The predominant method for its industrial synthesis is the telomerization reaction between carbon tetrachloride (CCl₄) and 1,1-dichloroethene (vinylidene chloride), a process heavily reliant on catalytic efficiency to maximize yield and selectivity.

The choice of catalyst is paramount, directly influencing reaction kinetics, operating conditions, and the formation of undesirable higher molecular weight polymers[3]. This guide provides a comparative analysis of various catalytic systems, offering researchers the data and procedural insights necessary to make informed decisions for their synthetic objectives.

Comparative Performance of Catalytic Systems

The synthesis of 1,1,1,3,3,3-hexachloropropane is primarily an addition reaction where the C-Cl bond of carbon tetrachloride is added across the double bond of vinylidene chloride. This process is typically initiated by a redox-active catalyst. Copper salts have emerged as the most effective and widely studied catalysts for this transformation[1][2][3].

The general reaction is as follows: CCl₄ + CH₂=CCl₂ → CCl₃CH₂CCl₃

Below is a summary of performance data for key catalytic systems reported in the literature.

Catalyst SystemCo-Catalyst / LigandSolventTemperature (°C)Time (h)Yield (%)Key Observations
Copper(I) Chloride (CuCl)Isopropylamine1,2-Dichloroethane80830High selectivity with minimal polymer formation[3].
CuCl / Copper(II) Chloride (CuCl₂) (1:1 mixture)NoneNone (neat)130-1332071Higher temperature and longer reaction time lead to significantly improved yield[3].
Copper Nitrate (Cu(NO₃)₂)EthanolamineAcetonitrile120-1504-6>90 (High Conversion)The combination of copper nitrate and ethanolamine provides a notable increase in conversion rate[3].
Copper Nitrate (Cu(NO₃)₂)EthanolamineTetrahydrofuran (THF)120-150<4-6>90 (High Conversion)Using THF as a solvent can reduce the reaction time compared to acetonitrile while maintaining high yield[3].
Iron Salts (Generic)Not specifiedNot specifiedNot specifiedNot specifiedModerateIron salts are also known to catalyze this type of redox addition but are less commonly reported with specific high yields for this product[3].

Mechanistic Insights and Causality of Experimental Choices

The catalytic cycle for the copper-mediated synthesis of 1,1,1,3,3,3-hexachloropropane is generally understood to proceed via a redox-initiated radical mechanism.

The Role of the Copper Catalyst

The process is initiated by the reaction of the copper(I) catalyst with carbon tetrachloride to generate a trichloromethyl radical (•CCl₃) and copper(II) chloride. This radical then adds to the vinylidene chloride.

  • Initiation: Cu(I)Cl + CCl₄ → Cu(II)Cl₂ + •CCl₃

  • Propagation: •CCl₃ + CH₂=CCl₂ → CCl₃CH₂-•CCl₂

  • Chain Transfer: CCl₃CH₂-•CCl₂ + CCl₄ → CCl₃CH₂CCl₃ + •CCl₃

The copper(II) species is subsequently reduced back to copper(I) to continue the catalytic cycle. The choice of ligands, such as amines (ethanolamine, isopropylamine), is crucial. These ligands form coordination complexes with the copper ions, enhancing their solubility in the organic medium and modulating their redox potential to facilitate the reaction and prevent catalyst deactivation.

Choice of Reaction Conditions
  • Temperature (80-150 °C): The reaction requires elevated temperatures to overcome the activation energy for the initial C-Cl bond cleavage and to ensure a sufficient reaction rate. However, excessively high temperatures can lead to unwanted side reactions, including polymerization of the vinylidene chloride. The optimal temperature is a trade-off between reaction speed and selectivity.

  • Solvent (Acetonitrile, THF, 1,2-Dichloroethane): Solvents are employed to create a homogeneous reaction mixture, ensuring efficient interaction between the reactants and the catalyst. Acetonitrile and THF are effective due to their ability to dissolve both the organic reactants and the copper-amine catalyst complexes[3]. The choice of solvent can also influence reaction time, as seen with THF leading to faster reactions than acetonitrile[3].

  • Inert Atmosphere: The reaction is typically conducted under a nitrogen atmosphere. This is a critical step to prevent oxygen from interfering with the radical mechanism or oxidizing the Cu(I) catalyst to a less active Cu(II) state prematurely[3].

Experimental Protocols

The following protocols are derived from methodologies described in patent literature, representing effective laboratory-scale synthesis.

Protocol 1: High-Yield Synthesis using Copper Nitrate and Ethanolamine

This protocol is based on the highly efficient system described in patent CN104803821A[3].

Materials:

  • Carbon Tetrachloride (CCl₄)

  • Vinylidene Chloride (1,1-dichloroethene)

  • Copper (II) Nitrate (Cu(NO₃)₂)

  • Ethanolamine

  • Acetonitrile or Tetrahydrofuran (THF)

  • Nitrogen gas

  • Reaction kettle with stirrer, condenser, and nitrogen inlet

Procedure:

  • To the reaction kettle, add the solvent (e.g., Acetonitrile), carbon tetrachloride, copper nitrate, and ethanolamine.

  • Purge the kettle with nitrogen gas to displace all oxygen.

  • Begin stirring and heat the mixture to the reaction temperature of 120-150 °C.

  • Slowly add the vinylidene chloride to the heated mixture. Maintain the temperature and a slight positive nitrogen pressure.

  • Allow the reaction to proceed for 4-6 hours. Monitor the reaction progress by GC analysis if possible.

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product is purified by vacuum distillation. First, the solvent is removed under reduced pressure and can be recycled.

  • Continued vacuum distillation of the residue will yield pure 1,1,1,3,3,3-hexachloropropane.

Protocol 2: Synthesis using Mixed Copper Chlorides

This protocol is based on the method yielding 71% reported in US patent 5633413[3].

Materials:

  • Carbon Tetrachloride (CCl₄)

  • Vinylidene Chloride (1,1-dichloroethene)

  • Copper (I) Chloride (CuCl)

  • Copper (II) Chloride (CuCl₂)

  • Reaction vessel suitable for moderate pressure and temperature

Procedure:

  • Charge the reaction vessel with a 1:1 mixture of CuCl and CuCl₂.

  • Add carbon tetrachloride and vinylidene chloride to the vessel.

  • Seal the vessel and heat the mixture to 130-133 °C with vigorous stirring.

  • Maintain the reaction at this temperature for approximately 20 hours.

  • After cooling, vent any excess pressure and open the vessel.

  • Isolate the product by filtering the catalyst followed by vacuum distillation of the crude liquid.

Visualization of Workflow and Mechanism

Experimental Workflow

G cluster_prep 1. Reactor Preparation cluster_reaction 2. Reaction cluster_workup 3. Product Isolation prep1 Charge Reactor with Solvent & Catalyst prep2 Purge with Nitrogen prep1->prep2 react1 Heat to 120-150 °C prep2->react1 react2 Add Reactants (CCl4, CH2=CCl2) react1->react2 react3 Maintain Temp & Stir (4-6 hours) react2->react3 workup1 Cool Reaction Mixture react3->workup1 work2 Vacuum Distillation (Remove Solvent) workup1->work2 work3 Vacuum Distillation (Purify Product) work2->work3 end end work3->end Pure 1,1,1,3,3,3-HCP

Caption: General experimental workflow for the synthesis of 1,1,1,3,3,3-hexachloropropane.

Simplified Catalytic Mechanism

G Cu1 Cu(I)Cl Cu2 Cu(II)Cl2 Cu1->Cu2 + CCl4 CCl3_rad •CCl3 Cu2->CCl3_rad Initiation CCl4 CCl4 Adduct_rad CCl3CH2-•CCl2 CCl3_rad->Adduct_rad + CH2=CCl2 (Propagation) VnCl CH2=CCl2 Product CCl3CH2CCl3 Adduct_rad->Product + CCl4 (Chain Transfer) Product->CCl3_rad regenerates •CCl3

Caption: Simplified redox-radical mechanism for copper-catalyzed telomerization.

References

  • Wikipedia. 1,1,1,3,3,3-Hexachloropropane. [Link]

  • Google Patents. CN104803821A - Hexachloropropane production method.

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A comparative study of the environmental impact of chlorinated propanes

Author: BenchChem Technical Support Team. Date: January 2026

The user wants a comparative guide on the environmental impact of chlorinated propanes. The guide should be structured autonomously, maintain scientific integrity, cite authoritative sources, present data in tables, detail experimental protocols, and use Graphviz for visualizations. The target audience is researchers, scientists, and drug development professionals.

Based on the initial search, I have gathered information on two key chlorinated propanes: 1,2-dichloropropane (1,2-DCP) and 1,2,3-trichloropropane (1,2,3-TCP).

Here's a breakdown of the information I have and what I still need:

Information Gathered:

  • Sources and Uses:

    • 1,2-DCP: By-product of propene oxide synthesis, chemical intermediate (tetrachloroethene, carbon tetrachloride), industrial solvent, formerly a soil fumigant.[1][2][3][4]

    • 1,2,3-TCP: By-product in chemical synthesis (e.g., epichlorohydrin), impurity in soil fumigants (D-D), industrial solvent, cleaning/degreasing agent.[5][6][7]

  • Environmental Fate & Transport:

    • General: Both are denser than water and can exist as dense non-aqueous phase liquids (DNAPLs).[1][8] They are volatile.[1][9][10]

    • 1,2-DCP: Volatilizes from soil and water.[1][2] Persistent in soil and groundwater, with a half-life of 6 months to 2 years in groundwater.[3][4][11] Adsorbs moderately to organic matter.[1]

    • 1,2,3-TCP: Persistent in groundwater for many years.[5][7][9] Does not bind well to soil and leaches into groundwater.[5][8] Breaks down in sunlight in the atmosphere (photodegradation).[7][8][9]

  • Biodegradation:

    • Anaerobic: Both can be reductively dechlorinated by specific bacteria like Dehalogenimonas and Dehalococcoides.[12][13] 1,2,3-TCP degrades to 1,2-DCP and then to 1-chloropropane.[13] 1,2-DCP undergoes dichloroelimination to form propene.[12]

    • Aerobic: Cometabolism is a key pathway. Methanotrophs and propane-oxidizing bacteria can co-oxidize both 1,2-DCP and 1,2,3-TCP.[12][13][14][15]

  • Toxicity:

    • Human Health:

      • 1,2-DCP: Damages liver, kidneys, bladder, gastrointestinal and respiratory tracts.[2][11] Considered a probable human carcinogen by the US EPA.[3]

      • 1,2,3-TCP: Classified as "likely to be carcinogenic to humans" by EPA, "probably carcinogenic" by IARC, and "reasonably anticipated to be a human carcinogen" by HHS.[7][9] Causes irritation, drowsiness, liver and kidney damage at high exposures.[5][8]

    • Ecotoxicity:

      • Limited data available.[10]

      • 1,2-DCP: Acute toxicity data (LC50) available for freshwater and marine fish, crustaceans, and molluscs.[10]

      • 1,3-Dichloropropane (related compound): LC50 data for fish and crustaceans.[10]

      • General: Chlorinated solvents can be toxic to aquatic organisms.[16]

  • Bioaccumulation:

    • Both have low potential for bioaccumulation.[4][9][10] 1,2,3-TCP is not expected to build up in fish or plants.[9] 1,2-DCP has a low estimated bioconcentration factor.[4]

  • Regulatory Status:

    • 1,2-DCP: EPA has set a Maximum Contaminant Level (MCL) of 5 ppb (0.005 mg/L) in drinking water.[2][3][11]

    • 1,2,3-TCP: California has an MCL of 0.005 µg/L (5 parts per trillion).[17] No federal MCL has been established.[7][8] Listed as a substance of very high concern by ECHA.[6]

  • Analytical Methods:

    • General methods for volatile organic compounds (VOCs) in water and soil are applicable.[18][19][20]

    • Gas chromatography (GC) with various detectors (ECD, MS, N/P) is common.[18][20][21]

    • Sample preparation involves extraction (e.g., purge-and-trap, liquid-liquid, solid-phase extraction) and cleanup.[18][20][21]

Plan Execution:

  • Structure the Guide:

    • Introduction: Define chlorinated propanes, their industrial relevance, and the environmental concerns prompting this comparative study. Focus on 1,2-DCP and 1,2,3-TCP as primary examples.

    • Physicochemical Properties and Sources: A comparative table of key properties (molecular weight, solubility, vapor pressure, log Kow, Henry's Law constant) and a summary of their primary industrial sources and historical uses. This sets the stage for their environmental behavior.

    • Environmental Fate and Transport:

      • Diagram: Create a Graphviz diagram illustrating the potential pathways of these compounds in the environment (release -> air/water/soil -> transport -> fate).

      • Comparison: Discuss their relative persistence in different environmental compartments (soil, groundwater, atmosphere). Highlight 1,2,3-TCP's higher persistence in groundwater.

      • Mobility: Compare their potential for leaching and forming DNAPL plumes.

    • Biodegradation Pathways:

      • Diagram: Create a Graphviz diagram comparing the aerobic (cometabolism) and anaerobic (reductive dechlorination) degradation pathways for both compounds.

      • Explanation: Detail the key microbial players (Dehalogenimonas, methanotrophs) and enzymatic processes (monooxygenases, dehalogenases). Explain why 1,2,3-TCP is generally more recalcitrant.

    • Ecotoxicity and Human Health Impacts:

      • Data Table: Create a table summarizing available ecotoxicity data (LC50 values for different species) for 1,2-DCP and other relevant chlorinated propanes. Acknowledge data gaps for 1,2,3-TCP if they persist.

      • Health Risk Comparison: Compare their carcinogenicity classifications (EPA, IARC) and other known health effects.

      • Bioaccumulation: Briefly state that both have low bioaccumulation potential, citing log Kow and bioconcentration factors.

    • Regulatory Landscape:

      • Data Table: Compare the regulatory limits (e.g., drinking water MCLs) in different jurisdictions (US EPA, California, ECHA). Highlight the stricter regulation of 1,2,3-TCP in some areas despite the lack of a federal US MCL.

    • Experimental Methodologies:

      • Protocol 1: Analysis of Chlorinated Propanes in Water Samples. Provide a step-by-step protocol for a standard method like Purge-and-Trap GC/MS. Explain the rationale for each step (e.g., why purging is effective for volatile compounds, why a specific detector is used).

      • Diagram: Create a Graphviz workflow diagram for the analytical protocol.

      • Protocol 2: Microcosm Study for Biodegradation Assessment. Detail a protocol for setting up anaerobic and aerobic microcosms to evaluate biodegradation potential. Explain the importance of controls (sterile controls, no-substrate controls) and the parameters to be monitored (disappearance of parent compound, appearance of daughter products).

    • References: Compile the numbered reference list with full details and clickable URLs.

This plan covers all the user's requirements, including the autonomous structure, scientific integrity (explaining causality), data tables, detailed protocols, and mandatory Graphviz diagrams. The gathered information is sufficient to build this comprehensive guide. I will now proceed with generating the response.An Objective Comparison of the Environmental Fate and Impact of Key Chlorinated Propanes for Researchers and Environmental Scientists

Introduction: The Environmental Legacy of Chlorinated Propanes

Chlorinated propanes, a class of synthetic volatile organic compounds, have seen widespread industrial use over the past several decades. Their utility as chemical intermediates, solvents, and degreasing agents, and historical application as soil fumigants, has led to their environmental release.[1][2] While structurally similar, the seemingly minor differences in the number and position of chlorine atoms on the propane backbone result in significant variations in their environmental behavior, persistence, and toxicity. This guide provides a comparative analysis of two of the most environmentally significant chlorinated propanes: 1,2-dichloropropane (1,2-DCP) and 1,2,3-trichloropropane (1,2,3-TCP). Understanding their distinct environmental profiles is critical for risk assessment, site remediation, and the development of safer chemical alternatives.

This document is intended for researchers, environmental scientists, and drug development professionals who may encounter these compounds in contaminated sites or require a comprehensive understanding of their environmental impact. We will delve into their physicochemical properties, environmental fate, biodegradation pathways, and toxicological profiles, supported by experimental data and established analytical protocols.

Comparative Physicochemical Properties and Environmental Sources

The environmental journey of a chemical is dictated by its intrinsic properties. For chlorinated propanes, key parameters like water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) determine their distribution in air, water, and soil.

1,2-Dichloropropane (1,2-DCP) is primarily generated as a by-product during the manufacture of propene oxide and was historically a component of soil fumigants.[1] It has also been used as an industrial solvent and in the production of other chlorinated chemicals like tetrachloroethene.[1][2][4]

1,2,3-Trichloropropane (1,2,3-TCP) is a man-made chemical that entered the environment largely as an impurity in soil fumigant products.[5][6] It is also a by-product in the synthesis of other chemicals, such as epichlorohydrin, and has been used as an industrial solvent and degreasing agent.[6][7]

Property1,2-Dichloropropane (1,2-DCP)1,2,3-Trichloropropane (1,2,3-TCP)Significance for Environmental Impact
CAS Number 78-87-596-18-4Unique identifier for chemical substances.
Molecular Weight 112.99 g/mol 147.43 g/mol Influences volatility and transport.
Water Solubility 2,700 - 2,900 mg/L1,750 mg/L[6]Higher solubility facilitates transport in groundwater.
Vapor Pressure 42 mmHg at 20°C2.8 mmHg at 25°CHigher vapor pressure (1,2-DCP) indicates greater tendency to volatilize into the atmosphere.
Log K_ow_ ~2.0[10]2.0 - 2.5[6]Low values for both indicate a low potential for bioaccumulation in fatty tissues.[4][9]
Henry's Law Constant 3.1 x 10⁻³ atm·m³/mol3.2–3.4 × 10⁻⁴ atm·m³/mol[6]Higher value for 1,2-DCP suggests it partitions more readily from water to air.
Density 1.156 g/mL1.389 g/mL[6]Both are denser than water, enabling them to sink in aquifers and act as Dense Non-Aqueous Phase Liquids (DNAPLs).[1][8]

Environmental Fate and Transport: A Tale of Two Contaminants

Once released, chlorinated propanes can contaminate soil, groundwater, surface water, and air. Their persistence and mobility are defining features of their environmental risk.

Both 1,2-DCP and 1,2,3-TCP are denser than water and only moderately soluble, creating a significant risk of forming DNAPL pools in groundwater aquifers.[1][8] These pools act as long-term sources of contamination, slowly dissolving into the surrounding groundwater for decades.

However, 1,2,3-TCP is notably more persistent and problematic in groundwater. It does not bind effectively to soil particles and readily leaches from the surface to the water table.[5][8] Once in groundwater, it is highly resistant to natural degradation processes, leading to long and persistent contaminant plumes.[5][7][9] In contrast, 1,2-DCP shows moderate adsorption to organic matter in soil and, while it can reach groundwater, it is generally less persistent than 1,2,3-TCP.[1][11] Its higher volatility also means a greater proportion is likely to partition to the atmosphere, where it is subject to slow photodegradation.[1][2][22]

Release Industrial Release & Historical Use Soil Soil Compartment Release->Soil Spills, Fumigation Atmosphere Atmosphere Release->Atmosphere Air Emissions Soil->Atmosphere Volatilization (Higher for 1,2-DCP) Groundwater Groundwater Soil->Groundwater Leaching DCP_Fate 1,2-DCP - Volatilization - Moderate Adsorption - Leaching Soil->DCP_Fate TCP_Fate 1,2,3-TCP - Low Adsorption - High Leaching - High Persistence Soil->TCP_Fate Photo Slow Photodegradation Atmosphere->Photo Groundwater->DCP_Fate Groundwater->TCP_Fate DNAPL DNAPL Formation (Long-term Source) Groundwater->DNAPL Sinking

General environmental pathways for chlorinated propanes.

Biodegradation: Microbial Pathways and Recalcitrance

The ultimate environmental fate of many organic pollutants is determined by microbial biodegradation. Chlorinated propanes can be degraded under both anaerobic and aerobic conditions, though rates and mechanisms differ significantly.

Anaerobic Biodegradation: Under conditions devoid of oxygen, a key process is reductive dechlorination, where bacteria use the chlorinated compounds as electron acceptors. Specific microbes, such as strains of Dehalogenimonas and Dehalococcoides, are capable of this process.[12] For 1,2,3-TCP, this occurs sequentially, first to 1,2-DCP, then to 1-chloropropane, and potentially further.[13] 1,2-DCP can be directly transformed to propene via dichloroelimination.[12]

Aerobic Biodegradation: In the presence of oxygen, direct metabolism is rare. Instead, degradation occurs via cometabolism, where microbes produce enzymes for another purpose that fortuitously degrade the chlorinated propanes. Methanotrophs expressing soluble methane monooxygenase (sMMO) and propane-oxidizing bacteria can co-oxidize both 1,2-DCP and 1,2,3-TCP.[12][14] However, this process requires the presence of a primary substrate (like methane or propane) and can be slow and inefficient, particularly for the highly chlorinated 1,2,3-TCP. The recalcitrance of 1,2,3-TCP makes its bioremediation particularly challenging.[6]

cluster_anaerobic Anaerobic Reductive Dechlorination cluster_aerobic Aerobic Cometabolism TCP_ana 1,2,3-TCP DCP_ana 1,2-DCP TCP_ana->DCP_ana -Cl CP_ana 1-Chloropropane DCP_ana->CP_ana -Cl Propene_ana Propene DCP_ana->Propene_ana -2Cl (Dichloroelimination) Microbes_ana Dehalogenimonas Dehalococcoides Microbes_ana->TCP_ana Microbes_ana->DCP_ana TCP_aer 1,2,3-TCP Oxidized Oxidized Products TCP_aer->Oxidized DCP_aer 1,2-DCP DCP_aer->Oxidized Microbes_aer Methanotrophs Propane Oxidizers Enzyme Monooxygenases (e.g., sMMO) Microbes_aer->Enzyme express Enzyme->TCP_aer co-oxidize Enzyme->DCP_aer co-oxidize

Sources

A Senior Application Scientist's Guide to Verifying the Purity of Commercially Available 1,1,2,2,3,3-Hexachloropropane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and chemical synthesis, the purity of starting materials is paramount. This guide provides an in-depth technical overview for verifying the purity of commercially available 1,1,2,2,3,3-hexachloropropane (CAS Number: 15600-01-8). We will delve into the common impurities, present robust analytical methodologies for their detection and quantification, and compare the subject compound to its alternatives in relevant applications.

The Importance of Purity for this compound

This compound is a chlorinated hydrocarbon utilized as a soil fumigant, insecticide, and an intermediate in the synthesis of other chlorinated and fluorinated compounds.[1] Its efficacy and the safety of its downstream applications are directly contingent on its purity. Impurities can lead to undesirable side reactions, reduced product yields, and in the case of agricultural applications, the introduction of unintended substances into the environment. Commercial grades of this compound are often stated to have a purity of at least 95% as determined by Gas Chromatography (GC).[2]

Potential Impurities in Commercial this compound

Understanding the synthetic routes to this compound is crucial for anticipating potential impurities. One common synthesis involves the reaction of 1,1-dichloroethene with carbon tetrachloride.[1] Another approach is the chlorination of propane derivatives like 1,1,3-trichloropropane.[1] Based on these methods, likely impurities include:

  • Isomers: Other hexachloropropane isomers, such as 1,1,1,3,3,3-hexachloropropane, may be present.[1]

  • Unreacted Starting Materials and Intermediates: These can include tetrachloropropanes and pentachloropropanes.

  • Byproducts of Side Reactions: Over-chlorination can lead to heptachloropropanes or other more highly chlorinated species.

Analytical Methodologies for Purity Verification

A multi-pronged analytical approach is recommended for a comprehensive assessment of this compound purity. This typically involves a primary chromatographic technique for separation and quantification, coupled with spectroscopic methods for structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying volatile and semi-volatile organic compounds, making it ideal for analyzing chlorinated hydrocarbons.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable volatile organic solvent, such as hexane or dichloromethane, to a final concentration of approximately 10 µg/mL.[3]

  • Ensure the sample is fully dissolved and free of particulate matter before injection.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MS or equivalent.

  • Column: A non-polar capillary column such as a (5%-Phenyl)-methylpolysiloxane stationary phase (e.g., DB-5MS or HP-5MS), 30 m x 0.25 mm ID x 0.25 µm film thickness.[4]

  • Injector: Split/splitless inlet in split mode (e.g., 100:1 split ratio) at 250 °C.[5]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 170 °C.

    • Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

3. Data Analysis:

  • The purity of this compound is determined by the area percent of its corresponding peak in the total ion chromatogram (TIC).

  • Identification of the main peak and any impurity peaks is achieved by comparing their mass spectra with a reference library (e.g., NIST).

  • The retention time and mass spectrum of the sample should be compared to a certified reference standard of this compound for definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules and can provide valuable information about the presence of isomers and other impurities. Both ¹H and ¹³C NMR should be employed.

1. Sample Preparation:

  • Dissolve approximately 20-30 mg of the this compound sample in about 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. NMR Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • The two protons in this compound are chemically equivalent and should appear as a singlet.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Expect two signals corresponding to the two non-equivalent carbon atoms.

3. Spectral Interpretation:

  • ¹H NMR: The spectrum of pure this compound is expected to show a singlet for the two equivalent protons. The presence of other signals would indicate impurities. For example, the isomeric 1,1,1,3,3,3-hexachloropropane would show a singlet at a different chemical shift for its two protons.

  • ¹³C NMR: The spectrum of this compound should exhibit two distinct signals. The presence of additional peaks suggests carbon-containing impurities.

Workflow for Purity Verification

Purity_Verification_Workflow cluster_0 Sample Acquisition cluster_1 Analytical Procedures cluster_2 Data Analysis and Interpretation cluster_3 Conclusion A Obtain Commercial This compound B Prepare Sample for GC-MS (e.g., 10 µg/mL in Hexane) A->B C Prepare Sample for NMR (e.g., 25 mg in CDCl3) A->C D Perform GC-MS Analysis B->D E Perform ¹H and ¹³C NMR Spectroscopy C->E F Analyze GC-MS Data: - Determine % Area Purity - Identify Impurities via Mass Spectra D->F G Interpret NMR Spectra: - Confirm Structure - Identify Isomeric Impurities E->G H Compare Results to Specifications (e.g., ≥95% Purity) F->H G->H I Final Purity Assessment H->I

Caption: Workflow for the comprehensive purity verification of this compound.

Comparison with Alternatives

The choice of this compound is often dictated by its specific application. Here, we compare it to common alternatives in its primary uses.

As a Soil Fumigant
Fumigant/TreatmentEfficacyEnvironmental/Safety Concerns
This compound Effective against a range of soil-borne pests.Potential for groundwater contamination; classified as harmful if swallowed and can cause skin and respiratory irritation.[1]
Methyl Bromide Highly effective broad-spectrum fumigant.Phased out in many countries due to its ozone-depleting properties and toxicity.[6]
Chloropicrin Very effective against soil-borne diseases.[7]Highly toxic and requires strict handling procedures.
1,3-Dichloropropene Excellent nematicide.[7]Potential carcinogen and groundwater contaminant.
Biofumigation (e.g., mustard seed meal) Can suppress various soil-borne pathogens.[6]Efficacy can be variable depending on soil conditions and pathogen pressure.
Steam Treatment Effective non-chemical method for soil disinfestation.[8]High energy consumption and cost.[8]
As a Chemical Intermediate

This compound serves as a precursor for certain fluorinated hydrocarbons.[1] The choice of an intermediate in chemical synthesis is highly dependent on the target molecule, reaction yield, cost, and safety.

IntermediateTarget ProductsAdvantagesDisadvantages
This compound Specific fluorinated propanes.Potentially provides a direct route to certain fluorinated structures.Handling of a highly chlorinated and potentially toxic compound.
Other Chlorinated Alkanes/Alkenes Various fluorinated compounds.A wide variety of precursors are available, allowing for flexibility in synthesis design.May require multi-step reactions or different catalyst systems.
Direct Fluorination Fluorinated hydrocarbons.Can be a more direct route, avoiding chlorinated intermediates.Often requires specialized and highly reactive fluorinating agents and equipment.

Conclusion

Verifying the purity of commercially available this compound is a critical step for ensuring the success and safety of its applications. A combination of GC-MS for separation and quantification of impurities, along with NMR spectroscopy for structural confirmation, provides a robust and reliable approach. When considering alternatives, a thorough evaluation of efficacy, cost, and environmental and safety profiles is essential for making an informed decision. This guide provides the foundational knowledge and experimental framework for researchers to confidently assess the quality of this important chemical compound.

References

  • MacRae, A. W., Noling, J., & Snodgrass, C. (2010). Maximizing the Efficacy of Soil Fumigant Applications for Raised-Bed Plasticulture Systems of Florida. University of Florida, IFAS Extension. Retrieved from [Link]

  • El-Sawy, M. M., et al. (2021). A review of the efficacy of biofumigation agents in the control of soil-borne plant diseases. Journal of Plant Protection Research, 61(1), 1-10.
  • The Organic Center. (2021). Non-chemical soil fumigants shown to be effective and affordable, especially for organic production. Retrieved from [Link]

  • Ashworth, D. J., & Yates, S. R. (2009). Comparisons of soil surface sealing methods to reduce fumigant emission loss. Journal of Environmental Quality, 38(5), 1836-1844.
  • Agilent Technologies. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF.
  • CP Lab Safety. (n.d.). 1, 1, 2, 2, 3, 3-Hexachloropropane, min 95% (GC), 10 grams. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2013). Technical Procedure for Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from [Link]

  • ScienceDirect. (2025). Optimized fast gas chromatography coupled with proton-transfer-reaction time-of-flight mass spectrometry for the selective near-real-time monitoring of volatile organic compounds.
  • University of California, Davis - Mass Spectrometry Facility. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from a relevant university facility guideline.
  • Teledyne Leeman Labs. (n.d.). Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS).
  • SpectraBase. (n.d.). 1,1,1,3,3,3-Hexachloro-propane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,1,2,3,3-Hexachloropropane. Retrieved from [Link]

  • PubChemLite. (n.d.). 1,1,1,2,3,3-hexachloropropane (C3H2Cl6). Retrieved from [Link]

  • Wikipedia. (n.d.). 1,1,1,3,3,3-Hexachloropropane. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Automated Sample Preparation Followed by Sensitive Analysis by GC-MS/MS for Environmental Contaminants in Surface Waters.

Sources

Safety Operating Guide

Navigating the Final Journey: A Comprehensive Guide to the Proper Disposal of 1,1,2,2,3,3-Hexachloropropane

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the experiment. The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1,1,2,2,3,3-hexachloropropane (CAS 15600-01-8), a halogenated hydrocarbon that demands meticulous handling from acquisition to final disposition. Our focus is to empower you with the knowledge to not only comply with regulations but to understand the scientific principles that underpin these essential safety protocols.

Immediate Safety Imperatives: Understanding the Hazard Profile

This compound is a compound that necessitates a high degree of caution.[1] Its hazard profile, summarized in the table below, dictates the stringent handling and disposal procedures outlined in this guide.

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1]
Skin Irritation (Category 2) Causes skin irritation.[1]
Serious Eye Irritation (Category 2A) Causes serious eye irritation.[1]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation May cause respiratory irritation.[1]
Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 3 Harmful to aquatic life with long lasting effects.[2]None

Given these hazards, adherence to personal protective equipment (PPE) protocols is non-negotiable. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2] Standard PPE includes, but is not limited to:

  • Eye Protection: Tightly fitting safety goggles with side-shields.[2]

  • Hand Protection: Chemical-resistant gloves, such as Viton® or Barrier®. Always inspect gloves for integrity before use.[2]

  • Body Protection: A lab coat, apron, or coveralls to prevent skin contact.[2]

  • Respiratory Protection: If vapors or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins with waste identification and culminates in its transfer to a licensed disposal facility. The following workflow provides a logical and compliant pathway for its management.

Caption: A logical workflow for the proper disposal of this compound waste.

Step 1: Waste Identification and Classification

As a chlorinated hydrocarbon, this compound falls under the category of halogenated organic waste.[2] Under the Resource Conservation and Recovery Act (RCRA), this waste must be classified as hazardous. Depending on its use, it may fall under the following EPA hazardous waste codes:

  • F-Listed Wastes (Wastes from non-specific sources): If used as a solvent, it could be classified under codes such as F001 or F002 , which pertain to spent halogenated solvents.[3][4][5][6]

  • K-Listed Wastes (Wastes from specific sources): The EPA has proposed to list wastes from the production of chlorinated aliphatics, which could include wastewaters (K173) and wastewater treatment sludges (K174, K175) from its manufacturing process.[7]

  • U-Listed Wastes (Toxic wastes): If the discarded chemical is unused, it may be classified as a U-listed waste.

It is the generator's responsibility to accurately classify the waste. Consult with your institution's Environmental Health and Safety (EHS) office for guidance on the appropriate waste codes.

Step 2: Segregation and Containerization

Crucially, do not mix halogenated waste with non-halogenated waste streams. [8] This is for two primary reasons:

  • Treatment Incompatibility: The disposal methods for halogenated and non-halogenated wastes differ significantly. Commingling can complicate and increase the cost of disposal.

  • Regulatory Compliance: Mixing hazardous waste with non-hazardous waste can result in the entire mixture being classified as hazardous.

Container Selection:

  • Use a dedicated, leak-proof container made of a compatible material. High-density polyethylene (HDPE) or glass containers are generally suitable.[9] Avoid metal containers for corrosive chemicals.[10]

  • The original chemical container is often the best choice for waste accumulation.[11]

  • Ensure the container has a tightly sealing lid to prevent the release of vapors.[2]

Step 3: Labeling

Proper labeling is a cornerstone of safe chemical waste management. Your institution will have specific labeling requirements, but at a minimum, the label should include:

  • The full chemical name: "this compound"

  • The words "Hazardous Waste"

  • The specific hazard characteristics (e.g., "Toxic," "Irritant")

  • The accumulation start date

  • The name of the principal investigator or laboratory contact

Step 4: Temporary Storage

Store the sealed and labeled waste container in a designated, secure satellite accumulation area within the laboratory. This area should be:

  • Well-ventilated.

  • Away from sources of ignition.[2]

  • Segregated from incompatible chemicals.

  • Within secondary containment to capture any potential leaks.

Step 5: Arrange for Disposal

Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and transportation of the waste.[12] These professionals are trained in the safe handling and transport of hazardous materials and will ensure compliance with all Department of Transportation (DOT) regulations.

Step 6: Documentation

Maintain meticulous records of all hazardous waste generated and disposed of. This includes a copy of the hazardous waste manifest, which is the legal document that tracks the waste from the generator to the final disposal facility.

Final Disposition: Approved Treatment Technologies

The primary and most effective method for the disposal of this compound is high-temperature incineration at a licensed chemical destruction plant.[2] This process should be coupled with flue gas scrubbing to neutralize the acidic gases (such as hydrogen chloride) that are produced during the combustion of chlorinated compounds.[13]

Why Incineration?

Thermal oxidation at high temperatures (typically above 850°C) is necessary to ensure the complete destruction of the stable chlorinated hydrocarbon molecule.[7] This process breaks the carbon-chlorine bonds, converting the organic material into less harmful inorganic compounds like carbon dioxide, water, and hydrogen chloride. The subsequent scrubbing of the flue gas is essential to prevent the release of acidic pollutants into the atmosphere.

Alternative and Emerging Technologies:

While incineration is the current standard, research into alternative treatment technologies for halogenated organic wastes is ongoing. These include:

  • Chemical Dechlorination: This involves the use of chemical reagents to remove chlorine atoms from the organic molecule, rendering it less toxic.

  • Supercritical Water Oxidation: This process uses water at a supercritical state (above 374°C and 221 bar) as a medium to oxidize and destroy hazardous organic compounds.

  • Catalytic Hydrodechlorination: This method uses a catalyst to facilitate the reaction of chlorinated hydrocarbons with hydrogen to produce hydrocarbons and hydrogen chloride.

These emerging technologies offer potential advantages in terms of energy efficiency and reduced emissions, but their applicability for specific waste streams like this compound on a commercial scale may still be under development.

Emergency Procedures: In Case of a Spill or Exposure

In the event of a spill or accidental exposure, immediate and correct action is critical.

Spill Management:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

  • Contain: Use an inert absorbent material, such as sand, vermiculite, or a commercial sorbent, to contain the spill. Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbed material into a suitable, closed container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All materials used for decontamination should also be disposed of as hazardous waste.

Exposure Response:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[2]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2]

In all cases of exposure, seek immediate medical attention. Provide the medical personnel with the Safety Data Sheet (SDS) for this compound.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of this compound is not merely a regulatory hurdle; it is a fundamental aspect of professional scientific practice. By understanding the chemical's hazards, adhering to established procedures, and partnering with qualified disposal professionals, you contribute to a safer laboratory environment and the protection of our planet. Let this guide serve as a trusted resource in your commitment to excellence in research and in safety.

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Mastering Safety: A Guide to Personal Protective Equipment for 1,1,2,2,3,3-Hexachloropropane

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, the integrity of an experiment is paramount. Yet, the foundation of groundbreaking science is not just precision, but safety. When working with highly specialized compounds such as 1,1,2,2,3,3-Hexachloropropane (CAS No. 15600-01-8), a chlorinated hydrocarbon, a meticulous and informed approach to personal safety is non-negotiable. This guide moves beyond mere checklists to provide a deep, causal understanding of the personal protective equipment (PPE) required, ensuring that your focus remains on your research, secured by a shield of expert-level safety practices.

The Adversary Profile: Understanding the Hazards of this compound

Before selecting our armor, we must understand the adversary. This compound is a compound that demands respect. Its primary threats are not always immediately apparent, making adherence to protocol a critical self-validating system of protection.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards. It is harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation.[1] A crucial point for researchers is that there are currently no established occupational exposure limit values (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH.[1] This absence of a defined "safe" exposure level dictates that our engineering controls and PPE must be conservatively chosen to minimize any potential contact.

The chemical's physical properties also inform our safety strategy. With a vapor pressure of 0.101 mmHg at 25°C, it has a low volatility but still presents an inhalation risk, particularly in areas with poor ventilation or during procedures that could generate aerosols.[1]

Hazard ClassificationGHS Hazard StatementImplication for PPE Selection
Acute Toxicity, Oral H302: Harmful if swallowedReinforces the need for strict hygiene and glove protocols to prevent ingestion.
Skin Corrosion/Irritation H315: Causes skin irritationMandates the use of chemically resistant gloves and protective clothing.
Serious Eye Damage/Irritation H319: Causes serious eye irritationRequires chemical splash goggles or a face shield.
Specific Target Organ Toxicity H335: May cause respiratory irritationNecessitates handling within a fume hood and may require respiratory protection.

The Protective Ensemble: Selecting and Justifying Your PPE

The selection of PPE is not a matter of preference but of chemical compatibility and risk assessment. Each component of your protective ensemble is a barrier engineered to counter a specific threat posed by this compound.

Hand Protection: The First Line of Defense

The directive "wear chemical impermeable gloves" is a starting point, but true safety lies in the specifics.[1] The effectiveness of a glove material is a function of its ability to resist permeation and degradation by the specific chemical being handled. For chlorinated hydrocarbons, material choice is critical.

  • Recommended:

    • Viton™ (Fluoroelastomer): Often considered the gold standard for resistance to chlorinated solvents and aromatic hydrocarbons.[2][3]

    • Polyvinyl Alcohol (PVA): Provides excellent protection against a broad range of organic solvents, including chlorinated ones. However, it is critical to note that PVA is water-sensitive and will degrade upon contact with water or aqueous solutions.[2][3]

    • Nitrile: While not as robust as Viton™ or PVA against all chlorinated solvents, nitrile gloves can offer protection from substances like trichloroethylene and perchloroethylene and are a significant upgrade over latex.[4] Given the lack of specific data for hexachloropropane, using a thicker nitrile glove (e.g., >8 mil) and practicing double-gloving is a prudent measure for incidental contact.

  • Not Recommended:

    • Butyl: While excellent for ketones and esters, butyl rubber performs poorly against halogenated and aromatic hydrocarbons.[3][4]

    • Natural Rubber (Latex): Offers poor resistance to most organic solvents, including oils and chlorinated hydrocarbons.[2][3]

The Causality: The molecular structure of these glove materials determines their interaction with the solvent. The highly fluorinated polymer chains in Viton™, for example, are non-polar and repel the chlorinated hydrocarbon, preventing it from permeating through the material to the skin.

Eye and Face Protection: Shielding Sensitive Tissues

Given that this compound causes serious eye irritation, robust protection is mandatory.[1]

  • Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[1]

  • Best Practice/Splash Hazard: A full-face shield worn over safety goggles. This is especially critical when handling larger quantities or when there is a risk of splashing.

Respiratory Protection: An Invisible Shield

The potential for respiratory irritation, combined with the absence of an OEL, necessitates a conservative approach to respiratory protection.

  • Primary Engineering Control: All handling of this compound must be conducted within a certified chemical fume hood to minimize vapor inhalation.

  • When a Respirator is Required: If exposure limits are exceeded or symptoms of irritation occur (a scenario that should be avoided through proper engineering controls), a full-face respirator is necessary.[1]

    • Cartridge Selection: The cartridge must be appropriate for the hazard. For organic vapors like hexachloropropane, a NIOSH-approved respirator with an Organic Vapor (OV) cartridge is required.[5][6] These cartridges are color-coded with a black label for easy identification.[7][8] In situations where particulates could also be generated, a combination cartridge (e.g., OV/P100) should be used.

Body Protection: Preventing Dermal Contact

To prevent skin contact from spills or splashes, appropriate body protection is essential.

  • Lab Coat: A standard cotton lab coat is not sufficient. A lab coat made of a chemically resistant material or a disposable impervious gown should be worn.

  • Apron: For larger-scale work, a chemically resistant apron over the lab coat provides an additional layer of protection.

  • Footwear: Closed-toe shoes are a minimum requirement in any laboratory. Shoes should be made of a non-porous material.

Operational Plan: A Step-by-Step Procedural Guide

Trust in safety protocols is built on clear, repeatable actions. The following workflow integrates PPE use into the practical handling of this compound.

Pre-Operation Safety Checklist
  • Verify Fume Hood: Confirm the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

  • Gather All PPE: Assemble all required PPE: Viton™ or double-layered nitrile gloves, chemical splash goggles, face shield, and a chemically resistant lab coat.

  • Inspect PPE: Check gloves for any signs of degradation, punctures, or tears. Ensure goggles and face shield are clean and unscratched.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and spill kit.

  • Prepare Waste Container: Ensure a designated, properly labeled hazardous waste container for halogenated organic waste is accessible within the fume hood.[9]

Handling Procedure (Example: Weighing and Diluting)
  • Don PPE: Put on all protective gear before entering the area where the chemical is stored.

  • Transport Chemical: Keep the chemical in a sealed, labeled, and shatter-proof secondary container during transport to the fume hood.

  • Perform Operations in Fume Hood:

    • Place all necessary equipment (balance, glassware, etc.) inside the fume hood.

    • Open the primary container only within the fume hood.

    • Carefully weigh or measure the required amount of this compound.

    • Perform any dilutions or transfers slowly to avoid splashing.

  • Seal and Store: Tightly close the primary container and store it in a cool, dry, and well-ventilated place, away from incompatible materials.[1]

  • Decontaminate and Doff PPE:

    • Wipe down any contaminated surfaces within the fume hood.

    • Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the designated hazardous waste container.

    • Remove lab coat, face shield, and goggles.

    • Wash hands thoroughly with soap and water.[1]

Emergency and Disposal Plans

Spill Response
  • Evacuate: Alert others and evacuate the immediate area.

  • Ventilate: Ensure the fume hood is operating.

  • Assess: If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Clean-up (for minor spills):

    • Don appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using a chemical absorbent from a spill kit. Do not use combustible materials.

    • Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[1]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical component of the chemical lifecycle. Halogenated hydrocarbons must not be disposed of down the drain or in regular trash.[10]

  • Segregation: Collect all waste containing this compound (including contaminated gloves, wipes, and absorbent material) in a dedicated, leak-proof container labeled "Halogenated Organic Waste".[9]

  • Labeling: The container must be clearly labeled with the full chemical name and appropriate hazard warnings.[11]

  • Storage: Keep the waste container tightly closed and store it in a designated, well-ventilated waste accumulation area.[11]

  • Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal company.[11] The primary disposal method for such waste is typically high-temperature incineration at a regulated facility.[9][12]

Visualizing the Workflow

To ensure clarity and immediate comprehension, the following diagrams outline the critical decision-making and procedural flows for handling this compound.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Action Start Task: Handle This compound Hazard Identify Hazards: - Skin/Eye Irritant - Respiratory Irritant - Harmful if Swallowed - No OEL Start->Hazard Gloves Hand Protection: Select Viton™ or PVA. Double-glove with Nitrile for incidental contact. Hazard->Gloves Eyes Eye/Face Protection: Chemical Goggles (min). Face shield for splash risk. Hazard->Eyes Body Body Protection: Chemically Resistant Lab Coat. Hazard->Body Respiratory Respiratory Protection: Work in Fume Hood. Have OV Respirator available. Hazard->Respiratory Proceed Proceed with Experiment Gloves->Proceed Eyes->Proceed Body->Proceed Respiratory->Proceed

Caption: Decision workflow for selecting appropriate PPE.

Disposal_Workflow Start Waste Generated (Chemical or Contaminated PPE) Check Is waste halogenated? Start->Check Halogenated Place in dedicated, labeled 'Halogenated Organic Waste' container. Check->Halogenated Yes NonHalogenated Place in 'Non-Halogenated Organic Waste' container. Check->NonHalogenated No Store Store sealed container in designated waste accumulation area. Halogenated->Store NonHalogenated->Store Dispose Arrange for disposal via EHS or licensed contractor. Store->Dispose

Caption: Waste disposal decision and process flow.

By internalizing not just the "what" but the "why" of these safety protocols, you transform them from a set of rules into an intuitive, scientific practice. This foundation of safety empowers you to pursue your research with confidence, knowing that the most important instrument in your lab—yourself—is expertly protected.

References

  • The decomposition of halogenated hydrocarbons by MSO. (2025, August 5). ResearchGate. [Link]

  • Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations. (n.d.). EPA NEPIC. [Link]

  • Common Name: HEXACHLOROPROPENE HAZARD SUMMARY. (n.d.). NJ.gov. [Link]

  • Hazardous Waste Segregation. (n.d.). University of Wisconsin-Madison. [Link]

  • Choosing the Right Respirator Cartridge: A Comprehensive Guide to Workplace Respiratory Safety. (2024, December 17). Enviro Safety. [Link]

  • 3M™ Gas/Vapor Cartridges for 6000, 7000 and FF Series Respirators. (n.d.). Petro Marine. [Link]

  • Selecting the Right Reusable Respirator Cartridge Filter. (2024, June 28). Gemplers. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). NOP. [Link]

  • Cartridge Selection. (n.d.). Northwestern University. [Link]

  • STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. (n.d.). USC Nanofab Wiki. [Link]

  • Gloves - Tables of Properties and Resistances. (n.d.). University of California, Berkeley. [Link]

  • OSHA Glove Selection Chart. (n.d.). University of Pittsburgh. [Link]

  • Chemical Resistant Glove Guide. (n.d.). University of Connecticut. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.